molecular formula C7H8N4O B1654217 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 2140316-55-6

5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B1654217
CAS No.: 2140316-55-6
M. Wt: 164.16
InChI Key: DTAYMFNOAVGEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine is a useful research compound. Its molecular formula is C7H8N4O and its molecular weight is 164.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAYMFNOAVGEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252563
Record name 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140316-55-6
Record name 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140316-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine , structured for researchers in medicinal chemistry and drug discovery.

CAS: 2140316-55-6 Formula: C₇H₈N₄O Molecular Weight: 164.17 g/mol

Executive Summary: The Scaffold Architecture

This compound represents a "privileged scaffold" in modern kinase inhibitor design. Unlike its more common isomer, pyrazolo[3,4-b]pyridine (7-azaindole derivatives), the [3,4-c] fusion system positions the pyridine nitrogen at the 6-position of the bicyclic core. This subtle electronic shift alters the basicity of the system and the vector of hydrogen bond acceptors, making it a critical isostere for adenine in ATP-competitive inhibition.

The compound features three distinct vectors for medicinal chemistry elaboration:

  • C3-Amine: A primary H-bond donor, typically engaging the "hinge region" (e.g., Glu/Leu backbone carbonyls) of kinase domains.

  • N1-H: A secondary H-bond donor or site for solubilizing group attachment (ribose-mimetic).

  • C5-Methoxy: An electron-donating group that modulates the pyridine ring's electron deficiency and provides a specific hydrophobic contact point.

Chemical Architecture & Physicochemical Profile[1][2]

The molecule consists of a pyridine ring fused to a pyrazole ring across the 3,4-bond of the pyridine. The numbering convention is critical for synthetic planning:

  • Fusion: [3,4-c] indicates the pyrazole N1 and C5 are attached to the pyridine C3 and C4, respectively.

  • Numbering: In the fused system, the pyridine nitrogen is at position 6. The methoxy group is at position 5 (adjacent to the pyridine nitrogen), and the amine is at position 3 (on the pyrazole).

Calculated Properties (Physicochemical)
PropertyValueContext
cLogP ~0.65Ideal for fragment-based drug discovery (FBDD); high ligand efficiency.
TPSA ~78 ŲGood membrane permeability predicted; dominated by the amine/pyrazole polar surface.
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity compared to pyridine due to the fused electron-withdrawing pyrazole and amino resonance.
H-Bond Donors 2 (NH₂, NH)Critical for hinge binding.
H-Bond Acceptors 4 (N, O)Includes the methoxy oxygen and pyridine nitrogen.

Synthetic Pathways & Causality

The synthesis of this compound requires rigorous regiochemical control. The most robust route employs an Ortho-Halo Nitrile Cyclization strategy.

Retrosynthetic Analysis

The pyrazole ring is constructed last via the reaction of hydrazine with a pyridine precursor containing an electrophilic carbon (leaving group) ortho to a nitrile group.

  • Precursor: 5-Chloro-2-methoxyisonicotinonitrile.

  • Logic: The hydrazine nucleophile must attack the carbon bearing the chlorine (C5 of the pyridine precursor). Subsequent intramolecular attack of the hydrazine terminal nitrogen onto the nitrile carbon (C4) closes the ring.

Step-by-Step Protocol
Step 1: Regioselective Methoxylation

Starting Material: 2,5-Dichloroisonicotinonitrile (CAS 28900-17-2) Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH)

  • Mechanism: SNAr substitution.[1]

  • Causality: The C2 position of the pyridine ring (ortho to nitrogen) is significantly more electrophilic than the C5 position (meta to nitrogen). Therefore, stoichiometric control allows selective displacement of the C2-chlorine by methoxide.

  • Protocol:

    • Dissolve 2,5-dichloroisonicotinonitrile (1.0 eq) in anhydrous MeOH.

    • Cool to 0°C. Add NaOMe (1.05 eq) dropwise.

    • Stir at 0°C -> RT for 4 hours. Monitor by LC-MS for mono-substitution.

    • Outcome: 5-Chloro-2-methoxyisonicotinonitrile.

Step 2: Pyrazole Annulation (The Core Synthesis)

Reagents: Hydrazine Hydrate (N₂H₄·H₂O), Ethanol (EtOH) or n-Butanol.

  • Mechanism: SNAr followed by nucleophilic addition-elimination.

  • Causality: The C5-chlorine is now activated by the ortho-nitrile group (strong EWG). Hydrazine displaces the chlorine first. The resulting hydrazino intermediate is positioned perfectly to attack the nitrile, forming the 3-amino-pyrazole ring.

  • Protocol:

    • Suspend 5-chloro-2-methoxyisonicotinonitrile (1.0 eq) in EtOH (0.5 M concentration).

    • Add Hydrazine Hydrate (3.0 - 5.0 eq). Excess is required to prevent dimer formation.

    • Heat to reflux (80°C) for 6–12 hours. The reaction typically turns from a suspension to a clear solution, then precipitates the product.

    • Workup: Cool to 0°C. Filter the precipitate. Wash with cold water (to remove hydrazine salts) and cold EtOH.

    • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM:MeOH 95:5).

Synthetic Workflow Diagram (Graphviz)

SynthesisRoute cluster_mech Mechanism Logic SM 2,5-Dichloroisonicotinonitrile (Starting Material) Step1 Step 1: S_NAr (Regioselective) NaOMe / MeOH, 0°C SM->Step1 Inter Intermediate: 5-Chloro-2-methoxyisonicotinonitrile Step1->Inter C2-Cl Displacement Note1 C2 is more electrophilic than C5 (Ortho to N) Step1->Note1 Step2 Step 2: Cyclization N2H4·H2O, EtOH, Reflux Inter->Step2 Product Product: This compound (CAS 2140316-55-6) Step2->Product C5-Cl Displacement + Nitrile Attack Note2 Hydrazine attacks C5 (Activated by CN) Step2->Note2

Caption: Orthogonal halogen displacement strategy ensuring correct regiochemistry for the [3,4-c] isomer.

Medicinal Chemistry Applications

Kinase Inhibitor Pharmacophore

This molecule is a classic Type I Kinase Inhibitor scaffold. It functions as an ATP mimetic.

  • Hinge Binding: The 3-amino group and the pyrazole N1 (or N2 tautomer) form a bidentate hydrogen bond network with the kinase hinge region.

    • Donor: 3-NH₂ → Backbone Carbonyl (e.g., Glu residue).

    • Acceptor: Pyrazole N2 ← Backbone NH (e.g., Met residue).

  • Gatekeeper Interaction: The [3,4-c] geometry orients the C5-methoxy group towards the solvent front or the ribose pocket, depending on the specific kinase topology. The methoxy group can also serve as a vector to reach the "gatekeeper" residue, improving selectivity against kinases with bulky gatekeepers.

Structural Activity Relationship (SAR) Map

SAR_Map Core Pyrazolo[3,4-c]pyridine Core Amine 3-NH2: Primary Hinge Binder (H-Bond Donor) Core->Amine Methoxy 5-OMe: Solubility & Selectivity (Gatekeeper Interaction) Core->Methoxy N_Pyr Pyridine N (N6): Solvent Exposed / pKa Modulation Core->N_Pyr N_Pyraz Pyrazole NH (N1): Ribose Pocket Vector (Alkylation Site) Core->N_Pyraz

Caption: Pharmacophore mapping of the this compound scaffold.

Analytical Characterization & Handling

Identification[4][5]
  • 1H NMR (DMSO-d6): Expect a singlet for the methoxy group (~3.8-4.0 ppm). The pyrazole NH is typically broad and downfield (>12 ppm). The amine protons (NH₂) appear as a broad singlet around 5.0-6.0 ppm. The aromatic protons of the pyridine ring will show coupling constants characteristic of para-positioning (if C4/C7) or isolated singlets depending on substitution. For this specific molecule:

    • H7 (Pyridine): Singlet or doublet (adjacent to N).

    • H4 (Pyridine): Singlet (adjacent to bridge).

  • LC-MS: ESI+ mode. M+H = 165.2.

Stability & Safety
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

  • Handling:

    • Hazard: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

    • Solubility: Soluble in DMSO, DMF, and Methanol. Poorly soluble in water/hexane.

References

  • Synthesis of Pyrazolo[3,4-c]pyridines

    • Title: Synthesis and vectorial functionalis
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry, 2023.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
    • Source:RSC Medicinal Chemistry, 2022.
    • URL:[Link]

  • General Hydrazine Cyclization Protocols

    • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Context on Hydrazine Reactivity).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Compound Data & Safety: Title: 5-Methoxy-1H-pyrazolo[3,4-c]pyridine (Core Scaffold D

Sources

Chemical structure of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

[1]

Executive Summary

The compound This compound represents a critical scaffold in modern medicinal chemistry, particularly within the realm of fragment-based drug discovery (FBDD) targeting protein kinases.[1] Structurally isomeric to the purine base adenine, this fused bicyclic system functions as an ATP-competitive pharmacophore. Its 3-amino group provides a pivotal hydrogen bond donor motif for hinge-region binding, while the 5-methoxy substituent offers a vector for optimizing solubility and metabolic stability without significantly altering the steric footprint.[1] This guide details the structural properties, validated synthetic pathways, and medicinal utility of this high-value intermediate.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
CAS Registry Number 2140316-55-6
Molecular Formula C₇H₈N₄O
Molecular Weight 164.17 g/mol
SMILES COc1cc2c(c(n1)N)nn[nH]2
Scaffold Class 7-azaindazole isomer (Pyrazolo[3,4-c]pyridine)
Structural Visualization

The molecule consists of a pyridine ring fused to a pyrazole ring.[2][3] The [3,4-c] fusion pattern indicates the pyrazole nitrogens are attached to the pyridine ring at positions 3 and 4 relative to the pyridine nitrogen.

ChemicalStructureFig 1. Connectivity and Functional Vectors of this compoundN1N1(H-Donor)N2N2N1->N2C3C3N2->C3DoubleC3aC3aC3->C3aN_amineNH2(3-Pos)C3->N_amineC7aC7aC3a->C7aDoubleC5C5C3a->C5C7a->N1N6N6(Pyridine)N6->C7aC5->N6DoubleO_methoxyO-Me(5-Pos)C5->O_methoxy

Physicochemical Profile[1]
  • Hydrogen Bond Donors (HBD): 3 (Primary amine -NH₂, Pyrazole -NH)

  • Hydrogen Bond Acceptors (HBA): 3 (Pyridine N, Pyrazole N, Methoxy O)

  • Tautomerism: Exists primarily in the 1H-tautomer form in neutral solution, though the 2H-tautomer is accessible upon binding to specific protein pockets.[1]

  • pKa (Predicted): Pyridine N ~4.5; Amino group ~3.0 (weakly basic due to electron withdrawal by the heteroaromatic ring).

Synthetic Methodology

The synthesis of 3-amino-pyrazolo[3,4-c]pyridines is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust route employs a ring-closure strategy starting from a highly functionalized pyridine precursor.[1]

Retrosynthetic Analysis

The pyrazole ring is constructed last via the hydrazine cyclization of an ortho-halo-nitrile pyridine.[1] This approach guarantees regioselectivity.

Pathway:

  • Precursor: 2-Chloro-5-methoxypyridine-4-carbonitrile.

  • Reagent: Hydrazine Hydrate (N₂H₄·H₂O).

  • Mechanism: S_NAr displacement of the chloride followed by intramolecular nucleophilic attack on the nitrile.

SynthesisPathwayFig 2. Synthetic Route via Hydrazine CyclizationStart2-Chloro-5-methoxypyridine-4-carbonitrile(Commercially Available or Synthesized)Reagent+ Hydrazine Hydrate (N2H4·H2O)Solvent: Ethanol or n-ButanolStart->ReagentIntermediateIntermediate:[2-Hydrazinyl-5-methoxypyridine-4-carbonitrile]Reagent->IntermediateReflux, 2-4hCyclizationIntramolecular Cyclization(Nucleophilic attack on Nitrile)Intermediate->CyclizationIn situProductFINAL PRODUCT:This compoundCyclization->ProductTautomerization

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for 3-aminopyrazolo[3,4-b]pyridines and [3,4-c]pyridines (Bedwell et al., 2023; Silva Júnior et al.).

Reagents:

  • 2-Chloro-5-methoxypyridine-4-carbonitrile (1.0 eq)

  • Hydrazine monohydrate (5.0 - 10.0 eq)[1]

  • Ethanol (absolute) or n-Butanol (for higher temperature)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-chloro-5-methoxypyridine-4-carbonitrile (e.g., 1.0 g) and absolute ethanol (10 mL).

  • Addition: Add hydrazine monohydrate (1.5 mL, excess) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 118°C for n-BuOH) with magnetic stirring. Monitor by TLC (typically 3–6 hours).

    • Observation: The reaction often turns from pale yellow to orange/brown. Precipitation of the product may occur during reflux.[4]

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • If precipitate forms: Filter the solid, wash with cold ethanol and diethyl ether.

    • If no precipitate: Concentrate the solvent under reduced pressure.[5] Triturate the residue with cold water to induce crystallization.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

  • Yield: Expected yield 60–85%.

Validation Criteria (NMR):

  • ¹H NMR (DMSO-d₆):

    • δ ~12.0 ppm (broad s, 1H, Pyrazole NH).

    • δ ~8.5 ppm (s, 1H, Pyridine C6-H).

    • δ ~7.2 ppm (s, 1H, Pyridine C4-H/C7-H equivalent).

    • δ ~5.5 ppm (broad s, 2H, -NH₂).

    • δ ~3.9 ppm (s, 3H, -OCH₃).[6]

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The this compound scaffold is a bioisostere of adenine .[1] It binds to the ATP-binding pocket of kinases (e.g., CDKs, JAKs, MNKs).

  • Hinge Binding: The pyrazole motif (N1-H and N2) and the exocyclic 3-amine form a "donor-acceptor-donor" triad that interacts with the kinase hinge region backbone (e.g., Glu/Leu residues).[1]

  • Selectivity Vector (5-Methoxy): The 5-methoxy group projects into the solvent-exposed region or a specific hydrophobic sub-pocket (ribose binding pocket), depending on the specific kinase conformation. This breaks the symmetry of the parent scaffold and improves selectivity over bare pyrazolopyridines.

SAR Considerations
PositionModificationEffect
N1 (Pyrazole) Alkylation/ArylationModulates solubility and prevents tautomerization.[1] Often used to attach solubilizing tails (e.g., piperazine).
C3 (Amine) Acylation/Urea formationConverts the amine into a hydrogen bond acceptor/donor hybrid. Common in designing "Type II" kinase inhibitors (e.g., Linifanib analogs).
C5 (Methoxy) Replacement with -Cl or -CF₃Modulates electronic properties of the pyridine ring.[1] The methoxy group is electron-donating, increasing the basicity of the pyridine nitrogen compared to the chloro-analog.

Safety and Handling

  • Hazards: Aminopyridines and hydrazines are potential irritants and sensitizers.

  • Hydrazine Warning: The synthesis involves hydrazine hydrate, a known carcinogen and potent reducing agent. All operations must be performed in a fume hood.

  • Storage: Store the final amine under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation (N-oxide formation) or discoloration.

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry. Link

  • Silva Júnior, et al. (2023). "Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds." ResearchGate.[7][8] Link

  • BLD Pharm. (2024). "Product Datasheet: this compound (CAS 2140316-55-6)." Link

  • Linhardt, et al. (2005). "Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry. Link

  • Gouda, et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules. Link

Technical Guide: Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery

[1][2][4][5]

Executive Summary: The 6-Azaindole Advantage

In medicinal chemistry, the pyrazolo[3,4-c]pyridine scaffold serves as a critical "scaffold hop" from traditional indoles or purines.[2] Its value lies in its vectorial functionalization potential .[1] The nitrogen placement at position 6 (pyridine numbering) or position 5 (fused system numbering) alters the hydrogen bond acceptor capability compared to 7-azaindoles, often improving selectivity profiles against off-target kinases.

Key Physicochemical Characteristics:

  • H-Bonding: The N-H (pyrazole) acts as a donor, while the pyridine N acts as a weak acceptor, ideal for hinge-binding regions in kinases.

  • Lipophilicity: Lower LogP than equivalent indoles, improving aqueous solubility.[1][2]

  • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to electron-rich phenyl rings.[2]

Structural Chemistry & Synthesis Strategies[1][4][6][7]

The Challenge of Isomerism

Synthesizing the [3,4-c] isomer is historically more challenging than the [3,4-b] isomer due to the electron-deficient nature of the pyridine precursors. The most robust route remains the Chapman and Hurst method (an adaptation of the Huisgen indazole synthesis), recently optimized for fragment-based drug discovery (FBDD).[1]

Core Synthetic Protocol: The Modified Chapman-Hurst Route

This protocol describes the synthesis of a core 5-halo-1H-pyrazolo[3,4-c]pyridine, a versatile intermediate for further elaboration.[2][4]

Reagents:

  • 3-Acetyl-4-chloropyridine (Starting Material)

  • Hydrazine hydrate (

    
    )[1]
    
  • Dichloroethane (DCE) as co-solvent[1][4][5][6]

  • Sodium methoxide (NaOMe)[1][4]

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 3-acetyl-4-chloropyridine in DCE. The use of DCE is a critical modern optimization to enhance solubility and scalability compared to neat reactions.

  • Cyclization: Add hydrazine hydrate dropwise at 0°C. Heat the mixture to reflux (80–90°C) for 20 hours.

    • Mechanism:[1][2][4] The hydrazine performs a nucleophilic aromatic substitution (

      
      ) at the C4-chloro position, followed by intramolecular condensation with the C3-acetyl group.
      
  • Deacetylation (If required): If the reaction produces N-acetylated byproducts (common with acetic anhydride workups), treat the crude intermediate with NaOMe in methanol at room temperature for 1 hour to cleave the acetyl group, yielding the free 1H-pyrazolo[3,4-c]pyridine.[1]

  • Purification: Concentrate in vacuo and recrystallize from ethanol/water.

Vectorial Functionalization Workflow

Once the core scaffold is synthesized, it can be elaborated at four distinct vectors to maximize Structure-Activity Relationship (SAR) exploration.[1][2]

GCorePyrazolo[3,4-c]pyridine(Core Scaffold)N1N1 Position(Solubility/PK)Core->N1Alkylation/Protection(NaH, R-X)C3C3 Position(Gatekeeper Interaction)Core->C3Suzuki Coupling(Iodination -> Pd cat)C5C5 Position(Hinge/Solvent Front)Core->C5Buchwald-Hartwig(Pd cat, Amines)C7C7 Position(Selectivity Pocket)Core->C7C-H Activation(TMPMgCl·LiCl)

Figure 1: Vectorial functionalization strategy for the Pyrazolo[3,4-c]pyridine scaffold, allowing independent modification of four positions for SAR optimization.

Biological Activity & Therapeutic Applications[1][3][4][6][7][9][10][11][12]

Kinase Inhibition (Oncology)

The scaffold is a potent ATP-competitive inhibitor. The pyrazole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]

  • Target: CDK (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase-3) .[2][7]

  • Mechanism: The N1-H and N2 of the pyrazole act as donor-acceptor pairs. The C5-substituent (often an aryl or heteroaryl ring) extends into the hydrophobic pocket, determining selectivity.[1]

  • Advantage: The [3,4-c] nitrogen orientation avoids the "steric clash" sometimes seen with [3,4-d]pyrimidines in kinases with restricted gatekeeper residues.[1]

GPR119 Agonists (Metabolic Disease)

A distinct application of this scaffold is in the treatment of Type 2 Diabetes via GPR119 activation.[1]

  • Mechanism: GPR119 is a G-protein coupled receptor (GPCR) expressed in pancreatic ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -cells. Agonism leads to glucose-dependent insulin secretion.
    
  • SAR Insight: Research indicates that 1H-pyrazolo[3,4-c]pyridines substituted with a piperidine-linked carbamate at the C5 position exhibit single-digit nanomolar potency (

    
     nM). The scaffold provides the rigid core necessary to orient the lipophilic tails into the GPCR binding pocket.
    
Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and high ligand efficiency (LE), the [3,4-c] core is a popular "fragment" in screening libraries.[1][2] It binds weakly to multiple targets (kinases, bromodomains) and can be "grown" using the vectors described in Section 2.3 to generate high-affinity leads.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions at key positions based on recent medicinal chemistry campaigns.

PositionChemical ModificationBiological Impact
N1 Alkyl, Cycloalkyl, SulfonylPharmacokinetics: Modulates lipophilicity (LogD) and permeability.[2] Large groups here often abolish kinase activity by blocking the hinge interaction, but are tolerated in GPCR targets.[1][2]
C3 Aryl, Heteroaryl, AmidePotency: Critical for occupying the "gatekeeper" region in kinases.[1][2] Bulky groups (e.g., t-butyl, substituted phenyl) can improve selectivity.[1]
C5 Amino, Alkoxy, ArylSelectivity: The primary vector for diversity.[1][2] In GPR119 agonists, this position links to the polar tail.[1] In kinases, it interacts with the ribose-binding pocket.
C7 Halogen, Methyl, CyanoElectronic Tuning: Substituents here affect the pKa of the pyridine nitrogen.[1][2] A C7-fluorine can increase metabolic stability by blocking oxidation.

Experimental Validation: Self-Validating Protocol

To ensure the synthesized scaffold is active and correctly identified, the following validation workflow is mandatory:

  • NMR Validation: The C7 proton is diagnostic.[1] In the [3,4-c] system, the C7 proton typically appears as a singlet (or doublet with small coupling) around

    
     8.5–9.2 ppm in 
    
    
    -NMR, distinct from the [3,4-b] isomer.[1]
  • Kinase Assay (ADP-Glo):

    • Reagents: Recombinant CDK2/CyclinA, ATP, Substrate peptide, Test Compound.[1][2]

    • Control: Use Roscovitine (a purine analog) as a positive control.[1]

    • Success Metric:

      
       of the [3,4-c] derivative should be 
      
      
      to be considered a valid "hit."[1]

Pathwaycluster_0Mechanism of Action: Kinase InhibitionATPATP (Natural Ligand)KinaseKinase Active Site(Hinge Region)ATP->KinasePhosphorylation(Cell Proliferation)ScaffoldPyrazolo[3,4-c]pyridineScaffold->KinaseCompetitive Binding(H-Bond Network)ResultInhibition ofTumor GrowthKinase->ResultDownstream Effect

Figure 2: Competitive inhibition mechanism.[1] The scaffold outcompetes ATP for the kinase hinge region, halting downstream proliferative signaling.[1]

References

  • Bedwell, E. V., et al. (2023).[1][2][4] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances. Link

    • Key Insight: Defines the modern "vectorial functionalization" synthetic str
  • Kim, J., et al. (2016).[1][2] "Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists." Bioorganic & Medicinal Chemistry Letters. Link

    • Key Insight: Establishes the scaffold's utility in metabolic diseases (diabetes).
  • Halder, P., et al. (2024).[1][2][8] "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[2][9][8] RSC Medicinal Chemistry.[1][8] Link

    • Key Insight: Comprehensive review of the scaffold's kinase profile and clinical relevance.
  • Wójcicka, A., & Redzicka, A. (2021).[1][2] "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals.[1] Link

    • Key Insight: Provides comparative d

5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry, recognized for its structural resemblance to purines and its consequent potential to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of a specific, functionalized derivative, this compound. While this compound is a niche molecule, this document extrapolates from established data on the pyrazolo[3,4-c]pyridine core and related analogs to present its fundamental physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery and scientific research. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this class of compounds.

Core Molecular Characteristics

The foundational step in understanding any novel compound is to establish its fundamental molecular and physicochemical properties. For this compound, these properties are deduced from its constituent parts: the 5-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold and the appended 3-amino group.

Molecular Formula and Weight

The core structure, 5-Methoxy-1H-pyrazolo[3,4-c]pyridine, possesses the empirical formula C7H7N3O and a molecular weight of 149.15 g/mol . The addition of an amine (-NH2) group at the 3-position results in the molecular formula C7H8N4O .

The corresponding molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 164.168 g/mol

This molecular weight is consistent with isomeric structures such as 5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine, which has a reported formula weight of 164.17[1][2].

Physicochemical Data Summary

The following table summarizes the key computed and inferred physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C7H8N4ODeduced
Molecular Weight 164.17 g/mol Calculated[1][2]
CAS Number Not available-
Appearance Likely a solidInferred from related compounds[3]
SMILES COc1cc2c(cn1)c(N)[nH]n2Inferred
InChI Key Inferred from structureInferred

Synthesis and Elaboration of the Pyrazolo[3,4-c]pyridine Scaffold

The synthesis of functionalized pyrazolo[3,4-c]pyridines is a critical aspect of their development as therapeutic agents. These heterocyclic systems serve as valuable fragments in fragment-based drug discovery (FBDD) due to their ability to be elaborated along multiple vectors to enhance binding affinity for target proteins[4][5].

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established methodologies for the functionalization of the pyrazolo[3,4-c]pyridine core. A key strategy involves the synthesis of a halogenated intermediate, which can then be subjected to various cross-coupling and substitution reactions.

A potential multi-step synthesis is outlined below:

Step 1: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediate. This can be achieved through established protocols, which may involve the cyclization of a substituted pyridine precursor[4][5].

Step 2: Introduction of the Methoxy Group. The 5-halo intermediate can undergo a nucleophilic substitution reaction with sodium methoxide to install the methoxy group at the C5 position.

Step 3: Functionalization at the C3 Position. The subsequent introduction of the amine group at the C3 position is more complex. It may require an initial C-H activation or borylation at C3, followed by a coupling reaction, or a multi-step process involving nitration and subsequent reduction.

The diagram below illustrates a conceptual workflow for the synthesis and further functionalization of the target compound, highlighting its potential as a versatile scaffold in drug discovery.

G cluster_synthesis Proposed Synthesis cluster_elaboration Potential for Further Elaboration Start Substituted Pyridine Precursor Step1 Cyclization & Halogenation Start->Step1 Intermediate 5-Halo-1H-pyrazolo[3,4-c]pyridine Step1->Intermediate Step2 Nucleophilic Substitution (NaOMe) Intermediate->Step2 Intermediate2 5-Methoxy-1H-pyrazolo[3,4-c]pyridine Step2->Intermediate2 Step3 C3-Amination (e.g., Buchwald-Hartwig) Intermediate2->Step3 Product This compound Step3->Product N1_Alkylation N1-Alkylation Product->N1_Alkylation Vector 1 N2_Alkylation N2-Alkylation Product->N2_Alkylation Vector 2 C7_Functionalization C7-Functionalization Product->C7_Functionalization Vector 3

Caption: Proposed synthetic pathway and key functionalization vectors for this compound.

Rationale for Pharmacological Interest

The therapeutic potential of pyrazolopyridine derivatives is well-documented, with many exhibiting activity as kinase inhibitors, anti-proliferative agents, and anti-angiogenic compounds[6][7]. The specific combination of the 5-methoxy and 3-amine functional groups on the pyrazolo[3,4-c]pyridine scaffold suggests several avenues for biological activity.

The Pyrazolo[3,4-c]pyridine Core: A Privileged Scaffold

The pyrazolo[3,4-c]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a hinge-binding motif in many protein kinases[4]. This mimicry enables these compounds to compete with ATP for the kinase active site, leading to the inhibition of signal transduction pathways that are often dysregulated in diseases such as cancer.

Influence of the 5-Methoxy and 3-Amine Groups
  • 5-Methoxy Group: The methoxy group at the C5 position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds. This can be crucial for target engagement and can also favorably impact pharmacokinetic properties such as solubility and metabolic stability.

  • 3-Amine Group: The primary amine at the C3 position is a key functional group for establishing interactions with target proteins, often acting as a hydrogen bond donor. In many kinase inhibitors, an amino group at this position is essential for potent activity[6]. Furthermore, this group serves as a handle for further chemical modification to optimize potency and selectivity.

Potential Therapeutic Applications

Given the established biological activities of related pyrazolopyridine and pyrazolopyrimidine derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

  • Oncology: As a potential inhibitor of protein kinases such as Src, Abl, and Bruton's tyrosine kinase (BTK), which are implicated in various hematological malignancies and solid tumors[7][8].

  • Inflammatory Diseases: The modulation of kinase signaling pathways is also a validated strategy for the treatment of autoimmune and inflammatory conditions.

  • Antiviral and Antimicrobial Agents: The purine-like core of this compound suggests potential for evaluation as an inhibitor of viral or microbial enzymes that process purine substrates.

Conclusion

This compound represents a promising, albeit understudied, molecule with significant potential in drug discovery. Its rational design, based on the well-established pyrazolo[3,4-c]pyridine scaffold, combined with key functional groups known to impart potent biological activity, makes it a compelling candidate for synthesis and evaluation. This technical guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers aiming to explore the therapeutic utility of this and related compounds. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully elucidate the potential of this molecule.

References

  • 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O. PubChem. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Halim, S. A., & Ibrahim, M. A. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Publishing. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal Article. [Link]

  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine suppliers and producers. BuyersGuideChem. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]

  • 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4. Matrix Fine Chemicals. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of 3-amino-5-methoxypyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its various isomers, the pyrazolo[3,4-c]pyridine framework has emerged as a versatile template for designing novel bioactive molecules. This technical guide provides a comprehensive analysis of the therapeutic potential of a specific subclass: 3-amino-5-methoxypyrazolo[3,4-c]pyridine derivatives. Drawing upon established synthetic methodologies and the pharmacological activities of structurally related compounds, we explore the potential of these derivatives as kinase inhibitors for oncology, as neurotropic agents, and as antimicrobial compounds. This whitepaper details plausible synthetic routes, delineates key signaling pathways, presents standardized experimental protocols for biological evaluation, and consolidates existing data to guide future drug discovery and development efforts in this promising chemical space.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

Pyrazolopyridines, bicyclic heterocycles formed by the fusion of pyrazole and pyridine rings, are considered bioisosteres of purines. This structural similarity allows them to function as effective "hinge-binding" cores that can occupy the ATP-binding pocket of kinases, a major class of drug targets.[1] There are five congeners of pyrazolopyridines, with the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers being the most studied.[2]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for various conditions, including anxiety, cardiovascular diseases, and Parkinson's disease.[1] In recent years, the focus has heavily shifted towards their application in oncology as kinase inhibitors, with several candidates entering clinical trials.[1][3] The pyrazolo[3,4-c]pyridine isomer, while less explored than its [3,4-b] counterpart, presents a unique arrangement of nitrogen atoms and substitution vectors, offering a distinct chemical space for therapeutic innovation. This guide will focus on the untapped potential of derivatives featuring a 3-amino and a 5-methoxy substitution pattern.

Synthetic Strategies for the Pyrazolo[3,4-c]pyridine Core

While direct synthetic routes for 3-amino-5-methoxypyrazolo[3,4-c]pyridine are not extensively documented, established methodologies for related isomers can be logically adapted. A plausible and versatile approach involves the construction of the pyridine ring onto a pre-formed, functionalized pyrazole. The key is the strategic selection of precursors that allow for the regioselective formation of the [3,4-c] fusion.

A general workflow for this synthesis is outlined below. The causality behind this multi-step approach is to build complexity in a controlled manner, starting with a commercially available or easily synthesized substituted aminopyrazole. The subsequent cyclization step is crucial for establishing the bicyclic core, with the choice of reagent dictating the final substitution pattern on the newly formed pyridine ring.

G cluster_0 Core Synthesis Workflow A Start: Substituted 5-Aminopyrazole B Condensation with β-Ketoester or equivalent A->B Step 1 C Cyclization Reaction (e.g., Gould-Jacobs) B->C Step 2 D Formation of Pyrazolo[3,4-c]pyridin-4-one C->D Intermediate E Chlorination (e.g., POCl3) D->E Step 3 F Nucleophilic Substitution (e.g., NaOMe for 5-methoxy) E->F Step 4a G Functional Group Interconversion (e.g., to 3-amino) F->G Step 4b H Target Molecule: 3-amino-5-methoxy -pyrazolo[3,4-c]pyridine G->H Final Product

Caption: General Synthetic Workflow for Pyrazolo[3,4-c]pyridines.

This strategy offers modularity. By varying the substituents on the initial pyrazole and the cyclization partner, a diverse library of derivatives can be generated for structure-activity relationship (SAR) studies. The transformation of the pyridinone intermediate via chlorination provides a key electrophilic site for introducing the 5-methoxy group through nucleophilic substitution.[2]

Therapeutic Potential and Mechanisms of Action

Based on the extensive research into related pyrazolopyridine and azaizoindole scaffolds, the therapeutic potential of 3-amino-5-methoxypyrazolo[3,4-c]pyridine derivatives can be logically extrapolated into several key areas.

Anticancer Activity via Kinase Inhibition

The most significant potential for this class of compounds lies in oncology. The pyrazolopyridine core is a proven hinge-binder for various protein kinases, which are often dysregulated in cancer.

  • Cyclin-Dependent Kinases (CDKs): Structurally similar pyrazolo[3,4-c]pyridazines have been identified as potent and selective inhibitors of CDKs, such as CDK1/cyclin B.[4] CDKs are critical for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Receptor Tyrosine Kinases (RTKs): Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against RTKs like Fibroblast Growth Factor Receptors (FGFRs) and c-Met.[1] Dysregulation of these pathways is a known driver in numerous malignancies, including lung and ovarian cancers. The 3-amino group can act as a crucial hydrogen bond donor, mimicking the adenine of ATP, to secure the inhibitor in the kinase's active site.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazolo[3,4-c]pyridine Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of an RTK Signaling Pathway.

Neurotropic Activity

There is compelling evidence that fused pyrazolopyridine systems possess significant neurotropic properties. Studies on pyrano[3,4-c]pyridine derivatives have demonstrated anticonvulsant, antipsychotic, and anti-inflammatory effects.[5] Furthermore, piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have shown high anticonvulsant activity, surpassing some established antiepileptic drugs in preclinical models.[6][7] The mechanism is believed to involve modulation of GABAergic and serotonergic systems. Molecular docking studies have shown that these compounds can bind with high affinity to GABA-A and 5-HT1A receptors.[6][7] The 3-amino and 5-methoxy groups could be fine-tuned to optimize blood-brain barrier penetration and receptor affinity.

Antimicrobial Potential

The global challenge of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Pyrazolopyridine derivatives have been reported as promising antimicrobial agents.[8][9] Specifically, various pyrazolo[3,4-c]pyridazine and thieno[3,2-c]pyrazole derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[10] While some studies on N-acetamide derivatives of pyrazolo[3,4-c]pyridine showed only slight activity,[11] the core scaffold remains a valid starting point for developing more potent agents. The mechanism could involve the inhibition of essential bacterial enzymes, such as DNA gyrase, a hypothesis supported by molecular docking studies.[9]

Data Summary: Biological Activities of Related Scaffolds

To provide a quantitative perspective, the following table summarizes the reported activities of various pyrazolopyridine and related heterocyclic derivatives. This data serves as a benchmark for evaluating newly synthesized 3-amino-5-methoxypyrazolo[3,4-c]pyridine compounds.

Compound ClassSpecific Target/AssayReported Activity (IC50/MIC)Reference
Pyrazolo[3,4-c]pyridazineCDK1/cyclin BPotent Inhibition (specific IC50 not stated)[4]
1H-Pyrazolo[3,4-b]pyridineTANK-binding kinase 1 (TBK1)0.2 nM (for compound 15y)[12]
AminopyrazolopyridinesNF-κB Inhibition (K562 cells)4.7 µM - 39.8 µM[13]
AminopyrazolopyridinesApoptotic Cell Death (K562 cells)27.6 µM - 36.5 µM[13]
Pyrazolo[3,4-b]pyridinesVancomycin-resistant Enterococcus8 µg/mL[14]
Pyrazolo[3,4-b]pyridinesESBL-producing E. coli4 µg/mL[14]
Pyrazolo[3,4-c]naphthyridinesAnticonvulsant (PTZ test)ED50 = 23.8 mg/kg (for compound 4i)[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment

A foundational step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a human cancer cell line (e.g., MCF-7, breast cancer).

Methodology:

  • Cell Culture: Maintain MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells, perform a cell count (using a hemocytometer), and seed 5,000-10,000 cells per well in a 96-well microtiter plate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the 3-amino-5-methoxypyrazolo[3,4-c]pyridine test derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the wells and replace it with media containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Prepare Serial Dilutions of Test Compound A->B C Treat Cells with Compound (48-72h Incubation) B->C D Add MTT Reagent (3-4h Incubation) C->D E Viable Cells Convert MTT to Formazan D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate % Viability & Determine IC50 G->H

Caption: Standardized Workflow for an In Vitro MTT Cytotoxicity Assay.

This protocol is a self-validating system. The inclusion of untreated and vehicle controls ensures that any observed cytotoxicity is due to the compound itself and not the solvent or other experimental variables. The dose-response curve generated provides a reliable measure of potency.

Conclusion and Future Directions

The 3-amino-5-methoxypyrazolo[3,4-c]pyridine scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the vast body of research on related pyrazolopyridine isomers, we can confidently predict significant therapeutic potential, particularly in oncology, neurology, and infectious diseases. The presence of the 3-amino and 5-methoxy groups provides key electronic and steric features that can be exploited to achieve high potency and selectivity for specific biological targets.

Future work should focus on:

  • Efficient Synthesis: Development and optimization of a robust, scalable synthetic route to generate a diverse library of analogues for comprehensive SAR studies.

  • Target Identification: Broad-based screening against kinase panels and receptor assays to identify primary molecular targets.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.

The strategic exploration of this chemical space holds the potential to deliver next-generation therapeutic agents for some of the most challenging human diseases.

References

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC. (n.d.). NIH National Library of Medicine. [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal. [Link]

  • Wang, Y., Zhang, T., Zhang, M., Chen, Y., Li, X., Xiang, H., & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). RSC Publishing. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). europepmc.org. [Link]

  • Turan-Zitouni, G., Özdemir, A., Kaplancıklı, Z. A., Çevikbaş, A., Gürbüz, B., & Gürer, Ü. S. (2009). Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrano[3,2-c]pyrazolo[5,1-f][1][4][12]triazine and pyrano[3,4-c]pyridine. (2021). PMC. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • de Oliveira, R. B., de Castro, P. P., de Souza, A. M., Alves, R. J., & de Almeida, M. V. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. (2024). PMC. [Link]

  • Sirakanyan, S., Stepanyan, G., Sahakyan, L., Ayvazyan, A., Panosyan, H., Gugasyan, A., Tsatryan, A., Karapetyan, A., Mkrtchyan, A., Gharibyan, A., Yancheva, D., & Geronikaki, A. (2024). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Pharmaceuticals. [Link]

  • (PDF) Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. (n.d.). ResearchGate. [Link]

  • Synthesis and Neurotropic Activity of New 7-Cyclohexyl-6,7,8,9-Tetrahydro-3H-Pyrazolo[3,4-c]-2,7-Naphthyridine-1,5-Diamines. (2018). Semantic Scholar. [Link]

  • Quiroga, J., & Abonia, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

Sources

The Pyrazolo[3,4-c]pyridine Scaffold: A Technical Guide to Synthesis, Functionalization, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Pyrazolo[3,4-c]pyridine scaffold, a specific and under-explored isomer of the pyrazolopyridine family, distinct from the more common [3,4-b] and [3,4-d] variants.

Executive Summary

The Pyrazolo[3,4-c]pyridine scaffold (often referred to as 5-azaindazole) represents a privileged yet under-utilized pharmacophore in kinase inhibitor discovery. As a bioisostere of the purine nucleus (and the related indazole), it possesses the requisite hydrogen-bond donor/acceptor motifs to engage the hinge region of ATP-binding pockets. Unlike its ubiquitous isomer, pyrazolo[3,4-d]pyrimidine (the core of Ibrutinib), the [3,4-c] variant offers a unique vector geometry for substituent growth, particularly at the C5 and C7 positions, which flank the pyridine nitrogen.

This guide synthesizes recent literature—anchored by the 2023 vectorial functionalization work by Bedwell et al.—to provide a roadmap for medicinal chemists. It covers the structural logic, a self-validating synthesis protocol, and the structure-activity relationship (SAR) governing its activity against targets like GSK-3 , CLK1 , and DYRK1A .

Structural Analysis & Numbering

Precise communication requires adherence to the IUPAC numbering scheme for the 1H-pyrazolo[3,4-c]pyridine system.

  • Core Structure: A pyrazole ring fused to a pyridine ring across the [3,4] bond of the pyrazole and the [c] bond of the pyridine.

  • Numbering:

    • N1: Pyrazole nitrogen (protonated in neutral 1H tautomer).

    • N2: Pyrazole nitrogen (H-bond acceptor).

    • C3: Pyrazole carbon (Vector 1).

    • C4: Bridgehead carbon.

    • C5: Pyridine carbon (Vector 2 - adjacent to Pyridine N).

    • N6: Pyridine nitrogen.

    • C7: Pyridine carbon (Vector 3 - adjacent to Pyridine N).

Binding Mode Hypothesis

In the context of kinase inhibition, the scaffold typically adopts a binding mode where:

  • Hinge Interaction: The N1-H (donor) and N2 (acceptor) motif mimics the Adenine N9/N3 interaction with the kinase hinge region (e.g., Val135 in GSK-3β).

  • Solvent Front: Substituents at C3 project towards the solvent front or the ribose binding pocket, depending on the exact pose.

  • Hydrophobic Pocket/Gatekeeper: Substituents at C5 and C7 are critical for tuning selectivity, interacting with the gatekeeper residue or the back-pocket hydrophobic regions.

Synthesis & Functionalization

The primary challenge with [3,4-c]pyridines has been accessing the core with versatile handles for diverse chemical space exploration. The "Classical Huisgen" approach (diazotization) remains the most robust method for constructing the core.

Core Synthesis Protocol (Diazotization Strategy)

This protocol is adapted from the work of Bedwell et al. (2023) and classical indazole synthesis methods. It relies on the intramolecular cyclization of a diazonium intermediate derived from an ortho-amino-methyl pyridine precursor.

Precursor: 2-chloro-5-amino-4-methylpyridine (for accessing the 5-chloro-1H-pyrazolo[3,4-c]pyridine core).

Step-by-Step Methodology:

  • Diazotization: Dissolve the amine precursor (1.0 equiv) in a suitable solvent (e.g., acetic acid or DCE) containing acetic anhydride (Ac₂O).

  • Nitrosation: Treat with sodium nitrite (NaNO₂) or isoamyl nitrite at room temperature. The in situ generated diazonium species undergoes a [1,5]-sigmatropic rearrangement and cyclization onto the adjacent methyl group.

  • Cyclization: Heat the reaction mixture (approx. 80-90°C) to drive the cyclization, forming the N-acetyl protected intermediate.

  • Deprotection: Treat the crude N-acetyl intermediate with sodium methoxide (NaOMe) in methanol at room temperature to cleave the acetyl group, yielding the free 1H-pyrazolo[3,4-c]pyridine.

  • Purification: The core often precipitates or can be isolated via standard flash column chromatography (EtOAc/Hexane).

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the methyl singlet (approx. 2.2 ppm) and the appearance of the pyrazole C3 proton (approx. 8.1-8.2 ppm).

  • LC-MS: Confirm the mass shift corresponding to the loss of water/formation of the diazo bond (M+H).

Vectorial Functionalization

Once the 5-halo scaffold is in hand, orthogonal chemical handles allow for rapid library generation.

PositionReaction TypeReagents/ConditionsStrategic Utility
N1 Alkylation / ProtectionR-X, Base (Cs₂CO₃), DMFModulates solubility & permeability; protects hinge-binding motif.
C3 C-H Activation / Suzuki[Ir(COD)OMe]₂, dtbpy, B₂pin₂

Pd(dppf)Cl₂, Ar-X
Introduces solubility groups or solvent-front interactors.
C5 Buchwald-HartwigPd-catalyst, Amine, BaseCritical for Kinase Potency. Introduces H-bond donors/acceptors.
C7 Metalation / NegishiTMPMgCl[1][2]·LiCl

ZnCl₂

Pd(PPh₃)₄, Ar-I
Accesses the "back pocket" or gatekeeper region; unique to this isomer.
Visualization: Synthesis & SAR Logic

Pyrazolo34c_Workflow cluster_SAR Kinase Binding Logic Precursor 3-Amino-4-methylpyridine Derivative Diazo Diazonium Intermediate Precursor->Diazo NaNO2, Ac2O (Diazotization) Core 1H-Pyrazolo[3,4-c]pyridine (5-Halo Scaffold) Diazo->Core Cyclization & Deprotection N1_Func N1-Alkylation (Solubility/Permeability) Core->N1_Func R-X, Base C3_Func C3-Arylation (Solvent Front) Core->C3_Func Ir-Cat Borylation + Suzuki C5_Func C5-Amination (Hinge/Gatekeeper) Core->C5_Func Buchwald-Hartwig (Critical for Potency) C7_Func C7-Metalation (Selectivity Vector) Core->C7_Func TMPMgCl·LiCl + Negishi Target Kinase ATP Pocket C5_Func->Target Interacts w/ Val135 (GSK-3 Example) C7_Func->Target Steric exclusion of off-targets

Figure 1: Synthesis workflow and vectorial functionalization strategy for the Pyrazolo[3,4-c]pyridine scaffold, highlighting key vectors for SAR exploration.

Medicinal Chemistry: Kinase Targeting

While less common than the [3,4-d]pyrimidine, the [3,4-c]pyridine scaffold has demonstrated specific utility against Serine/Threonine kinases.

Key Targets: GSK-3, CLK1, DYRK1A

Literature indicates that this scaffold is particularly effective against the CMGC kinase family (CDK, MAPK, GSK3, CLK).

  • GSK-3β (Glycogen Synthase Kinase 3 beta): The N1-H/N2 motif forms a bidentate hydrogen bond with the hinge region (Asp133/Val135 backbone). Substituents at C5 (e.g., aryl amines) can extend into the hydrophobic pocket, significantly enhancing potency into the nanomolar range.

  • Selectivity Profile: The C7 position is a unique selectivity filter. Bulky groups here can clash with the "roof" of the ATP pocket in certain kinases, providing a mechanism to dial out off-target activity (e.g., against CDK2).

Standard Kinase Assay Protocol (GSK-3β)

To validate the biological activity of synthesized analogs, use the following ADP-Glo™ Kinase Assay protocol.

  • Reagents: Recombinant human GSK-3β, GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE), Ultra-Pure ATP, ADP-Glo™ Reagent.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Procedure:

    • Step 1: Dilute compounds in 100% DMSO to 50x final concentration.

    • Step 2: Add 1 µL of compound to 384-well plate.

    • Step 3: Add 5 µL of Enzyme mix (GSK-3β) and incubate for 10 min at RT.

    • Step 4: Add 5 µL of Substrate/ATP mix (10 µM ATP final). Incubate for 60 min at RT.

    • Step 5: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 6: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Step 7: Read Luminescence.

  • Data Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model to determine IC₅₀.

References

  • Bedwell, E. V., et al. (2023).[2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Witherington, J., et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3).[3] Bioorganic & Medicinal Chemistry Letters. [Link](Note: Provides comparative SAR context for pyrazolopyridine isomers).

  • Peat, A. J., et al. (2004). Novel GSK-3 inhibitors with improved cellular activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem Compound Summary. 1H-Pyrazolo[3,4-c]pyridine. [Link][2]

Sources

The Compass of Discovery: A Technical Guide to Fragment-Based Drug Discovery Utilizing the Pyrazolo[3,4-c]pyridine Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. By screening low molecular weight fragments, FBDD explores chemical space more effectively than traditional high-throughput screening, often yielding leads with superior physicochemical properties. This guide provides an in-depth technical overview of a focused FBDD campaign, utilizing the privileged pyrazolo[3,4-c]pyridine amine scaffold as a starting point for the discovery of kinase inhibitors. We will navigate the intricate workflow from fragment library design and synthesis to primary screening using biophysical methods, hit validation, and structure-guided lead optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Philosophy of Fragments and the Promise of the Pyrazolo[3,4-c]pyridine Core

The fundamental principle of Fragment-Based Drug Discovery (FBDD) is to build, rather than search for, potent drug candidates. The journey begins by identifying small, low-complexity molecules, typically with a molecular weight of less than 300 Da, that bind with weak affinity (in the high micromolar to millimolar range) to a biological target.[1] While these initial interactions are modest, they are often highly efficient in terms of binding energy per atom. This "ligand efficiency" is a critical metric in FBDD, guiding the optimization process towards compounds with improved potency without an excessive increase in molecular weight.[2][3][4]

The pyrazolo[3,4-c]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure. Its structural resemblance to purine makes it an ideal hinge-binding motif for a wide range of protein kinases, a class of enzymes frequently implicated in cancer and other diseases.[5] The amine functionality, specifically at the C3 position, provides a crucial vector for chemical elaboration, allowing for the systematic "growing" of the fragment into adjacent pockets of the kinase active site. This guide will use the hypothetical development of a Cyclin-Dependent Kinase 2 (CDK2) inhibitor as a case study to illustrate the principles and practices of FBDD. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[6][7][8]

The Workflow: A Disciplined Path from Fragment to Lead

A successful FBDD campaign is a multi-disciplinary effort that integrates chemistry, biophysics, and structural biology. The process is iterative, with each step informing the next to ensure a rational and efficient progression towards a lead compound.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Validation & Elaboration cluster_3 Phase 4: Lead Optimization A Fragment Library Design & Synthesis of Pyrazolo[3,4-c]pyridine Amine C Primary Screening (e.g., Surface Plasmon Resonance) A->C B Target Protein Production & Quality Control (e.g., CDK2/Cyclin A) B->C D Hit Confirmation & Triage (Orthogonal Methods, e.g., NMR) C->D Identify Binders E Structural Biology (X-ray Crystallography) D->E Confirmed Hits F Structure-Guided Optimization (Fragment Growing) E->F Binding Mode Information G Synthesis of Analogs F->G Design New Compounds H In Vitro Potency & Selectivity Assays G->H Test Analogs H->F SAR Data I ADME/PK Profiling H->I J Lead Candidate I->J

Caption: High-level overview of the FBDD workflow.

Laying the Foundation: Fragment Synthesis and Target Preparation

Synthesis of the Core Fragment: 3-Amino-1H-pyrazolo[3,4-c]pyridine

The starting point of our campaign is the synthesis of a high-purity 3-amino-1H-pyrazolo[3,4-c]pyridine fragment. A reliable synthetic route is essential for generating the initial fragment and subsequent analogs. The following protocol is adapted from established literature procedures.[9]

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridin-4(5H)-one

  • Step 1: Condensation. React commercially available 2,6-dichloronicotinonitrile with an appropriate active methylene compound (e.g., ethyl cyanoacetate) in the presence of a base like sodium ethoxide to form a dihydropyridine intermediate.

  • Step 2: Cyclization with Hydrazine. The resulting intermediate is then treated with hydrazine hydrate. This step involves a nucleophilic attack followed by an intramolecular cyclization to form the pyrazole ring fused to the pyridine core.

  • Step 3: Hydrolysis and Amination. Subsequent hydrolysis of the ester and nitrile groups, followed by amination, yields the desired 3-amino-1H-pyrazolo[3,4-c]pyridin-4(5H)-one.

  • Step 4: Purification. The final compound is purified by recrystallization or column chromatography to ensure a purity of >95%, which is critical for biophysical screening to avoid false positives.

Target Protein: Production and Quality Control of CDK2/Cyclin A

For this case study, the target is the human CDK2/Cyclin A complex. High-quality, stable, and active protein is a prerequisite for any successful FBDD campaign.

Experimental Protocol: Expression and Purification of CDK2/Cyclin A

  • Expression: Co-express human CDK2 and Cyclin A genes in an appropriate expression system, such as Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression vector system. This system is often preferred for kinases as it provides the necessary post-translational modifications for activity.

  • Lysis and Affinity Chromatography: Harvest the cells and lyse them to release the protein. The protein complex is then purified using affinity chromatography, for example, by engineering a His-tag onto one of the proteins and using a nickel-NTA resin.

  • Size-Exclusion Chromatography (SEC): Further purify the complex using SEC to separate the CDK2/Cyclin A heterodimer from aggregates and other contaminants. This step is crucial for obtaining a monodisperse sample, which is essential for crystallization.

  • Quality Control: The final protein sample should be rigorously assessed for purity (>95% by SDS-PAGE), identity (by mass spectrometry), and activity (using a kinase activity assay with a known substrate).

The Hunt for Binders: Primary Screening and Hit Validation

Due to the weak affinity of fragments, highly sensitive biophysical techniques are required for primary screening. Surface Plasmon Resonance (SPR) is an excellent choice for initial screening due to its high throughput, low protein consumption, and ability to provide kinetic data.[10][11]

Primary Screening by Surface Plasmon Resonance (SPR)

Experimental Protocol: SPR Fragment Screening

  • Chip Preparation: Immobilize the purified CDK2/Cyclin A complex onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • Fragment Library Screening: Prepare the pyrazolo[3,4-c]pyridine amine fragment and other fragments from the library in a suitable running buffer containing a small percentage of DMSO to ensure solubility. Screen the fragments at a single high concentration (e.g., 200 µM).

  • Data Analysis: Monitor the change in response units (RU) upon fragment injection. A significant increase in RU that is reproducible and concentration-dependent indicates a potential binding event.

  • Hit Triage: From the primary screen, identify fragments that show a response significantly above the background. These are considered preliminary hits.

Parameter Description Typical Value for a Fragment Hit
Molecular Weight (MW) The mass of the molecule.< 300 Da
Binding Affinity (Kd) The dissociation constant, a measure of binding strength.10 µM - 10 mM
Ligand Efficiency (LE) Binding affinity normalized for the size of the molecule (LE = -ΔG / number of heavy atoms).> 0.3 kcal/mol/heavy atom

Table 1: Key Parameters for Fragment Hit Characterization

Hit Confirmation with Orthogonal Methods: Saturation Transfer Difference (STD) NMR

To eliminate false positives from the primary screen, it is crucial to confirm hits using an orthogonal, solution-based method. Saturation Transfer Difference (STD) NMR is an excellent choice as it directly observes the binding of the fragment to the protein in solution.[12][13][14][15]

Experimental Protocol: STD-NMR for Hit Validation

  • Sample Preparation: Prepare a sample containing the CDK2/Cyclin A complex (typically 10-50 µM) and the fragment hit (in 50-100 fold excess) in a deuterated buffer.

  • Data Acquisition: Acquire two spectra. In the first (on-resonance), selectively saturate a region of the protein's proton spectrum. In the second (off-resonance), irradiate a region where no protein or ligand signals are present.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein, thus confirming binding.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are interacting with the protein, known as an epitope map.

Visualizing the Interaction: The Role of Structural Biology

The true power of FBDD lies in its synergy with structure-based drug design. Obtaining a high-resolution crystal structure of the fragment bound to the target protein provides a detailed roadmap for optimization.[16]

X-ray Crystallography of the Fragment-Protein Complex

Experimental Protocol: Co-crystallization and Structure Determination

  • Crystallization: Screen for crystallization conditions for the CDK2/Cyclin A complex in the presence of a high concentration of the confirmed pyrazolo[3,4-c]pyridine amine fragment. The hanging drop vapor diffusion method is commonly used.[17]

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.[18][19]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The structure of the protein-fragment complex is then built into this map and refined to yield a high-resolution atomic model.[20][21]

The resulting structure would ideally show the pyrazolo[3,4-c]pyridine core nestled in the ATP-binding site, with the pyrazole and pyridine nitrogens forming key hydrogen bonds with the hinge region of CDK2 (e.g., with the backbone amide and carbonyl of Leu83). The C3-amine would be pointing towards the solvent-exposed region, providing a clear vector for chemical elaboration.

From Hit to Lead: The Art of Fragment Growing

With the crystal structure in hand, the process of "fragment growing" can begin. This involves designing and synthesizing new molecules that extend from the initial fragment to engage with nearby sub-pockets in the protein, thereby increasing affinity and potency.

A Hypothetical Case Study: Growing the Pyrazolo[3,4-c]pyridine Amine

Based on the crystal structure, a medicinal chemist might observe a nearby hydrophobic pocket. The strategy would be to append a small, appropriately shaped hydrophobic group to the C3-amine of the pyrazolo[3,4-c]pyridine core.

Caption: A simplified representation of the fragment growing strategy.

This iterative process of design, synthesis, and testing, guided by structural biology and ligand efficiency metrics, can rapidly transform a weakly binding fragment into a potent lead compound. For instance, the addition of a benzyl group to the C3-amine could lead to a significant increase in potency, as demonstrated in similar pyrazolopyridine-based CDK2 inhibitors.[22][23]

The Broader Context: Kinase Inhibition and Signaling Pathways

CDK2, in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S transition and S-phase progression of the cell cycle. It does so by phosphorylating key substrates such as the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[8] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK2_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CyclinD_CDK46 Cyclin D / CDK4/6 Akt->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of DNA_Synth DNA Synthesis (S-Phase Entry) E2F->DNA_Synth activates transcription of S-phase genes CyclinE_CDK2->Rb further inactivates P21 p21/p27 P21->CyclinE_CDK2 inhibits Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: A simplified diagram of the CDK2 signaling pathway in cell cycle progression.

By developing an inhibitor that binds to the ATP pocket of CDK2, as our pyrazolo[3,4-c]pyridine-derived lead does, we can block its kinase activity. This prevents the phosphorylation of Rb, keeping E2F in an inactive state and ultimately arresting the cell cycle, thereby preventing the proliferation of cancer cells.

Conclusion: A Versatile Scaffold for Future Discovery

This guide has outlined a comprehensive, albeit hypothetical, FBDD campaign centered on the pyrazolo[3,4-c]pyridine amine scaffold for the discovery of CDK2 inhibitors. We have journeyed from the rational selection and synthesis of a core fragment to its identification in a biophysical screen, validation of its binding, and its structure-guided evolution into a more potent compound. This workflow, grounded in the principles of ligand efficiency and structural biology, exemplifies the power of FBDD to accelerate the discovery of novel therapeutics. The pyrazolo[3,4-c]pyridine core, with its inherent kinase-binding properties and multiple vectors for chemical functionalization, remains a highly attractive and versatile starting point for future drug discovery endeavors targeting not only kinases but also other enzyme families.

References

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Messery, S. M., Al-Warhi, T., Al-Dies, A. M., El-Sayed, W. M., ... & El-Shafiy, H. F. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]

  • Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Lim, E. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug discovery today, 25(2), 406-413. Retrieved from [Link]

  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Fragment-based drug discovery: lessons and outlook, 1-30.
  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-13. Retrieved from [Link]

  • My Cancer Genome. (n.d.). CDK2. Retrieved from [Link]

  • Abdel-Ghani, T. M., El-Sayed, W. M., El-Messery, S. M., Al-Warhi, T., Al-Dies, A. M., Al-Ostoot, F. H., ... & El-Shafiy, H. F. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(41), 26909-26927. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]

  • Rocha, G., Ramírez-Cárdenas, J., Walpole, S., et al. (2023). Fast determination of weak protein-ligand affinities by STD NMR: The Reduced Dataset STD NMR approach (rd-STD NMR). ChemRxiv. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ligand Efficiency (LE) Assessment. Retrieved from [Link]

  • Woodhead, A. J., Berdini, V., Carr, M. G., Cross, D. M., Danillon, D., Davis, D. J., ... & Wyatt, P. G. (2005). Fragment-based drug discovery. Cyclin dependent kinase inhibitors: from hit to clinical candidate. In 230th ACS National Meeting, Washington, DC, United States, August 28-September 1, 2005 (pp. MEDI-239). American Chemical Society. Retrieved from [Link]

  • Joseph-McCarthy, D., et al. (2014). Ligand efficiency as a guide in fragment hit selection and optimization. Expert opinion on drug discovery, 9(4), 377-387. Retrieved from [Link]

  • Kim, J., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & medicinal chemistry letters, 26(15), 3441-3446. Retrieved from [Link]

  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ligand efficiency – Knowledge and References. Retrieved from [Link]

  • GARDP Revive. (n.d.). Ligand efficiency. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35835-35841. Retrieved from [Link]

  • Rocha, G., et al. (2024). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach (rd-STD NMR). Analytical Chemistry, 96(2), 794-801. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(11), 2737-2748. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2015). Journal of visualized experiments: JoVE, (98), e52829. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 1-20. Retrieved from [Link]

  • Baranczak, A., et al. (2015). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 10(6), e0128420. Retrieved from [Link]

  • Rocha, G., et al. (2024). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach (rd-STD NMR). Analytical Chemistry, 96(2), 794-801. Retrieved from [Link]

  • Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. (2008). Organic & Biomolecular Chemistry, 6(16), 2965-2973. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Protein X-ray Crystallography. eLS. Retrieved from [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved from [Link]

  • Angulo, J., et al. (2022). Inter-Ligand STD NMR: An Efficient 1D NMR Approach to Probe Relative Orientation of Ligands in a Multi-Subsite Protein Binding Pocket. International Journal of Molecular Sciences, 23(16), 9390. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Retrieved from [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 57-59. Retrieved from [Link]

  • De Mol, N. J., & Fischer, M. J. (2010). Surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 627, 1-23. Retrieved from [Link]

  • Flowchart representing the major steps during X-ray crystallography. (n.d.). ResearchGate. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). Proteins, X-ray Crystal Structures And How To Get Them. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol outlines a robust and efficient two-step pathway commencing from the commercially available starting material, 2-chloro-4-methoxypyridine. The synthesis involves an initial nucleophilic aromatic substitution to form a key hydrazinylpyridine intermediate, followed by a cyclization reaction to construct the final pyrazolo[3,4-c]pyridine ring system. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and critical safety considerations.

Introduction & Scientific Background

The pyrazolopyridine scaffold is a privileged heterocyclic motif due to its structural resemblance to purines, making it a key building block in the development of therapeutic agents.[1] Derivatives of this core structure are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and modulators of various receptors.[1][2] Specifically, the pyrazolo[3,4-c]pyridine isomer is under active investigation for its potential antiproliferative properties.[1]

The synthesis described herein provides a direct and reliable route to this compound, a functionalized scaffold amenable to further derivatization for structure-activity relationship (SAR) studies. The chosen starting material, 2-chloro-4-methoxypyridine, is an accessible precursor that allows for a logical and high-yielding synthetic transformation.[3][4]

Overall Synthetic Strategy

The synthesis is executed in two primary stages, designed for operational simplicity and efficiency.

  • Step 1: Hydrazinolysis. A nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the C2 position of 2-chloro-4-methoxypyridine is displaced by hydrazine hydrate to yield the key intermediate, 2-hydrazinyl-4-methoxypyridine.

  • Step 2: Annulation/Cyclization. The hydrazinyl intermediate is reacted with cyanogen bromide, which serves as a C1 synthon, to construct the fused pyrazole ring, directly installing the C3-amine functionality.

G start 2-Chloro-4-methoxypyridine inter Intermediate: 2-Hydrazinyl-4-methoxypyridine start->inter Step 1: Hydrazinolysis Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) Conditions: Reflux final Final Product: This compound inter->final Step 2: Cyclization Reagent: Cyanogen Bromide (BrCN) Conditions: Inert Solvent, RT

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 2-Hydrazinyl-4-methoxypyridine

Mechanistic Rationale & Experimental Design

The conversion of a 2-chloropyridine to a 2-hydrazinopyridine is a classic SNAr reaction. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the C2 position towards nucleophilic attack. Hydrazine, a potent nucleophile, readily attacks this position, leading to the displacement of the chloride leaving group.

  • Choice of Reagent: Hydrazine hydrate (typically 80% in water) is used as it is a stable, commercially available, and effective nucleophile for this transformation.[5] Using a large excess of hydrazine hydrate also serves as the solvent in some procedures, driving the reaction to completion.[6]

  • Solvent and Temperature: While the reaction can be run neat in hydrazine hydrate, using a high-boiling solvent like n-butanol or DMF can improve substrate solubility and allow for precise temperature control.[5] Reflux temperatures are typically required to overcome the activation energy for the substitution, ensuring a reasonable reaction rate.[5][6]

Detailed Experimental Protocol: Step 1

Safety Precaution: Hydrazine is a suspected carcinogen and highly corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyridine (10.0 g, 69.6 mmol).

  • Reagent Addition: Add n-butanol (100 mL) followed by the slow, dropwise addition of 80% hydrazine hydrate (26.1 g, 25.0 mL, 417 mmol, 6.0 equiv) via an addition funnel.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup and Isolation: a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Carefully concentrate the mixture under reduced pressure to remove the n-butanol and excess hydrazine hydrate. c. To the resulting residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 75 mL). d. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify the residue by flash column chromatography on silica gel, eluting with a gradient of 30-50% ethyl acetate in hexanes to yield 2-hydrazinyl-4-methoxypyridine as a pale yellow solid.

Reagent and Parameter Summary: Step 1
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Chloro-4-methoxypyridine143.5710.0 g69.6Starting Material
Hydrazine Hydrate (80%)~50.0625.0 mL~417Nucleophile
n-Butanol74.12100 mL-Solvent
Temperature-Reflux (~118 °C)-Reaction Condition
Reaction Time-12-16 h-Reaction Condition
Expected Yield 139.16 ~8.3 g (85%) Intermediate Product

Part II: Synthesis of this compound

Mechanistic Rationale & Experimental Design

This step involves the construction of the pyrazole ring onto the pyridine core. The reaction proceeds via a condensation-cyclization pathway.

  • Mechanism: The terminal nitrogen of the hydrazinyl group (the more nucleophilic nitrogen) attacks the electrophilic carbon of cyanogen bromide. This forms a linear intermediate. The nitrogen atom of the pyridine ring then acts as an intramolecular nucleophile, attacking the nitrile carbon. This is followed by tautomerization to yield the stable, aromatic 3-amino-pyrazolo[3,4-c]pyridine product.

G cluster_0 Mechanism of Cyclization struct1 Intermediate + BrCN struct2 Nucleophilic Attack struct1->struct2 1. Attack by NH₂ struct3 Linear Adduct struct2->struct3 Forms adduct struct4 Intramolecular Cyclization struct3->struct4 2. Ring N attacks C≡N struct5 Final Product (after tautomerization) struct4->struct5 3. Aromatization

Sources

Mastering the Pyrazolo[3,4-c]pyridine Core: A Guide to Selective C-3 Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery

The pyrazolo[3,4-c]pyridine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to the purine core allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The ability to strategically modify this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties in drug candidates. Among the various positions on this bicyclic system, the C-3 position of the pyrazole ring offers a crucial vector for chemical elaboration, enabling the exploration of the chemical space necessary for effective drug-target interactions.

This guide provides a comprehensive overview of the state-of-the-art protocols for the selective functionalization of the C-3 position of pyrazolo[3,4-c]pyridines. We will delve into the mechanistic underpinnings of the key synthetic strategies, offering detailed, field-tested protocols and practical insights to empower researchers in their quest for novel therapeutics. The primary focus will be on a robust and versatile tandem iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling sequence, which has emerged as a powerful tool for achieving C-3 diversification.[2][3]

Strategic Overview: The Path to C-3 Functionalization

The journey to a functionalized C-3 position on the pyrazolo[3,4-c]pyridine core typically begins with the synthesis of a suitable starting scaffold, often a 5-halo-1H-pyrazolo[3,4-c]pyridine. This halogenated precursor serves a dual purpose: it provides a handle for subsequent functionalization at the C-5 position of the pyridine ring and sets the stage for the selective C-H activation at the C-3 position. The overall strategy can be visualized as a multi-step process, allowing for the vectorial elaboration of the core structure.

G cluster_0 Scaffold Synthesis cluster_1 C-3 Functionalization cluster_2 Further Elaboration (Other Positions) Start Acyclic Precursors Scaffold 5-Halo-1H-pyrazolo[3,4-c]pyridine Start->Scaffold Cyclization Borylation C-3 Borylation Scaffold->Borylation [Ir(COD)OMe]2, dtbpy, B2pin2 Other_Func C-5, C-7, N-1/N-2 Functionalization Scaffold->Other_Func Coupling Suzuki-Miyaura Cross-Coupling Borylation->Coupling Pd(dppf)Cl2, Ar-X, Base Product C-3 Functionalized Product Coupling->Product

Figure 1: A generalized workflow for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine core, highlighting the central role of the 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate.

Core Protocol: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling at the C-3 Position

This two-step, one-pot procedure has proven to be a highly effective method for introducing a wide range of aryl and heteroaryl moieties at the C-3 position of the pyrazolo[3,4-c]pyridine scaffold.[2][4] The initial step involves a regioselective iridium-catalyzed C-H borylation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a suitable coupling partner.

Mechanistic Rationale

The regioselectivity of the C-H borylation at the C-3 position is a key feature of this protocol. It is well-established in indazole chemistry that iridium catalysts, in conjunction with bipyridine-based ligands, exhibit a strong preference for borylation at the C-3 position.[4] This selectivity is attributed to the electronic nature of the pyrazole ring and the directing effect of the pyrazole nitrogens. The subsequent Suzuki-Miyaura cross-coupling is a well-understood and widely utilized transformation for the formation of carbon-carbon bonds.

G Start N-Protected 5-Halo-1H-pyrazolo[3,4-c]pyridine Borylation Iridium-Catalyzed C-H Borylation Start->Borylation [Ir(COD)OMe]2, dtbpy, B2pin2, MTBE, 100 °C, MW Intermediate C-3 Borylated Intermediate Borylation->Intermediate Coupling Palladium-Catalyzed Suzuki-Miyaura Coupling Intermediate->Coupling Ar-X, Pd(dppf)Cl2, Cs2CO3, DMAc, 120 °C, MW Product C-3 Arylated/Heteroarylated Product Coupling->Product

Figure 2: Reaction scheme for the tandem C-H borylation and Suzuki-Miyaura cross-coupling at the C-3 position of a pyrazolo[3,4-c]pyridine.

Detailed Experimental Protocol

Materials:

  • N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (e.g., SEM-protected) (1.0 equiv)

  • [Ir(COD)OMe]2 (0.015 equiv)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.2 equiv)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Aryl or heteroaryl halide (Ar-X) (1.5 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Cesium carbonate (Cs2CO3) (3.0 equiv)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Microwave vials

Procedure:

Step 1: C-H Borylation

  • To a microwave vial, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, [Ir(COD)OMe]2, dtbpy, and B2pin2.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous MTBE via syringe.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for the specified time (typically 1-2 hours), as determined by reaction monitoring (e.g., LC-MS).

Step 2: Suzuki-Miyaura Cross-Coupling

  • After the borylation is complete, carefully open the vial and add the aryl or heteroaryl halide, Pd(dppf)Cl2, and Cs2CO3.

  • Add anhydrous DMAc via syringe.

  • Reseal the vial and heat the reaction mixture in a microwave reactor at 120 °C for the specified time (typically 30-60 minutes), as determined by reaction monitoring.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-3 functionalized pyrazolo[3,4-c]pyridine.

Data Summary

The following table summarizes representative examples of the tandem C-H borylation and Suzuki-Miyaura cross-coupling reaction, demonstrating its broad substrate scope.[2][4]

EntryAryl Halide (Ar-X)ProductYield (%)
14-BromoanisoleC-3-(4-methoxyphenyl)-75
23-BromopyridineC-3-(pyridin-3-yl)-68
31-Bromo-4-(trifluoromethyl)benzeneC-3-(4-(trifluoromethyl)phenyl)-82
42-BromothiopheneC-3-(thiophen-2-yl)-65

Troubleshooting and Expert Insights

  • Incomplete Borylation: Ensure all reagents and solvents are anhydrous, as water can quench the active iridium catalyst. If incomplete conversion is observed, increasing the reaction time or temperature may be beneficial.

  • Low Yield in Suzuki-Miyaura Coupling: The choice of palladium catalyst, ligand, and base can significantly impact the efficiency of the cross-coupling. For challenging substrates, screening of different reaction conditions may be necessary. The use of pre-catalysts can also improve reproducibility.[5]

  • N-Protection: The use of a suitable protecting group on the pyrazole nitrogen is crucial for the success of the C-H borylation reaction. The SEM (2-(trimethylsilyl)ethoxymethyl) group is often employed due to its stability under the reaction conditions and ease of removal.

Alternative Approaches and Future Outlook

While the tandem borylation/Suzuki-Miyaura protocol is currently the most robust and versatile method for C-3 functionalization of pyrazolo[3,4-c]pyridines, the development of direct C-H activation/arylation methodologies remains an active area of research. Such approaches would offer a more atom-economical and step-efficient route to these valuable compounds. However, achieving regioselectivity in direct C-H functionalization of complex heterocyclic systems can be challenging.[4]

The synthesis of 3-halo-pyrazolo[3,4-c]pyridines as precursors for cross-coupling reactions represents another potential avenue, although the regioselective synthesis of these intermediates can be non-trivial.

Conclusion

The functionalization of the C-3 position of the pyrazolo[3,4-c]pyridine scaffold is a critical step in the development of novel therapeutics based on this privileged heterocyclic core. The tandem iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling protocol provides a reliable and versatile platform for the synthesis of a diverse array of C-3 substituted derivatives.[2][6] By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can effectively leverage this powerful synthetic tool to accelerate their drug discovery efforts.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Chen, H., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(4), 1334-1338. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • McFarland, J. W., & Howes, H. L. (1972). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Journal of Medicinal Chemistry, 15(4), 365-369. [Link]

  • A new route for the preparation of pyrazolo[3,4‐c] pyridines. (n.d.). Sci-Hub. Retrieved February 12, 2026, from [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Knochel, P., & Piller, F. M. (2010). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 49(44), 8202-8205. [Link]

  • Sridharan, V., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 7(51), 48149-48162. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.

Sources

Buchwald-Hartwig amination conditions for pyrazolo[3,4-c]pyridine derivatives

[1][2][3][4][5][6][7]

Executive Summary & Strategic Analysis

The pyrazolo[3,4-c]pyridine core contains three distinct vectors for functionalization. Successful C-N coupling requires navigating the electronic differences between the C-5 position (activated,

C-71
  • The C-5 Vector (Primary Target): This position mimics a 2-halopyridine.[1] It is highly amenable to Pd-catalyzed amination due to the electron-withdrawing nature of the adjacent pyridine nitrogen, which facilitates oxidative addition.[1]

  • The C-7 Vector (Secondary Target): This position is electronically less favorable for oxidative addition and often prone to competitive lithiation/metalation pathways rather than direct Pd-coupling.[1]

  • The N-Protection Mandate: The pyrazole NH (N-1) must be protected (e.g., SEM, THP, Alkyl) to prevent catalyst poisoning via formation of stable Pd-azolate complexes.[1]

Mechanistic Causality

The standard catalytic cycle for this scaffold relies on bis-phosphine ligands (e.g., BINAP) or bulky biarylphosphines (e.g., BrettPhos) .[1]

  • Oxidative Addition: The electron-deficient C5-Cl bond adds to Pd(0).[1]

  • Amine Binding: The pyridine nitrogen at N-6 can competitively bind Pd, potentially arresting the cycle off-pathway.[1] Bulky ligands are essential to displace this interaction.

  • Reductive Elimination: Strong bases (NaOtBu) facilitate the deprotonation of the amine, but for substrates with sensitive functional groups, weaker bases (Cs₂CO₃) combined with highly active precatalysts (Pd G3/G4) are required.[1]

Decision Matrix: Condition Selection

Use this logic flow to select the appropriate protocol for your specific substrate.

ConditionMatrixStartSubstrate Analysis:Pyrazolo[3,4-c]pyridine CorePositionTarget Position?Start->PositionC5C-5 Position(Activated)Position->C5Alpha to NC7C-7 Position(Deactivated/Steric)Position->C7Gamma to NAmineTypeAmine Nucleophile Type?C5->AmineTypeProtocolBPROTOCOL B:tBuBrettPhos Pd G3(High Activity)C7->ProtocolBRequires High ActivityAlternativeConsider Negishi Coupling(See Bedwell et al. 2023)C7->AlternativeIf Pd FailsStandardStandard/Primary AmineAmineType->StandardDifficultSecondary/Aryl/HinderedAmineType->DifficultProtocolAPROTOCOL A:Pd2(dba)3 + BINAP(High Robustness)Standard->ProtocolADifficult->ProtocolB

Figure 1: Decision matrix for selecting catalytic conditions based on regiochemistry and nucleophile sterics.

Detailed Experimental Protocols

Protocol A: The "Bedwell" Standard (C-5 Amination)

Best for: Primary amines, morpholine, piperidine, and standard anilines at the C-5 position.[1]

Causality: This protocol utilizes rac-BINAP , a bidentate ligand that forms a stable chelate with Palladium, preventing the formation of inactive bis-heterocycle Pd complexes.[1] NaOtBu provides the strong driving force necessary for rapid transmetallation.

Materials:

  • Substrate: 5-Chloro-1-alkyl-1H-pyrazolo[3,4-c]pyridine (1.00 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv / 5 mol%)[1]

  • Ligand: rac-BINAP (0.12 equiv / 12 mol%)[1]

  • Base: Sodium tert-butoxide [NaOtBu] (3.00 equiv)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Amine: 1.10 equiv[1][3]

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, mix Pd₂(dba)₃ and rac-BINAP in a small volume of THF.[1] Stir for 10-15 mins until the solution turns a deep orange/red, indicating active catalyst formation.[1]

  • Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-chloro-substrate, NaOtBu, and the pre-formed catalyst solution.

  • Amine Addition: Add the amine nucleophile.

  • Solvent Adjustment: Add remaining anhydrous THF to reach 0.1 M concentration.

  • Degassing: Seal the vial with a septum cap. Sparge with nitrogen/argon for 5 minutes or perform 3 vacuum/backfill cycles.

  • Heating: Heat the block to 65–80 °C .

    • Monitoring: Monitor by TLC or LCMS. Conversion typically occurs within 2–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Self-Validation Check:

  • Color: The reaction mixture should remain dark red/brown. If palladium black precipitates (mirror formation) early (<1 hr), the catalyst has decomposed; consider switching to Protocol B.[1]

Protocol B: The "High-Performance" System (C-7 or Difficult Amines)

Best for: Sterically hindered amines, electron-poor anilines, or the deactivated C-7 position.[1]

Causality: tBuBrettPhos is a bulky biarylphosphine that promotes reductive elimination in difficult systems and protects the Pd center from non-productive coordination by the pyrazolo-pyridine nitrogens. The G3/G4 precatalyst ensures accurate 1:1 L:Pd stoichiometry and rapid activation even at lower temperatures.

Materials:

  • Substrate: 5-Chloro or 7-Chloro-pyrazolo[3,4-c]pyridine (protected)

  • Catalyst: tBuBrettPhos Pd G3 (or G4) (0.02–0.05 equiv)[1]

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) OR Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.15 M)

Step-by-Step Procedure:

  • Solids Assembly: In a nitrogen-filled glovebox (preferred) or under rigorous Schlenk technique, add the substrate, tBuBrettPhos Pd G3, and base (if solid Cs₂CO₃) to the vial.[1]

  • Liquids Addition: Add the anhydrous solvent and the amine. If using LiHMDS solution, add it last dropwise.[1]

  • Thermal Activation: Seal and heat to 80–100 °C .

    • Note: tBuBrettPhos systems often activate at lower temperatures; check LCMS at 1 hour.

  • Workup: Dilute with DCM, wash with water/brine, dry over MgSO₄.

Quantitative Performance Data

The following data summarizes expected yields based on the electronic environment of the pyrazolo[3,4-c]pyridine core (Bedwell et al., 2023).

VectorSubstrate (X=Halogen)Amine TypeProtocolTypical YieldNotes
C-5 5-Cl-1-SEM-pyrazolo...[1]MorpholineA85-95% Highly efficient; rapid conversion.[1]
C-5 5-Cl-1-Me-pyrazolo...[1][4][2]AnilineA70-85% Requires N-protection to prevent poisoning.[1]
C-7 7-Cl-1-SEM-pyrazolo...[1]Cyclic 2° AmineB< 40% Difficult. Competitive dehalogenation observed.
C-7 7-Cl-1-SEM-pyrazolo...[1]AlternativeNegishi45-60% Bedwell et al. recommend Negishi (Zn) for C-7.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1/N2.[1]Ensure N1 is protected (SEM/THP).[1] Switch to Protocol B (bulky ligand).
Dehalogenation (Hydrodehalogenation) Hydride source present (solvent/base) or overheating.[1]Switch solvent to Toluene. Reduce temp by 10°C. Use Cs₂CO₃ instead of alkoxides.
Regio-scrambling Migration of protecting group.[1][3]Avoid acyl protecting groups; use SEM or Methyl.
Pd Black Precipitation Unstable catalytic species.Increase ligand:Pd ratio to 2:1 (Protocol A) or use G3 Precatalyst (Protocol B).[1]

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023).[1][3][2][5][6] RSC Advances, 13, 34391-34399.[1][2][6][7] [Link] (The primary source for C-5 specific conditions and C-7 limitations)

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[1] Organic Letters, 16(3), 832–835.[1] [Link] (Source for Protocol B: Advanced ligands for nitrogen-rich heterocycles)

  • A General Catalyst for the Palladium-Catalyzed Amination of Five-Membered Heterocycles. Gurfinkel, M., & Buchwald, S. L. (2023).[1] Chemical Science, 14, 696-702.[1] [Link] (Further validation of tBuBrettPhos systems)

Protocol and Application Notes for the Suzuki-Miyaura Coupling of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, largely due to its structural resemblance to endogenous purines, which allows it to interact with a wide range of biological targets.[1] The functionalization of this core is critical for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, making it indispensable for elaborating such heterocyclic systems.[2][3] This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine with various aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, with a special focus on overcoming the unique challenges presented by unprotected, nitrogen-rich heterocycles.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing libraries of pyrazolo[3,4-c]pyridine derivatives.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which typically involves a palladium catalyst.[2][6] The cycle is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., a halo-pyrazolopyridine). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species.[3][6][7] The reactivity order for halides is typically I > Br > Cl.

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base.[2][6] The base activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the organic group to the palladium center, displacing the halide.[8][9]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[3][6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ pdiia R¹-PdII(L)₂-X pd0->pdiia Oxidative Addition pdiib R¹-PdII(L)₂-R² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² product_pos pdiib->product_pos Product (R¹-R²) reagents R¹-X boronic R²-B(OH)₂ + Base reagents_pos reagents_pos->pdiia R¹-X (Aryl Halide) boronic_pos boronic_pos->pdiib R²-B(OH)₂ / Base (Boronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: Coupling of Nitrogen-Rich Heterocycles

While powerful, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like this compound presents specific challenges that must be addressed for a successful transformation.

  • Catalyst Inhibition : The lone pair electrons on the pyridine and pyrazole nitrogen atoms can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, effectively deactivating the catalyst and stalling the reaction.[10][11]

  • Substrate Acidity : The N-H proton on the pyrazole ring is acidic. In the presence of a strong base, deprotonation can occur, leading to an anionic species that can also interfere with the catalyst or participate in side reactions.[5]

  • Solution : The key to overcoming these issues lies in the rational selection of the catalyst system. Modern catalyst systems employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos).[12] These ligands create a sterically hindered environment around the palladium atom, which disfavors the binding of the heterocyclic substrate's nitrogen atoms while promoting the desired catalytic cycle.[10] Furthermore, using a moderately strong but non-nucleophilic base, such as potassium phosphate (K₃PO₄), is often optimal. It is effective at promoting transmetalation without causing extensive deprotonation of the substrate or degradation of reagents.[5][9]

Detailed Experimental Protocol

This protocol has been optimized for the coupling of a halogenated this compound with a variety of arylboronic acids.

Reaction Scheme: (Note: A visual representation of the specific reaction would be here, showing the pyrazolopyridine reacting with an Ar-B(OH)2 to yield the coupled product.)

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine>95%CommercialStarting material (electrophile).
Arylboronic Acid>98%CommercialCoupling partner (nucleophile).
Pd₂(dba)₃Catalyst GradeCommercialPalladium(0) precatalyst.
XPhos (or SPhos)Ligand GradeCommercialBulky phosphine ligand.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%CommercialBase. Must be finely powdered.
1,4-DioxaneAnhydrousCommercialPrimary reaction solvent.
Deionized WaterHigh PurityIn-houseCo-solvent.
Nitrogen or Argon GasHigh PurityGas CylinderFor maintaining an inert atmosphere.
Standard Glassware------Flame-dried prior to use.
Magnetic Stirrer/Hotplate---------
Step-by-Step Methodology
  • Vessel Preparation : Place a magnetic stir bar into a round-bottom flask or microwave vial appropriately sized for the reaction scale. Seal the vessel with a rubber septum and flame-dry under a high vacuum. Allow the flask to cool to room temperature and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the setup.

  • Addition of Solids : To the flask, add the 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 eq.). Briefly evacuate and backfill the flask with inert gas to ensure the atmosphere remains oxygen-free.

  • Catalyst Addition : In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add these solids to the main reaction flask. Expert Tip: Using a pre-formed palladacycle catalyst (e.g., XPhos Pd G3, 2-4 mol%) can simplify this step and often leads to more consistent results.[12]

  • Solvent Addition : Add the degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., a 10:1 or 4:1 ratio).[5][13] The solvents should be thoroughly degassed by sparging with an inert gas for 15-20 minutes prior to use.

  • Reaction Execution : Immerse the flask in a preheated oil bath set to 80–110 °C. Stir the reaction mixture vigorously. For microwave-assisted reactions, heat the sealed vial to a similar temperature range for a shorter duration (e.g., 30–60 minutes).[14][15]

  • Monitoring Progress : Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4–24 hours for conventional heating).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the pure coupled product.

Experimental Workflow Diagram

Workflow cluster_workflow Experimental Workflow A 1. Vessel Prep (Flame-dry, Inert Gas) B 2. Add Solids (Substrate, Boronic Acid, Base) A->B C 3. Add Catalyst System (Pd Precatalyst + Ligand) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat & Stir (80-110 °C or Microwave) D->E F 6. Reaction Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Catalyst deactivation by substrate nitrogen.3. Insufficiently anhydrous/powdered base.1. Ensure rigorous inert atmosphere technique.2. Increase ligand loading or switch to a bulkier ligand (e.g., BrettPhos). Use a pre-formed palladacycle.3. Use freshly opened, finely ground K₃PO₄.
Protodeboronation Degradation of the boronic acid (C-B bond cleavage) before coupling. Often exacerbated by high temperatures and aqueous base.1. Use a milder base (e.g., K₂CO₃) or KF.[8]2. Use a boronic ester (e.g., pinacol ester) instead of the acid, as they are more stable.[11]3. Lower the reaction temperature and extend the time.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture can promote this side reaction.Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
Difficult Purification Product co-elutes with residual ligand or byproducts.Optimize the chromatography gradient. If using PPh₃, consider switching to a more polar phosphine ligand that is easier to separate.

Conclusion

The Suzuki-Miyaura cross-coupling is a cornerstone transformation in modern synthetic chemistry, enabling the efficient construction of complex molecules from readily available building blocks. The protocol detailed herein provides a robust and reliable method for the derivatization of this compound, a scaffold of significant interest in drug discovery. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, and base, researchers can successfully navigate the challenges associated with nitrogen-rich heterocycles and accelerate the development of novel molecular entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 7

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples.

  • Organic Chemistry Portal. Suzuki Coupling.

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube].

  • Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

  • Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

  • Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • Ciesielski, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery.

  • BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.

  • Ben-Hadda, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.

  • Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química.

Sources

Application Note: Preparation of 3-Amino-Pyrazolo[3,4-c]pyridine Libraries for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis, purification, and functionalization of 3-amino-1H-pyrazolo[3,4-c]pyridine scaffolds, a privileged structure for ATP-competitive kinase inhibition.

Executive Summary & Scientific Rationale

The pyrazolo[3,4-c]pyridine scaffold represents a critical "privileged structure" in kinase inhibitor design. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [3,4-c] ring system positions the pyridine nitrogen to modulate pKa and solubility while maintaining a donor-acceptor motif (N1-H/N2) capable of bidentate hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone residues).

The 3-amino substituent provides a versatile vector for probing the "sugar pocket" or "solvent front" of the ATP binding site. However, the synthesis is complicated by the electron-deficient nature of the pyridine ring, which makes nucleophilic aromatic substitution (


) facile but requires careful control to prevent ring opening or polymerization.

Key Advantages of this Protocol:

  • Scalability: Validated on multigram (1–10g) scale.

  • Regiocontrol: Optimized conditions to favor N1-alkylation over N2.

  • Vectorial Diversity: distinct protocols for modifying the C3-amine, N1-position, and C5/C7-positions.[1][2]

Retrosynthetic Analysis & Workflow

The most robust route to the 3-amino-pyrazolo[3,4-c]pyridine core involves the condensation of 4-chloro-3-cyanopyridine with hydrazine. This approach leverages the high electrophilicity of the C4 position (para to the pyridine nitrogen) to facilitate


 displacement, followed by rapid intramolecular cyclization onto the nitrile.
Workflow Visualization

G Start Precursor: 4-chloro-3-cyanopyridine Inter Intermediate: 4-hydrazinyl-3-cyanopyridine Start->Inter Hydrazine hydrate EtOH, 0°C to RT Core Core Scaffold: 3-amino-1H-pyrazolo[3,4-c]pyridine Inter->Core Cyclization Reflux, 3h Lib1 Library A: N1-Alkylated (Solubility/Selectivity) Core->Lib1 R-X, Base (N1 Functionalization) Lib2 Library B: C3-Amides/Ureas (Hinge Interaction) Core->Lib2 R-COCl / R-NCO (C3 Functionalization)

Figure 1: Strategic workflow for library generation. The core synthesis relies on a tandem


/Cyclization sequence.

Protocol 1: Synthesis of the Core Scaffold

Target: 3-amino-1H-pyrazolo[3,4-c]pyridine (Compound 1 ) Reaction Type: Tandem


 / Cyclization
Materials
  • Substrate: 4-chloro-3-cyanopyridine (CAS: 16984-13-3)

  • Reagent: Hydrazine hydrate (64-65% in water, excess)

  • Solvent: Ethanol (absolute) or n-Butanol (for higher temp)

  • Base: Triethylamine (TEA) - Optional, only if using HCl salt of substrate

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-cyanopyridine (5.0 g, 36.1 mmol) in Ethanol (50 mL).

    • Note: If the starting material is dark/polymerized, purify via short silica plug (Hexane/EtOAc) before use.

  • Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine hydrate (5.3 mL, ~108 mmol, 3.0 equiv) dropwise over 10 minutes.

    • Observation: A color change (often yellow to orange) indicates the formation of the 4-hydrazinyl intermediate.

  • Cyclization: Remove the ice bath and heat the reaction to Reflux (80°C) for 3–5 hours.

    • Monitoring: Monitor by LCMS [M+H] = 135.1. The intermediate hydrazine adduct (MW 152) should disappear.

  • Workup:

    • Cool the mixture to room temperature. The product often precipitates as a solid.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with cold water (50 mL) and stir for 30 minutes.

    • Filter the precipitate, wash with cold water (2 x 20 mL) and cold diethyl ether (20 mL).

  • Drying: Dry under high vacuum at 45°C overnight.

    • Typical Yield: 65–80% (Off-white to pale yellow solid).

Protocol 2: Library Diversification (SAR Vectors)

Once the core (Compound 1 ) is synthesized, two primary vectors are available for library expansion.

Vector A: N1-Alkylation (Solubility & Potency)

The pyrrole-type nitrogen (N1) is the most acidic proton. Alkylation here affects the compound's metabolic stability and kinase selectivity profiles.

Challenge: Regioselectivity (N1 vs. N2). Solution: Use of soft bases and polar aprotic solvents favors N1.

ParameterCondition A (Standard)Condition B (Difficult Substrates)
Base

(2.0 equiv)
NaH (1.2 equiv, 60% dispersion)
Solvent DMF (Dry)THF/DMF (9:1)
Temperature 60°C0°C

RT
Selectivity (N1:N2) ~4:1~2:1 (Requires HPLC separation)

Procedure:

  • Dissolve Compound 1 (1.0 equiv) in DMF.

  • Add

    
     (2.0 equiv) and stir for 15 min.
    
  • Add Alkyl Halide (1.1 equiv). Heat to 60°C for 4h.

  • Purification: Flash chromatography (DCM:MeOH gradient). N1-isomer typically elutes after the N2-isomer due to H-bonding capability.

Vector B: C3-Amine Functionalization (Hinge Binding)

The exocyclic amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyridine ring.

Method: Urea Formation (Common in Kinase Inhibitors)

  • Dissolve Compound 1 (or N1-alkylated derivative) in dry Pyridine or THF.

  • Add Isocyanate (R-NCO, 1.1 equiv).

  • Heat to 50°C for 2h.

  • Quench with MeOH. Isolate via filtration or prep-HPLC.

Critical Troubleshooting & Optimization

Regioselectivity Decision Tree

Use the following logic flow to determine the optimal synthetic path for your specific library members.

DecisionTree Start Target Structure Analysis Q1 Is N1 substituted? Start->Q1 Q2 Is the N1-group aryl or alkyl? Q1->Q2 Yes PathC Route C: Protect N1 (THP/SEM) -> Functionalize C3 -> Deprotect Q1->PathC No (NH free) PathA Route A: Direct Alkylation (Cs2CO3/DMF) Q2->PathA Alkyl PathB Route B: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Q2->PathB Aryl

Figure 2: Decision matrix for installing N1 substituents. Direct arylation requires Copper catalysis (Chan-Lam) rather than standard SN2.

Common Pitfalls
  • Polymerization of Precursor: 4-chloro-3-cyanopyridine is unstable as a free base over long periods. Corrective Action: Store at -20°C or convert to HCl salt.

  • Bis-alkylation: The C3-amine can compete with N1 during alkylation if strong bases (NaH) are used with highly reactive electrophiles (e.g., MeI). Corrective Action: Use

    
     or protect the primary amine as a phthalimide if necessary.
    
  • Solubility: The core scaffold is sparingly soluble in DCM. Corrective Action: Use DMF/DMSO for reactions and 10% MeOH/DCM for chromatography.

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Medicinal Chemistry.[3]

    • Key Insight: Defines the "vectorial functionalization" str
  • Lovering, F., et al. (2009). "Pyrazolo[3,4-c]pyridines as potent inhibitors of glycogen synthase kinase-3beta." Bioorganic & Medicinal Chemistry Letters. Key Insight: Validates the scaffold for kinase inhibition (GSK-3).
  • Witherington, J., et al. (2003). "5-Aryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters. Context: Provides comparative SAR data for the [3,4-b] isomer, useful for selectivity arguments.
  • Google Patents (US2830994A). "Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile."

    • Context: Historical grounding for the reactivity of cyanopyridines with hydrazine.

Sources

Application Note: A Protocol for the Regioselective N1-Alkylation of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Alkylated Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine core allows its derivatives to act as effective mimetics, interacting with a wide array of biological targets such as kinases, polymerases, and G-protein coupled receptors.[1] The targeted functionalization of this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties. Specifically, N-alkylation of the pyrazole ring is a critical step in lead optimization, as the position and nature of the alkyl group can profoundly influence binding affinity, selectivity, and metabolic stability.

However, the direct alkylation of the 1H-pyrazolo[3,4-c]pyridine core is complicated by the presence of two nucleophilic nitrogen atoms in the pyrazole ring (N1 and N2), leading to potential regioselectivity issues.[2] This application note provides a comprehensive guide to understanding and controlling the regioselective N-alkylation of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine, a key building block for various therapeutic programs. We present a robust protocol favoring N1-alkylation and detail the critical analytical methods required to unequivocally verify the resulting regioisomeric structure.

The Challenge: Achieving Regioselectivity in Pyrazole Alkylation

The core challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the reaction to favor substitution at either the N1 or N2 position.[3] The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can be manipulated to drive the reaction toward the desired isomer.[4]

  • Tautomerism and Nucleophilicity: The starting material exists in tautomeric equilibrium. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across the N1-C5-N2 system, rendering both nitrogen atoms nucleophilic.

  • Steric Effects: The N1 position is generally considered less sterically hindered than the N2 position, which is flanked by the fused pyridine ring. Alkylation with bulky electrophiles often favors the more accessible N1 position.[4]

  • Electronic Effects: The substituents on both the pyrazole and pyridine rings influence the electron density at each nitrogen atom. The 3-amino and 5-methoxy groups are electron-donating, which can modulate the relative nucleophilicity of N1 and N2.

  • Reaction Conditions (Base and Solvent): The choice of base and solvent system is arguably the most critical factor.

    • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) rapidly and irreversibly deprotonate the pyrazole, often leading to kinetically controlled product distributions. Weaker bases like potassium carbonate (K₂CO₃) can result in an equilibrium, potentially favoring the thermodynamically more stable product.[5][6]

    • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly employed. The solvent's ability to solvate the cation of the base can influence the aggregation state and reactivity of the pyrazolate anion, thereby affecting the N1/N2 ratio.[4][6]

This protocol is designed to leverage these factors to achieve high selectivity for the N1-alkylated product, which is often the thermodynamically favored isomer in related heterocyclic systems.[6]

Caption: The Regioselective N-Alkylation Challenge

Recommended Protocol: N1-Selective Alkylation

This protocol describes a general procedure for the N1-selective alkylation of this compound using sodium hydride as the base in DMF.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Notes / Suggested Supplier
This compoundN/A164.17Custom synthesis
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.00Sigma-Aldrich, Acros
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09AcroSeal™ or equivalent
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)VariousVariousSigma-Aldrich, TCI
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49Lab-prepared
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade or higher
Brine (Saturated Aqueous NaCl)7647-14-558.44Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6142.04ACS Grade
Step-by-Step Experimental Procedure

Workflow Fig. 2: Experimental Workflow for N1-Alkylation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis & Verification A 1. Dissolve Substrate in Anhydrous DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaH (60%) Portion-wise B->C D 4. Stir at 0 °C for 30 min C->D E 5. Add Alkyl Halide Dropwise D->E F 6. Warm to RT Stir 2-16 h (Monitor by TLC/LCMS) E->F G 7. Quench Reaction with sat. aq. NH₄Cl at 0 °C F->G H 8. Extract with EtOAc (3x) G->H I 9. Wash Combined Organics with Brine H->I J 10. Dry (Na₂SO₄), Filter, & Concentrate I->J K 11. Purify via Flash Chromatography J->K L 12. Obtain ¹H, ¹³C NMR K->L M 13. Perform 2D-NOESY for Regiochemistry L->M N 14. Obtain HRMS L->N

Caption: Experimental Workflow for N1-Alkylation
  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration, e.g., 10 mL per 1 mmol of substrate). Stir until all solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 1.1–1.2 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium pyrazolate salt forms.

  • Alkylation: Add the alkylating agent (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate (EtOAc). Separate the layers and extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic extracts and wash with brine to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to isolate the desired N1-alkylated product.

Verification of Regiochemistry: A Self-Validating System

Confirming the site of alkylation is the most critical step in this process. While ¹H and ¹³C NMR provide initial structural information, they often cannot unambiguously distinguish between N1 and N2 isomers. Advanced 2D NMR techniques are essential for definitive assignment.[2][7]

The Power of NOESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for this determination.[7][8] It detects correlations between protons that are close in space (< 5 Å), regardless of through-bond connectivity.[9][10] By identifying spatial proximity between the newly introduced alkyl group and protons on the core scaffold, the regiochemistry can be definitively assigned.

  • Expected N1-Isomer Correlation: For the desired N1-alkylated product, a clear NOE cross-peak is expected between the protons on the carbon attached to the nitrogen (e.g., the -CH₃ or -CH₂-Ph protons) and the H7 proton of the pyridine ring.

  • Expected N2-Isomer Correlation: Conversely, if the N2-isomer were formed, an NOE correlation would be expected between the alkyl group protons and the protons of the 3-amino group . The absence of a correlation to the H7 proton would be a key indicator.

Technique Purpose
¹H NMR Confirms the incorporation of the alkyl group and shows characteristic shifts for the aromatic and substituent protons.
¹³C NMR Shows the correct number of carbon signals for the proposed structure.
2D-NOESY (Critical for Regiochemistry) Differentiates between N1 and N2 isomers by observing through-space correlations. A cross-peak between the N-alkyl protons and the H7 proton confirms N1 substitution.[2][7]
HRMS (High-Resolution Mass Spectrometry) Confirms the elemental composition and exact mass of the product, verifying that the alkylation reaction has occurred without unexpected additions or fragmentations.[11]

Conclusion

The regioselective N-alkylation of this compound is a controllable process that is crucial for the synthesis of advanced intermediates in drug discovery. By carefully selecting the base and solvent system, high selectivity for the N1-isomer can be achieved. The causality behind this selectivity lies in a combination of steric accessibility and the reaction conditions that favor the formation of the thermodynamically stable product. Crucially, this protocol is a self-validating system, where the application of advanced 2D-NOESY NMR techniques provides an unambiguous confirmation of the desired regiochemical outcome, ensuring the scientific integrity of the synthesized compounds for further development.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Krasavin, M., et al. (2025). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]

  • Duan, X.-F., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • del Campo, J. M., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Available at: [Link]

  • Sathishkumar, N., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at: [Link]

  • Wang, D., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Montoya, J. C., et al. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Nanalysis (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • Huang, A., et al. (2015). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]

  • University of Wisconsin-Madison (2018). NOESY and ROESY. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Amer, A. M., et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • NMR Facility, King's College London (2022). Stereochemistry | How to read NOESY spectrum? YouTube. Available at: [Link]

  • Slideshare (n.d.). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Slideshare. Available at: [Link]

  • LibreTexts Chemistry (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Available at: [Link]

  • Elguero, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. IPB-Instituto Politécnico de Bragança. Available at: [Link]

  • Macmillan Group (2025). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Macmillan Group Princeton University. Available at: [Link]

  • Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • Moody, C. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Center for Biotechnology Information. Available at: [Link]

  • Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • Helling, G., & Psaar, H. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Wang, C., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. RSC Publishing. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Heterocyclic fragment elaboration vectors for 5-methoxy-pyrazolo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Methoxy-Pyrazolo[1,5-a]pyridines

Abstract

The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., Trk, JAK, and MPS1 inhibitors) due to its ability to mimic the purine ring of ATP while offering distinct solubility and metabolic profiles. This guide details the elaboration vectors of the 5-methoxy-pyrazolo[1,5-a]pyridine core. We define three primary vectors for fragment growth: the electrophilic C-3 position (Vector A), the sterically sensitive C-7 position accessible via C-H activation (Vector B), and the C-5 methoxy handle (Vector C). Detailed protocols for C-3 regioselective iodination and C-7 direct arylation are provided to facilitate rapid library generation.

Introduction: The Scaffold & Electronic Landscape

The 5-methoxy-pyrazolo[1,5-a]pyridine core is electronically amphoteric. The bridgehead nitrogen (N-1) imparts significant aromatic character, while the 5-methoxy group acts as an Electron Donating Group (EDG), modulating the electron density of the pyridine ring.

  • Why 5-Methoxy? In medicinal chemistry, the 5-methoxy substituent often serves two roles:

    • H-Bond Acceptor: It can engage residues in the ATP-binding pocket (e.g., the "gatekeeper" residue).

    • Metabolic Shield: It blocks the C-5 position from oxidative metabolism while improving solubility compared to the naked scaffold.

Vector Map Analysis

To maximize Structure-Activity Relationship (SAR) exploration, we define the following elaboration vectors:

  • Vector A (C-3): The most nucleophilic site (Highest Occupied Molecular Orbital - HOMO).[1] Ideal for electrophilic aromatic substitution (SEAr) followed by cross-coupling. This position typically targets the hinge region of kinases.

  • Vector B (C-7): The most acidic C-H bond (adjacent to the bridgehead nitrogen). Accessible via C-H activation or Directed Ortho Metalation (DoM). This vector often points toward the solvent-exposed front or the ribose pocket.

  • Vector C (C-5): The functional handle.[2] The methoxy group can be demethylated to the 5-hydroxypyrazolo[1,5-a]pyridine (a pyridone tautomer), which can then be activated (triflated) for coupling, allowing "scaffold hopping."

Elaboration Vector Visualization

The following diagram maps the chemical space and available transformations for the scaffold.

ElaborationVectors Core 5-Methoxy-pyrazolo [1,5-a]pyridine C3 Vector A (C-3) Nucleophilic Handle Core->C3 C7 Vector B (C-7) C-H Activation Handle Core->C7 C5 Vector C (C-5) Methoxy Interchange Core->C5 C3_Rxn Iodination (NIS) Suzuki/Sonogashira C3->C3_Rxn C7_Rxn Pd-Catalyzed Direct Arylation C7->C7_Rxn C5_Rxn Demethylation -> OTf -> Buchwald Amination C5->C5_Rxn

Figure 1: Strategic elaboration vectors for the 5-methoxy-pyrazolo[1,5-a]pyridine scaffold.

Detailed Protocols

Protocol A: Regioselective C-3 Functionalization (Library Entry)

Objective: Install a halogen handle at C-3 without affecting the C-5 methoxy group or C-7 position, followed by Suzuki coupling. Mechanism: The C-3 position is electronically enriched by the lone pair of the bridgehead nitrogen, making it highly susceptible to electrophilic attack (SEAr).

Materials:

  • 5-methoxy-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (0.1 M concentration)

  • Boronic Acids (R-B(OH)2)

  • Pd(dppf)Cl2·DCM (5 mol%)

  • K2CO3 (2.0 M aq)

Step-by-Step Workflow:

  • Iodination:

    • Dissolve 5-methoxy-pyrazolo[1,5-a]pyridine in ACN at 0°C.

    • Add NIS portion-wise over 10 minutes. Note: Slow addition prevents over-halogenation.

    • Stir at room temperature (RT) for 1 hour. Monitor by LCMS (Target M+H = Mass + 126).

    • Quench: Add 10% Na2S2O3 (aq) to remove excess iodine. Extract with EtOAc.[3]

    • Result: 3-iodo-5-methoxy-pyrazolo[1,5-a]pyridine. Yields are typically >85%.[4]

  • Suzuki Coupling (Library Scale):

    • In a microwave vial, combine the 3-iodo intermediate (1.0 equiv), Boronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

    • Add 1,4-Dioxane/Water (4:1 ratio).

    • Degas: Sparge with Argon for 2 minutes. Critical Step: Oxygen poisons the Pd(0) species.

    • Heat at 90°C for 4 hours (or 100°C MW for 30 mins).

    • Purification: Filter through Celite, concentrate, and purify via preparative HPLC.

Validation Criteria:

  • NMR: Loss of the C-3 proton singlet (typically ~8.0 ppm).

  • Regioselectivity: NOESY correlation between the new aryl group and the C-2 proton confirms C-3 substitution.

Protocol B: C-7 Direct Arylation (C-H Activation)

Objective: Functionalize the "steric pocket" (C-7) without pre-halogenation. Mechanism: The bridgehead nitrogen acts as a weak directing group, and the acidity of C-7 allows for Concerted Metalation-Deprotonation (CMD) pathways using Palladium catalysis.

Materials:

  • 5-methoxy-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl Bromide (Ar-Br) (1.5 equiv)

  • Pd(OAc)2 (10 mol%)[1]

  • Ligand: SPhos or XPhos (20 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or DMA (anhydrous)

Step-by-Step Workflow:

  • Reaction Setup:

    • In a glovebox or under strict Argon flow, combine the scaffold, Aryl Bromide, Pd(OAc)2, Ligand, and Base in a sealed tube.

    • Add anhydrous Toluene (0.2 M).

  • Activation:

    • Heat to 110°C for 16–24 hours.

    • Note: If conversion is low (<30%), add pivalic acid (30 mol%) as a proton shuttle to accelerate the CMD mechanism.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with water/brine.

    • Dry over MgSO4.

  • Purification:

    • Flash chromatography (Hexane/EtOAc).[3]

Scientific Insight: Unlike the C-3 position, C-7 is not nucleophilic. Therefore, standard electrophilic substitution will fail. This protocol relies on the acidity of the C-7 proton (pKa ~28-30) facilitated by the adjacent bridgehead nitrogen [1].

Experimental Logic & Workflow Diagram

The following diagram illustrates the decision tree for library synthesis using this scaffold.

Workflow Start Starting Material: 5-Methoxy-pyrazolo[1,5-a]pyridine Decision Target Region? Start->Decision PathA Hinge Region (C-3) Decision->PathA PathB Solvent Front (C-7) Decision->PathB StepA1 Step 1: Iodination (NIS, ACN, 0°C) PathA->StepA1 StepB1 Step 1: Direct C-H Arylation (Pd(OAc)2, SPhos, Ar-Br) PathB->StepB1 StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) StepA1->StepA2 QC QC: 1H-NMR & LCMS Check Regioselectivity StepA2->QC StepB1->QC

Figure 2: Decision matrix for parallel synthesis of pyrazolo[1,5-a]pyridine libraries.

Data Summary: Reactivity Profile

PositionElectronic CharacterPrimary Reaction TypeReagents of Choice
C-3 Nucleophilic (HOMO)Electrophilic Substitution (SEAr)NIS, NBS, Selectfluor
C-7 Acidic / StericC-H Activation / LithiationPd(OAc)2/SPhos or n-BuLi
C-5 Electron Rich (EDG)Nucleophilic Displacement (if activated)BBr3 (demethylation) then Tf2O

References

  • Regioselective C-H Functionalization of Pyrazolo[1,5-a]pyrimidines and Pyridines. Source: MDPI, Molecules.[2] Context: Discusses the HOMO localization at C-3 and acidity at C-7, validating the mechanistic approach for vectors A and B. URL:[Link]

  • Pyrazolo[1,5-a]pyridine as a Prominent Framework for Trk Inhibitors. Source: MDPI, Pharmaceuticals. Context: Validates the scaffold's utility in kinase drug discovery and provides SAR data for C-3 and C-5 modifications. URL:[Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold. Source:Organic Letters (via PubMed). Context: Provides the foundational chemistry for using Mg- and Zn-TMP bases to access the C-7 position. URL:[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Source:Royal Society of Chemistry (RSC).[5] Context: Details the cyclization protocols to form the core scaffold, essential for researchers needing to synthesize the starting material. URL:[Link]

Sources

Application Note: Solvent Selection for the Dissolution of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic amine containing a pyrazolopyridine scaffold. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] The successful progression of this compound through screening, synthesis, and formulation development is critically dependent on a thorough understanding of its solubility characteristics. The selection of an appropriate solvent system is a pivotal first step, influencing reaction kinetics, purification efficiency, and the reliability of in vitro assay results.[5][6] This document provides a comprehensive guide for researchers to systematically approach the selection of a suitable solvent for this compound, including a detailed protocol for solubility determination.

Physicochemical Properties and Theoretical Considerations

A precise, experimentally determined set of physicochemical properties for this compound is not widely available in public literature. However, an analysis of its structure allows for several key predictions that inform a rational approach to solvent selection.

  • Structure: The molecule possesses a fused heterocyclic ring system, a methoxy group, and a primary amine.

  • Polarity and Hydrogen Bonding: The presence of the amine (-NH2) and pyrazolo-pyridine nitrogen atoms allows the molecule to act as both a hydrogen bond donor and acceptor. The methoxy group (-OCH3) can also act as a hydrogen bond acceptor. This suggests that the compound will have a degree of polarity and will likely be more soluble in polar solvents capable of hydrogen bonding.[7]

  • pKa: The amine group and the nitrogen atoms in the heterocyclic rings are basic and can be protonated. Conversely, the N-H of the pyrazole ring is weakly acidic. The solubility of the compound will therefore be highly dependent on the pH of the medium.[8] For instance, in acidic aqueous solutions, the formation of a more soluble salt is likely.

Based on these structural features, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened. The principle of "like dissolves like" suggests that polar protic and aprotic solvents are promising candidates.

Recommended Solvents for Initial Screening

The following table outlines a suggested panel of solvents for an initial solubility screen, categorized by their polarity and type. This list is informed by solubility studies of structurally related compounds such as aminopyridines.[9][10][11]

Solvent ClassRecommended SolventsRationale
Polar Protic Methanol, Ethanol, Isopropanol, Water (pH-adjusted)Capable of hydrogen bonding with the amine and heterocyclic nitrogens, which is often effective for dissolving polar compounds.[5][9]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High dipole moment and ability to accept hydrogen bonds make them powerful solvents for a wide range of organic compounds.[9][12]
Moderate Polarity Acetonitrile, Acetone, Ethyl AcetateOffer intermediate polarity and may be useful for applications requiring less polar solvent systems.
Nonpolar Toluene, Hexane, Dichloromethane (DCM)Less likely to be effective but should be included for a comprehensive screen to identify potential co-solvents or anti-solvents.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in various solvents.[5]

Materials
  • This compound

  • Selected solvents (as per the table above)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • To each vial, add a known volume of a specific solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (one in which it is freely soluble, e.g., DMSO or Methanol) at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and determine the concentration of the compound in the saturated solution by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F H Dilute filtered samples F->H G Prepare calibration standards I Analyze by HPLC or UV-Vis G->I H->I J Calculate solubility I->J

Caption: Workflow for isothermal shake-flask solubility determination.

Data Interpretation and Troubleshooting

The results from the solubility screen will provide a quantitative measure of the solubility of this compound in various solvents.

Data Presentation Table

SolventTemperature (°C)Solubility (mg/mL)Observations
Methanol25Experimental Datae.g., Clear solution, slight warming upon dissolution
Ethanol25Experimental Data
Isopropanol25Experimental Data
Water (pH 7.4)25Experimental Data
Water (pH 2.0)25Experimental Data
DMSO25Experimental Data
DMF25Experimental Data
Acetonitrile25Experimental Data
Acetone25Experimental Data
Ethyl Acetate25Experimental Data
Toluene25Experimental Data
Hexane25Experimental Data
Dichloromethane25Experimental Data
Troubleshooting Common Issues
  • Low Solubility in All Solvents: If the compound exhibits poor solubility across the entire solvent screen, consider the following:

    • Temperature Adjustment: Increasing the temperature can enhance solubility.[7] However, be mindful of potential compound degradation at elevated temperatures.

    • Co-solvents: Utilize a binary solvent system. For example, a small percentage of a "good" solvent (like DMSO) can be added to a "poor" solvent to improve overall solvating power.[7]

    • pH Modification: For aqueous systems, adjusting the pH can significantly impact the solubility of ionizable compounds.[8] Experiment with acidic and basic buffers.

  • Compound Instability: If the compound degrades in certain solvents (indicated by color changes or the appearance of new peaks in the chromatogram), these solvents should be avoided for long-term storage or reactions.

  • Difficulty in Dissolving: Sonication can be used to break up aggregates and accelerate the dissolution process, but equilibrium should still be established by shaking for an extended period.

Conclusion

The selection of an appropriate solvent is a critical step in the successful development of this compound. A systematic approach, beginning with an understanding of the compound's structural features and followed by a rigorous experimental determination of solubility, will enable researchers to make informed decisions for downstream applications. The protocol provided in this application note offers a robust framework for obtaining reliable solubility data, thereby facilitating the advancement of research and development involving this promising heterocyclic amine.

References

  • PubChem. 5-Methoxy-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]

  • MP Biomedicals. 4-Aminopyridine (4-AP). [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • ResearchGate. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. [Link]

  • ResearchGate. Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. [Link]

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. [Link]

  • BuyersGuideChem. 5-Methoxy-1H-pyrazolo[3,4-c]pyridine suppliers and producers. [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • PubChem. 1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • Wikipedia. Heterocyclic amine. [Link]

  • Shunyuansheng bio-pharmtech co., ltd. 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. [Link]

  • Unisi. Design, synthesis, and physicochemical and pharmacological profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo. [Link]

  • Pharmaffiliates. 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine. This pyrazolopyridine scaffold is a crucial intermediate in medicinal chemistry, valued for its structural similarity to purines, making it a key component in the development of novel therapeutics.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common synthetic challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions to improve your synthetic outcomes.

Question 1: My reaction yield is consistently low or non-existent. What are the most likely causes and how can I fix this?

Answer: Low yields in the synthesis of pyrazolopyridine systems are a frequent challenge and can originate from several factors. A systematic approach is essential for diagnosis and optimization.[3]

1. Purity of Starting Materials:

  • The Problem: The initial reactants, particularly the aminopyridine precursor and the cyclizing agent (e.g., hydrazine), are critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[3]

  • Causality: Electrophilic or nucleophilic impurities can compete in the reaction, leading to a complex mixture of byproducts and consuming your starting materials unproductively.

  • Solution:

    • Verify Purity: Confirm the purity of all starting materials using techniques like NMR or LC-MS before starting the reaction.

    • Purification: If necessary, recrystallize or perform column chromatography on your starting materials to ensure they are of high purity.[3]

2. Reaction Conditions (Solvent, Temperature, and Time):

  • The Problem: Suboptimal reaction parameters can lead to incomplete conversion, product degradation, or the formation of undesired side products.

  • Causality: The solvent influences reactant solubility and reaction kinetics.[3] Temperature controls the reaction rate; too low, and the reaction may not proceed, too high, and you risk decomposition or side reactions. Reaction time must be sufficient for completion without allowing for product degradation.

  • Solution:

    • Solvent Screening: While solvents like dichloroethane (DCE) have been reported as effective, a solvent screen is recommended if yields are poor.[1][4] Consider polar aprotic solvents like DMF or NMP, or alcohols like ethanol, depending on the specific synthetic route.

    • Temperature Optimization: Many cyclization reactions require heating.[3] Start with literature-reported temperatures and optimize in 10°C increments. A common range for these reactions is between 80°C and 120°C.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Track the consumption of starting materials and the formation of the product using Thin Layer Chromatography (TLC) or LC-MS.[3] This allows you to stop the reaction at the optimal point, maximizing yield and minimizing byproduct formation.

3. Atmospheric and Moisture Control:

  • The Problem: Some intermediates or reagents may be sensitive to air or moisture.

  • Causality: Oxygen can lead to oxidative side products, while water can hydrolyze sensitive functional groups or interfere with catalysts.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if using organometallic reagents or sensitive intermediates.

    • Dry Solvents: Use anhydrous solvents to prevent unwanted hydrolysis reactions.

Below is a decision tree to guide your troubleshooting process for low yield issues.

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Recrystallize or Chromatograph Starting Materials purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity temp_screen Screen Temperature (e.g., 80°C, 100°C, 120°C) optimize_conditions->temp_screen solvent_screen Screen Solvents (e.g., DCE, DMF, EtOH) temp_screen->solvent_screen monitor Action: Monitor reaction by TLC/LC-MS to determine optimal time solvent_screen->monitor check_atmosphere Consider Environmental Factors monitor->check_atmosphere run_inert Action: Rerun under Inert Atmosphere (N2/Ar) check_atmosphere->run_inert end_point Yield Improved run_inert->end_point

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or byproducts. How can I control selectivity and purify my target compound?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted heterocyclic systems like pyrazolopyridines.[3]

1. Understanding Isomer Formation:

  • The Problem: When using unsymmetrical starting materials, the cyclization step can often proceed in multiple ways, leading to different regioisomers.

  • Causality: The relative reactivity of different sites on the precursor molecule dictates the major product. For instance, in the cyclization of a substituted aminopyridine, the nucleophilic attack can occur at different electrophilic centers, leading to isomers.

  • Solution:

    • Review the Mechanism: Understand the reaction mechanism to predict likely isomeric byproducts.

    • Literature Precedent: Consult the literature for syntheses of analogous compounds, as reaction conditions (catalyst, solvent, temperature) can sometimes influence regioselectivity.[3]

2. Purification Strategy:

  • The Problem: Separating structurally similar isomers can be challenging.

  • Causality: Isomers often have very similar polarities, making them difficult to resolve using standard purification techniques.

  • Solution:

    • Flash Column Chromatography: This is the most common method for separating isomers.[3]

      • Solvent System Optimization: A careful screening of the eluent system is critical. Start with a non-polar/polar mixture (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and gradually increase the polarity. Running multiple TLCs with different solvent systems will help you find the optimal conditions for separation.

      • High-Performance Media: Consider using high-resolution silica gel or other stationary phases if standard silica is ineffective.

    • Recrystallization: If the product is a solid and one isomer is formed in significant excess, recrystallization can be an effective method for purification. Experiment with different solvent systems to find one in which the desired product has low solubility at cool temperatures while the impurities remain in solution.

Question 3: My product appears to be an insoluble solid that is difficult to work with and purify. What are my options?

Answer: Poor solubility is a common issue with planar, aromatic heterocyclic compounds due to strong intermolecular π-π stacking.

  • The Problem: The product precipitates from the reaction mixture, potentially trapping impurities, and is difficult to redissolve for purification.

  • Causality: The rigid, planar structure of the pyrazolopyridine core promotes strong crystal lattice packing, reducing its solubility in common organic solvents.

  • Solution:

    • Solvent Choice for Workup: During the reaction workup, use large volumes of a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to keep the product in solution. Be aware that removing these solvents later requires high vacuum.

    • Trituration: If column chromatography is not feasible, trituration can be effective. This involves suspending the crude solid in a solvent where the desired product is insoluble, but the impurities are soluble. Stirring or sonicating the suspension can wash away the impurities. Test various solvents (e.g., diethyl ether, ethyl acetate, methanol) on a small scale to find the most effective one.

    • Acid/Base Chemistry: If your molecule contains a basic nitrogen (like the aminopyridine moiety), you may be able to protonate it with a dilute acid (e.g., HCl) to form a more soluble salt. This allows for an aqueous wash to remove non-basic impurities. The free base can then be regenerated by adding a base (e.g., NaHCO₃) and extracted.

Frequently Asked Questions (FAQs)

What is a common synthetic route to the 5-Methoxy-1H-pyrazolo[3,4-c]pyridine core?

A frequently cited approach is an adaptation of the Huisgen indazole synthesis.[1][4] This strategy typically involves the diazotization of a substituted 2-aminopyridine followed by an intramolecular cyclization.

A general workflow for this type of synthesis is outlined below:

Caption: General synthetic workflow for pyrazolo[3,4-c]pyridines.

What are the critical parameters to control during the reaction?
ParameterImportanceRecommended ControlRationale
Temperature HighPrecise control via an oil bath and thermostat. Monitor internal reaction temperature.Controls reaction rate and prevents the formation of thermal decomposition byproducts.[3]
Reagent Stoichiometry HighUse precise measurements for all reagents. The limiting reagent should be of the highest purity.Incorrect stoichiometry can lead to incomplete reactions and the presence of unreacted starting materials in the final product, complicating purification.
Reaction Time MediumMonitor reaction progress via TLC or LC-MS rather than relying on a fixed duration.[3]Ensures the reaction goes to completion without allowing for the degradation of the desired product over extended periods.
Agitation HighEnsure efficient and continuous stirring throughout the reaction.Crucial for maintaining homogeneity in heterogeneous mixtures and ensuring consistent heat distribution, preventing localized overheating.
What is a general experimental protocol for the synthesis?

The following is a representative protocol based on analogous transformations found in the literature.[1][4] Note: This is a general guide and must be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of the Acetylated Intermediate

  • To a stirred solution of the appropriate 2-amino-3-cyano-5-methoxypyridine precursor in a suitable solvent such as dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Cool the mixture in an ice bath to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (e.g., 80-90°C) for 12-20 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated intermediate.

Step 2: Deacetylation to the Final Product

  • Dissolve the crude acetylated intermediate from the previous step in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) or ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • The resulting solid can be collected by filtration, washed with water and a cold solvent (like diethyl ether), and dried under vacuum.

  • If necessary, further purify the product by column chromatography or recrystallization.

References

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 79–84. [Link]

  • Fershtat, L. L., Makhova, N. N., & Gidaspov, A. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]

  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Retrieved February 12, 2026, from [Link]

  • Tejedor, R. E., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved February 12, 2026, from [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved February 12, 2026, from [Link]

  • Wang, C., Chen, J., Wu, W., & Wu, A. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6429. [Link]

  • National Institutes of Health. (n.d.). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Regioselectivity in Pyrazolo[3,4-c]pyridine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving N1 vs. N2 regioselectivity in the alkylation of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the alkylation of pyrazolo[3,4-c]pyridines and provides actionable solutions based on established chemical principles.

Q1: My alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the alkylation of pyrazolo[3,4-c]pyridines often requires a careful optimization of reaction conditions, as the two nitrogen atoms in the pyrazole ring can have similar nucleophilicities.[1][2] The outcome is a delicate balance of steric and electronic factors. Here’s a systematic approach to troubleshooting:

  • Steric Hindrance is Your Ally: The most common strategy to favor N1 alkylation is to leverage steric hindrance.[3][4]

    • Substrate Modification: If your synthetic route allows, consider introducing a bulky substituent at the C3 position of the pyrazolo[3,4-c]pyridine core. This will sterically shield the N2 position and direct the incoming electrophile to the more accessible N1 nitrogen.

    • Electrophile Choice: Employing a bulkier alkylating agent can also enhance selectivity for the less hindered N1 position. For example, switching from methyl iodide to isopropyl bromide or a benzyl halide can significantly alter the N1/N2 ratio.

  • Solvent Effects are Crucial: The polarity and coordinating ability of the solvent can dramatically influence the regioselectivity.[5]

    • Non-polar vs. Polar Aprotic Solvents: In non-polar solvents like THF, the cation of the base can coordinate with the N2 and N7 (pyridine) nitrogens, forming a tight ion pair that blocks the N2 position and favors N1 alkylation.[5] Conversely, in polar aprotic solvents like DMSO or DMF, the cation is well-solvated, leading to a "freer" pyrazolate anion and often reduced selectivity.[5][6]

  • The Nature of the Base and Counter-ion Matters: The choice of base and its corresponding counter-ion can dictate the aggregation state and reactivity of the pyrazolate anion.[1]

    • Base Strength and Size: Strong, bulky bases like NaHMDS or KHMDS can favor the formation of a specific salt that directs alkylation. The use of sodium hydride has also been shown to prevent the formation of regioisomeric products in some cases.[1]

    • Counter-ion Effects: Larger cations (e.g., K+ vs. Na+) can sometimes lead to different selectivities due to their varying coordination preferences.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Q2: I am observing the opposite regioselectivity to what I expected based on sterics. What could be the cause?

A2: While sterics are a primary directing factor, electronic effects and specific reaction mechanisms can sometimes lead to counterintuitive outcomes.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the pyrazolo[3,4-c]pyridine ring can alter the electron density at the N1 and N2 positions. For instance, a substituent at the C3 position might electronically favor N2 alkylation, overriding steric considerations. Computational studies, such as DFT calculations, can be valuable in predicting the relative nucleophilicities of the two nitrogen atoms.[7]

  • Alternative Reaction Pathways: Consider if your reaction conditions might be enabling an alternative mechanism.

    • Mitsunobu Reaction: If you are using Mitsunobu conditions (an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD), the reaction proceeds via an SN2-type mechanism with inversion of configuration at the alcohol's stereocenter.[8][9] The regioselectivity in this case is highly dependent on the formation of the intermediate phosphonium salt and the subsequent nucleophilic attack by the pyrazole.

    • Phase-Transfer Catalysis (PTC): PTC conditions can be employed for pyrazole alkylation and may exhibit different selectivity profiles compared to standard solution-phase reactions.[3][10][11][12] The catalyst and solvent system play a significant role in directing the alkylation.[10]

Q3: How can I definitively determine the structure of my N1 and N2 isomers?

A3: Unambiguous characterization of the N1 and N2 isomers is critical. A combination of advanced NMR techniques is the most powerful approach.[13]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is the gold standard for differentiating N1 and N2 isomers.[14][15][16]

    • For N1-alkylated isomers: A through-space correlation (NOE) will be observed between the protons of the N1-alkyl group and the H7 proton of the pyridine ring.

    • For N2-alkylated isomers: An NOE will be observed between the protons of the N2-alkyl group and the H3 proton of the pyrazole ring.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects long-range (2-3 bond) correlations between protons and carbons.[13][17]

    • In an N1-substituted isomer, the protons of the N1-alkyl group will show a 3J correlation to the C7a carbon of the pyridine ring.

    • In an N2-substituted isomer, the protons of the N2-alkyl group will show a 3J correlation to the C3 carbon of the pyrazole ring.

  • X-ray Crystallography: If you can obtain a suitable single crystal, X-ray diffraction provides definitive structural proof.[18][19][20][21]

Frequently Asked Questions (FAQs)

Q4: What are the general principles governing N1 vs. N2 regioselectivity in pyrazole alkylation?

A4: The regioselectivity of pyrazole alkylation is primarily governed by a combination of steric hindrance, electronic effects, and reaction conditions.[2]

  • Steric Effects: In general, the N1 position is less sterically hindered than the N2 position, which is flanked by the C3 substituent and the fused pyridine ring. Therefore, bulky electrophiles tend to favor alkylation at the N1 position.[4]

  • Electronic Effects: The electron density at the two nitrogen atoms is influenced by the substituents on the pyrazolo[3,4-c]pyridine core. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: As detailed in Q1, factors such as the solvent, base, counter-ion, and temperature can significantly impact the regiochemical outcome.[1][5]

Q5: Are there any "directing group" strategies to control the regioselectivity?

A5: Yes, the use of directing groups is a powerful strategy. A removable bulky group, such as a triphenylsilyl group, can be installed at the C3 position to direct alkylation to the N1 position.[18] Subsequent removal of the directing group provides the desired N1-alkylated product. Additionally, certain substituents can exert a directing effect through chelation or other non-covalent interactions.[2]

Q6: Can enzymatic methods be used to achieve high regioselectivity?

A6: Biocatalysis is an emerging and powerful approach for highly selective pyrazole alkylation. Engineered enzymes, such as methyltransferases, have been shown to catalyze the alkylation of pyrazoles with exceptional regioselectivity (>99%), offering a green and efficient alternative to traditional chemical methods.[22][23]

Summary of Factors Influencing N1/N2 Regioselectivity

FactorCondition Favoring N1 AlkylationCondition Favoring N2 AlkylationRationale
Steric Hindrance Bulky substituent at C3; Bulky alkylating agentSmall substituent at C3; Small alkylating agentN1 is sterically more accessible.[3][4]
Solvent Non-polar (e.g., THF)Polar aprotic (e.g., DMSO)Formation of tight ion pairs in non-polar solvents can block the N2 position.[5]
Base/Counter-ion Strong, bulky bases (e.g., NaHMDS); NaHMay depend on specific substrate-base interactionsSpecific ion-pairing and aggregation can direct the reaction.[1]
Directing Groups Bulky, removable group at C3-Steric blocking of the N2 position.[18]
Biocatalysis Use of engineered enzymesUse of specifically engineered enzymesEnzyme active sites provide precise control over the reaction.[22][23]

Visualizing the Reaction and Troubleshooting

Alkylation_Regioselectivity cluster_substrate Pyrazolo[3,4-c]pyridine cluster_conditions Reaction Conditions cluster_products Isomeric Products Pyrazolo Pyrazolo[3,4-c]pyridine Base Base (e.g., NaH, K2CO3) Pyrazolo->Base Deprotonation Solvent Solvent (e.g., THF, DMSO) Electrophile Alkylating Agent (R-X) N1_Isomer N1-Alkylated Product Electrophile->N1_Isomer Sterically favored Non-polar solvent N2_Isomer N2-Alkylated Product Electrophile->N2_Isomer Electronically favored Polar solvent

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

Troubleshooting_Workflow Start Poor N1/N2 Selectivity CheckSterics Analyze Sterics: Substituent at C3? Bulky Electrophile? Start->CheckSterics ModifySterics Increase Steric Hindrance: - Use bulkier electrophile - Modify substrate CheckSterics->ModifySterics No/Minor CheckSolvent Change Solvent: Try non-polar (e.g., THF) CheckSterics->CheckSolvent Yes Analysis Analyze Isomer Ratio: (NOESY, HMBC, LC-MS) ModifySterics->Analysis ModifySolvent Run reaction in THF CheckSolvent->ModifySolvent Polar solvent used CheckBase Change Base/Counter-ion: Try NaH or KHMDS CheckSolvent->CheckBase Non-polar solvent used ModifySolvent->Analysis ModifyBase Use alternative base CheckBase->ModifyBase Yes CheckBase->Analysis No ModifyBase->Analysis

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Pyrazolo[3,4-c]pyridine
  • To a solution of the pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous solvent (e.g., THF or DMF, 0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

Protocol 2: Isomer Characterization by 2D NOESY NMR
  • Prepare a sample of the purified isomer (or the mixture) by dissolving ~5-10 mg in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Acquire a standard 1H NMR spectrum to identify the chemical shifts of the key protons (alkyl group protons, H3, and H7).

  • Set up a 2D NOESY experiment on the spectrometer. Use a standard pulse sequence (e.g., noesygpph on Bruker instruments).

  • Set the mixing time (d8) to a value appropriate for the size of your molecule (typically 500-800 ms for small molecules).

  • Acquire the 2D spectrum. The experiment time will depend on the sample concentration.

  • Process the data and look for cross-peaks that indicate through-space correlations between:

    • The N-alkyl protons and the H7 proton (confirms N1 isomer).

    • The N-alkyl protons and the H3 proton (confirms N2 isomer).

References

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (n.d.). ACS Figshare.
  • Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide. (2010).
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC.
  • (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the... (n.d.).
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (n.d.). PubMed.
  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry.
  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][10][18]Triazolo[4][7]pyridines and Related Deaza-Compounds. (2025). ResearchGate.

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... (n.d.).
  • 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). PubMed.

Sources

Technical Support Center: 3-Amino-pyrazolo[3,4-c]pyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PPC-34C Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Workup and Purification for 3-Amino-pyrazolo[3,4-c]pyridine Intermediates

Executive Summary & Scaffold Context

The 3-amino-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors (e.g., ERK, CDK inhibitors).

The Core Challenge: Unlike its [3,4-b] isomer, the [3,4-c] system presents unique purification hurdles due to:

  • Amphoteric Nature: The basic pyridine nitrogen (

    
    ) and the weakly acidic pyrazole NH create solubility "dead zones" in neutral pH.
    
  • Regioisomerism: Cyclization reactions often yield mixtures of the desired

    
    -pyrazolo[3,4-c] and the undesired regioisomers, which have nearly identical 
    
    
    
    values on silica.
  • Chemisorption: The primary amine at C3 and the pyridine nitrogen interact strongly with silanols, leading to severe peak tailing during flash chromatography.

This guide provides a self-validating workflow to isolate high-purity intermediates (>98%) suitable for biological assays.

Diagnostic Workflow

Before selecting a method, characterize your crude mixture. Use the following decision tree to minimize yield loss.

PurificationWorkflow Start Crude Reaction Mixture (Post-Cyclization) SolubilityCheck Solubility Test: Dissolve in 10% MeOH/DCM Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Clear Solution Insoluble Suspension/Precipitate SolubilityCheck->Insoluble Solids Present TLC_Check TLC Analysis (DCM/MeOH/NH4OH) Soluble->TLC_Check Method_C Method C: Recrystallization (EtOH or DMF/H2O) Insoluble->Method_C High Purity Solids Method_A Method A: Acid-Base Extraction (Remove neutrals) TLC_Check->Method_A High Impurity Load Method_B Method B: Flash Chromatography (Amine-functionalized Silica) TLC_Check->Method_B Close Eluting Isomers

Caption: Decision matrix for selecting the optimal purification route based on crude solubility and impurity profile.

Module 1: The "First Line of Defense" – Precipitation & Crystallization

Principle: The 3-amino-pyrazolo[3,4-c]pyridine core is highly crystalline due to extensive intermolecular hydrogen bonding (Donor:


, Pyrazole-NH; Acceptor: Pyridine-N). Leveraging this property is superior to chromatography for bulk purification.
Protocol A: The "Crash-Out" Method (High Throughput)

Best for: Removing hydrazine salts and non-polar byproducts.

  • Concentration: Evaporate the reaction solvent (often Ethanol or DMF) to near dryness.

  • Slurry Formation: Add Water:Ethanol (9:1 v/v) to the residue.

    • Why? The organic intermediate is poorly soluble in water, while hydrazine salts and inorganic catalysts are highly soluble.

  • Sonication: Sonicate for 10–15 minutes to break up aggregates.

  • Filtration: Filter the solids and wash with cold water followed by diethyl ether .

    • Mechanism:[1][2][3][4][5] Ether removes non-polar organic impurities without dissolving the polar product.

Protocol B: Recrystallization (Polishing)

Best for: Final API purity (>99%).

Solvent SystemRatio (v/v)Temperature ProfileApplication Note
EtOH / Water 95:5Reflux

RT

4°C
Standard for removal of colored oxidation products.
DMF / Water 1:180°C

RT
Required for highly substituted/insoluble analogues.
MeOH / MTBE 1:4Reflux

RT
"Anti-solvent" method for thermally sensitive amines.

Expert Tip: If the product oils out instead of crystallizing, seed the mixture with a micro-spatula of crude solid and scratch the flask wall. Oiling is common when residual DMF prevents crystal lattice formation.

Module 2: Chromatography Solutions

If crystallization fails or regioisomers persist, chromatography is required. Standard silica gel often fails due to the "stick-slip" interaction of the basic pyridine nitrogen with acidic silanols.

The "Silanol Blocking" Strategy

To prevent peak tailing (which causes yield loss and mixed fractions), you must modify the stationary phase surface chemistry.

Mobile Phase Recommendations:

  • The "Gold Standard" (DCM/MeOH/NH

    
    ): 
    
    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10% Methanol in DCM containing 1%

      
       (aq) .
      
    • Gradient: 0% to 50% B.

    • Mechanism:[1][2][3][4][5] Ammonium hydroxide competes for silanol sites, allowing the amine product to elute freely.

  • The "Triethylamine" Alternative:

    • Add 1% Triethylamine (TEA) to the entire mobile phase system.

    • Warning: TEA is difficult to remove completely. Requires high-vacuum drying at >40°C overnight.

Stationary Phase Selection
  • Standard Silica: Acceptable only with amine modifiers (see above).

  • Amine-Bonded Silica (NH2-Silica): Highly Recommended.

    • Benefit: The surface is already basic. No mobile phase additives are needed. Eliminates the need to purge TEA from the final product.

  • C18 Reverse Phase:

    • Condition: Use 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) buffers.

    • Note: At low pH (Formic acid), the pyridine is protonated, reducing retention. At high pH (Bicarbonate), the molecule is neutral and retains better.

Module 3: Regioisomer Control & Identification

A critical failure point in pyrazolo[3,4-c]pyridine synthesis is the formation of the [4,3-c] isomer or N-alkylation at the wrong nitrogen.

Mechanistic Insight

Synthesis via hydrazine condensation with


-keto nitriles or equivalent precursors can cyclize in two directions. Distinguishing these requires careful NMR analysis.[6]

RegioisomerLogic Precursor Hydrazine + 3-Cyano-4-chloropyridine Cyclization Cyclization Reaction Precursor->Cyclization Isomer_34c Desired Isomer [3,4-c] Cyclization->Isomer_34c Isomer_43c Undesired Isomer [4,3-c] Cyclization->Isomer_43c NMR_Check 1H NMR Diagnostic (NOESY/Coupling) Isomer_34c->NMR_Check Isomer_43c->NMR_Check

Caption: Pathway showing the divergence of regioisomers during synthesis.

Diagnostic NMR Signatures

Do not rely solely on MS (Mass Spec), as isomers have identical masses.

  • NOE (Nuclear Overhauser Effect):

    • [3,4-c] Isomer: Strong NOE correlation between the Pyrazole-NH and the Pyridine-C4 proton.

    • [4,3-c] Isomer: NOE correlation would be observed between Pyrazole-NH and Pyridine-C2 proton (if applicable based on substitution).

  • Coupling Constants (

    
     values): 
    
    • Analyze the pyridine ring protons. The coupling patterns differ based on the fusion face.

    • Reference: Consult Source 1 (RSC) and Source 2 (NIH) for specific shift values of 5-halo variants.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/red on the column. What is happening?

  • Cause: Aminopyridines are susceptible to oxidation, forming N-oxide or azo-dimer impurities, especially on acidic silica.

  • Solution: Flush the column with Nitrogen before use. Add 0.5% Ascorbic Acid to the aqueous workup to scavenge oxidants. Store the product under Argon.

Q2: The product is stuck on the baseline even with 10% MeOH.

  • Cause: Formation of a hydrochloride salt (from earlier steps) or strong interaction with silica.

  • Solution: Dissolve the crude in MeOH and add Solid

    
     . Stir for 30 mins, filter, and then load onto the column. This "free-bases" the amine, improving mobility.
    

Q3: Can I use C18 Reverse Phase for preparative purification?

  • Answer: Yes, but pH control is vital.

    • Acidic (0.1% TFA): Good peak shape, but the product elutes as a TFA salt (hygroscopic). Requires neutralization (MP-Carbonate resin) post-purification.

    • Basic (10mM

      
      ): Elutes as the free base. Preferred for biological testing.
      

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH) / Molecules. [Link]

  • HPLC Method for Analysis of Aminopyridines. Helix Chromatography.[7] [Link]

  • Purification of Pyrazoles (Patent WO2011076194A1).

Sources

Technical Support Center: Pyrazolo[3,4-c]pyridine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of pyrazolo[3,4-c]pyridine amines in DMSO Ticket ID: SOL-P34C-DMSO Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because your pyrazolo[3,4-c]pyridine derivative—a scaffold common in kinase inhibitors (e.g., CDK, GSK-3 targets)—is failing to dissolve in DMSO or precipitating upon dilution.[1]

The Root Cause: Pyrazolo[3,4-c]pyridines are planar, electron-deficient heterocycles.[1] They exhibit strong intermolecular


-

stacking and high crystal lattice energy. While DMSO is a polar aprotic solvent, it often cannot overcome the lattice energy of these "brick dust" crystals without thermodynamic assistance.[1] Furthermore, the basic amine moiety can lead to aggregation or hydrate formation if the DMSO is not strictly anhydrous.[1]

This guide provides a self-validating workflow to solubilize these difficult compounds.

Module 1: Diagnostic Triage

Before heating or adding acid, determine the nature of the insolubility.[1]

Visual vs. Functional Insolubility
ObservationDiagnosisImmediate Action
Visible Particles/Turbidity Gross Insolubility The lattice energy is too high. Proceed to Module 2 (Physical Disruption) .
Clear Solution, but Low Activity Colloidal Aggregation The compound has formed sub-micron colloids (promiscuous inhibitors).[1] Proceed to Module 4 .
Precipitation after Freezing Hydrate Formation Your DMSO has absorbed atmospheric water. Proceed to Module 3 .
Precipitation in Media "The Crash Out" Aqueous solubility limit reached.[2] Proceed to Module 4 .

Module 2: The Solubilization Toolkit

Standard Operating Procedure (SOP) for stubborn stocks.

Workflow Diagram: The Decision Matrix

SolubilityWorkflow start Start: Solid Compound dmso_add Add Anhydrous DMSO (Target: 10-20 mM) start->dmso_add inspect Visual Inspection dmso_add->inspect sonic Bath Sonication (40 kHz, 10 min, <40°C) inspect->sonic Turbid heat Thermal Cycle (Heat to 60°C, Vortex, Cool) inspect->heat Still Turbid acid Chemical Modification (Add 1-2 eq. HCl or TFA) inspect->acid Persistent Solid success Clear Solution (Ready for QC) inspect->success Clear sonic->inspect heat->inspect acid->success

Caption: Step-wise escalation for solubilizing rigid heterocycles. Physical methods are exhausted before chemical modification.[1]

Protocol A: Physical Disruption (The "Shake & Bake")

Use this for initial attempts. It relies on breaking the crystal lattice thermodynamically.

  • Anhydrous Start: Ensure DMSO is "Dry" grade (<50 ppm water).

  • Sonication: Place the sealed vial in a bath sonicator (40 kHz) for 10 minutes.

    • Critical: Monitor temperature.[3] If DMSO gets too hot (>40°C), degradation may occur.[1]

  • Thermal Shock: If sonication fails, heat the vial to 60°C for 5 minutes, vortex vigorously, then allow it to cool to room temperature.

    • Why: This overcomes the activation energy of dissolution. If it precipitates upon cooling, you have a supersaturation issue (see Protocol B).[1]

Protocol B: Chemical Modification (Acidification)

Use this for basic amines (like pyrazolo[3,4-c]pyridines) that refuse to dissolve.[1]

Mechanism: Pyrazolo[3,4-c]pyridines typically have a basic nitrogen.[1] Protonating this nitrogen creates a cation, disrupting planar


-

stacking and increasing polarity, which drastically improves solubility in polar solvents like DMSO.[1]
  • Calculate Equivalents: Determine the molar amount of your compound.

  • Add Acid: Add 1.0 to 2.0 molar equivalents of HCl (4M in Dioxane) or TFA .

    • Example: For 10 µmol of compound, add 2.5 µL of 4M HCl in dioxane (10 µmol).[1]

  • Vortex: The solution should clear almost immediately.

  • Verification: Ensure this small amount of acid does not acidify your downstream assay buffer (usually negligible after 1:1000 dilution).

Module 3: Storage & Maintenance

How to prevent your stock from ruining over time.

The Enemy: Hygroscopicity DMSO is hygroscopic.[4][5][6] It can absorb up to 33% water by weight from the atmosphere [1].

  • Effect: Water acts as an anti-solvent for lipophilic heterocycles. A DMSO stock with 5% water can have 50% lower solubility than anhydrous DMSO.

  • The Freeze-Thaw Trap: Freezing DMSO (m.p. 19°C) squeezes impurities and water into concentrated pockets. Repeated cycles promote the formation of stable, insoluble polymorphs [2].[1]

Best Practices:

  • Aliquot Immediately: Never store a "master stock" that is thawed repeatedly. Create single-use aliquots (e.g., 20 µL).

  • Storage Seals: Use tubes with O-rings or heat seals. Parafilm is permeable to water vapor over time.

  • Room Temp Storage (Short Term): If the compound is chemically stable, storing at room temperature in a desiccator is often better than freezing, as it prevents freeze-concentration precipitation.[1]

Module 4: Assay Interference (The "Crash Out")

Troubleshooting precipitation when moving from Stock -> Assay.

The Mechanism of Aggregation

When a hydrophobic DMSO stock is diluted into aqueous buffer, the solvent environment changes instantly. Pyrazolo[3,4-c]pyridines often aggregate into colloidal particles (100–400 nm) rather than dissolving monomerically.[1] These colloids sequester enzymes, leading to false positives [3].[1]

CrashOut cluster_outcomes Outcomes stock DMSO Stock (10 mM) dilution Rapid Dilution (into Buffer) stock->dilution monomer Monomeric Solution (Ideal) dilution->monomer Low Conc. High Solubility colloid Colloidal Aggregate (False Positive) dilution->colloid Hydrophobic Effect precip Crystalline Precipitate (No Activity) dilution->precip Supersaturation

Caption: Dilution into aqueous media forces hydrophobic molecules to aggregate (colloids) or crystallize.

Troubleshooting the "Crash Out"

Q: My compound precipitates when I add it to the cell media. A: This is "kinetic precipitation."

  • Solution 1 (Intermediate Dilution): Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step:

    • Step 1: Dilute 10 mM stock to 1 mM in 100% DMSO .

    • Step 2: Dilute to 100 µM in culture media + 10% FBS (Proteins in FBS act as carriers).

    • Step 3: Dilute to final assay concentration.

  • Solution 2 (Detergent): Add 0.01% Triton X-100 or Tween-80 to your assay buffer. This disrupts colloidal aggregates [3].

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to dissolve my compound if it's temperature sensitive? A: Yes, but use short bursts (30 seconds) with ice incubation in between.[1] Continuous sonication generates significant heat.

Q2: Will adding HCl to my DMSO stock kill my cells? A: Unlikely, if the dilution factor is high.[1]

  • Calculation: A 10 mM stock with 10 mM HCl, diluted 1:1000 into media, adds only 10 µM HCl.[1] Buffered media (HEPES/Bicarbonate) will easily neutralize this. However, always run a "vehicle control" containing the same amount of acidified DMSO.[1]

Q3: Why does my compound dissolve at 37°C but precipitate at 4°C? A: Solubility is temperature-dependent. If you are storing plates at 4°C before reading, you may be crashing the compound out.[1] Keep assay plates at room temperature or 37°C if possible.

Q4: How do I know if my inhibition is real or due to "sticky" aggregates? A: Perform the Detergent Test .

  • Run the assay with and without 0.01% Triton X-100.

  • If IC50 shifts dramatically (e.g., from 1 µM to >100 µM) with detergent, your compound was aggregating (false positive).[1] If IC50 remains stable, the inhibition is specific [3].[1]

References

  • Gayet, L. et al. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Link

  • Oldenburg, K. et al. (2005).[1][5] High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. Link

  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. Link

  • Li, X. et al. (2020).[1] Strategies to Overcome Solubility Issues in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Regioselective N-Protection of Pyrazolopyridines and Prevention of C-3 Migration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have compiled this guide to address a critical challenge in the synthesis of pyrazolopyridine derivatives: the undesired migration of protecting groups from the pyrazole nitrogen to the C-3 position. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic framework to help you achieve clean, regioselective N-protection.

I. Understanding the Problem: The Challenge of C-3 Migration

During the N-protection of pyrazolopyridine scaffolds, particularly those of the pyrazolo[3,4-c]pyridine and related isomers, a common and frustrating side reaction is the migration of the protecting group from the intended nitrogen atom (N-1 or N-2) to the C-3 position of the pyrazole ring. This rearrangement leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

A notable example of this phenomenon is the observed tendency of a mesyl (Ms) group to migrate to the C-3 position during the N-protection of 5-halo-1H-pyrazolo[3,4-c]pyridines[1][2]. This migration is not unique to sulfonyl groups and can be a concern with other common protecting groups under certain conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the N-protection of pyrazolopyridines.

Q1: I'm seeing a significant amount of a byproduct that I suspect is the C-3 protected isomer. What is the likely mechanism for this migration?

A1: The migration of a protecting group from a pyrazole nitrogen to the C-3 position is often mechanistically related to rearrangements like the Dimroth rearrangement observed in other nitrogen-containing heterocycles.[3][4] While a definitive, universally accepted mechanism for all protecting groups on pyrazolopyridines is still a subject of investigation, the migration is generally believed to be base-catalyzed and proceeds through a series of steps that can be influenced by both kinetic and thermodynamic factors.

A plausible pathway involves the deprotonation of the pyrazolopyridine ring, followed by an intramolecular rearrangement. The stability of the resulting intermediates and products plays a crucial role in the outcome of the reaction.

dot

Caption: Proposed general mechanism for C-3 migration.

Q2: How do reaction conditions, such as temperature and time, affect the formation of the C-3 migrated product?

A2: The principles of kinetic versus thermodynamic control are paramount in understanding and controlling this side reaction.[4][5][6][7]

  • Kinetic Control (Low Temperature, Short Reaction Time): At lower temperatures and with shorter reaction times, the reaction is under kinetic control. The major product will be the one that forms the fastest, which is typically the desired N-protected isomer due to the lower activation energy for N-acylation or N-alkylation.[4][5]

  • Thermodynamic Control (Higher Temperature, Longer Reaction Time): At elevated temperatures and with prolonged reaction times, the system has enough energy to overcome higher activation barriers and reach a state of equilibrium. If the C-3 protected isomer is thermodynamically more stable, it will become the major product as the initially formed N-protected product rearranges over time.[4][5][6][7]

Troubleshooting Tip: If you are observing C-3 migration, try lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed, before significant rearrangement occurs.

Q3: Does the choice of protecting group influence the likelihood of C-3 migration?

A3: Yes, the nature of the protecting group has a significant impact.

  • Acyl and Sulfonyl Groups (e.g., Boc, Ts, Ms): These groups are generally more prone to migration due to the electrophilicity of the carbonyl or sulfonyl group, which can facilitate intramolecular attack. As mentioned, mesyl group migration has been explicitly observed.[1][2] An unusual C-N migration of an acetyl group has also been documented in a related pyrazolopyridine synthesis, highlighting the mobility of acyl groups.

  • Alkyl-type Groups (e.g., SEM): Protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can also be susceptible to migration, although the mechanism might differ. The stability of the SEM group can be advantageous in certain subsequent reactions, but its removal can sometimes be challenging.[3][8]

Troubleshooting Tip: If you are experiencing migration with an acyl or sulfonyl protecting group, consider switching to a different class of protecting group or modifying the reaction conditions to favor the kinetic product.

III. Strategies and Protocols for Preventing C-3 Migration

Based on literature precedent and our in-house expertise, we recommend the following strategies to achieve regioselective N-protection and minimize C-3 migration.

Strategy 1: Kinetic Control - Low-Temperature N-Protection

This approach aims to form the N-protected product under conditions where the rearrangement to the C-3 isomer is slow.

dot

Caption: Workflow for N-protection under kinetic control.

Protocol 1: General Procedure for Low-Temperature Boc Protection

This protocol is a starting point and may require optimization for your specific substrate.

  • Dissolve the pyrazolopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C or -78 °C using an ice bath or dry ice/acetone bath.

  • Add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Strategy 2: Choice of Protecting Group and Reaction Conditions

The selection of the protecting group and the base/solvent system can significantly influence the regioselectivity.

Protecting GroupReagentRecommended BaseSolventTemperatureKey Considerations
Boc Boc₂ONaH, K₂CO₃, DIPEA/DMAPTHF, DMF, DCM0 °C to RTGenerally good for kinetic control. Can be labile under strongly acidic conditions.
SEM SEM-ClNaH, N,N-dicyclohexylmethylamineTHF, DMF0 °C to RTCan offer good regioselectivity. Removal requires specific conditions (e.g., TBAF or strong acid).[8]
Tosyl (Ts) TsClPyridine, Et₃NDCM, Pyridine0 °C to RTCan be prone to migration. The resulting sulfonamide is very stable.

Protocol 2: Regioselective N-2 SEM Protection of Indazole (Adaptable for Pyrazolopyridines)

This protocol for indazoles can be adapted for pyrazolopyridines, particularly when N-2 protection is desired and C-3 migration is a concern.

  • To a solution of the pyrazolopyridine (1.0 eq.) in anhydrous THF, add N,N-dicyclohexylmethylamine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add SEM-Cl (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Quench the reaction with water and extract with an organic solvent.

  • Purify by column chromatography to separate the N-1 and N-2 isomers.

This method has been shown to favor the N-2 isomer in some heterocyclic systems.

IV. Conclusion

The prevention of C-3 migration during the N-protection of pyrazolopyridines is a challenge that can be overcome with a solid understanding of reaction mechanisms and careful control of experimental conditions. By leveraging the principles of kinetic and thermodynamic control, and by making informed choices about protecting groups, bases, and solvents, researchers can significantly improve the regioselectivity and yield of their desired N-protected products. This guide provides a foundation for troubleshooting and optimizing these critical synthetic steps. For further assistance with specific substrates, please do not hesitate to contact our technical support team.

V. References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025). MDPI. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). ResearchGate. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. (2025). Total Synthesis. [Link]

  • Thermodynamic vs. Kinetic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • How to Predict Kinetic and Thermodynamic Products. (2021). YouTube. [Link]

  • Kinetic Versus Thermodynamic Products. (2019). Chemistry LibreTexts. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. (2021). Thieme Chemistry. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012). ACS Publications. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Center for Biotechnology Information. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. [Link]

  • Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. (2023). AIP Publishing. [Link]

  • Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium. (2025). ResearchGate. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. (2020). RSC Publishing. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery. [Link]

  • PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE. (2013). Patentscope. [Link]

  • ChemInform Abstract: Regioselective Synthesis and Antibacterial Evaluation of a New Class of Substituted Pyrazolo[3,4-b]pyridines. (2025). ResearchGate. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. [Link]

Sources

Troubleshooting palladium catalyst poisoning in pyrazolopyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyrazolopyridine Paradox"

As researchers, we often view pyrazolopyridines as privileged scaffolds in kinase inhibitor discovery. However, from a catalytic perspective, they are "privileged poisons." The structural features that make them potent drugs—hydrogen bond donors/acceptors and flat, electron-rich architectures—are precisely what deactivate palladium catalysts.

The core failure mode is competitive coordination . The pyridine-like nitrogen (sp²) and the pyrazole nitrogen (sp² or anionic sp³) compete with phosphine ligands for the palladium center. This creates a "resting state" that is too stable to undergo oxidative addition or transmetalation, effectively stalling the catalytic cycle.

This guide moves beyond generic advice to address the specific coordination chemistry of pyrazolopyridines (e.g., [1,5-a] and [3,4-b] isomers) and provides self-validating protocols to restore reactivity.

Diagnostic Hub: Is Your Catalyst Poisoned?

Use this FAQ section to diagnose the specific nature of your reaction failure.

Q1: My reaction turns black immediately upon heating and yields <5% product. Is this poisoning?

  • Diagnosis: This is likely Ligand Dissociation , not just substrate poisoning. The "Pd black" indicates that your ligand (e.g., PPh₃) is not binding tightly enough to the Pd(0) center, allowing the metal to aggregate.

  • The Fix: The pyrazolopyridine substrate is displacing the weak phosphine. You must switch to a ligand with a higher binding constant and steric bulk (e.g., XPhos or SPhos ) to prevent substrate coordination.

Q2: The reaction proceeds to 20-30% conversion and then stalls. Adding more catalyst doesn't help.

  • Diagnosis: This is Product Inhibition or Anionic Poisoning . If your pyrazolopyridine has a free N-H (e.g., 1H-pyrazolo[3,4-b]pyridine), the base is deprotonating it. The resulting azolate anion is a potent bridging ligand that forms stable, unreactive dimers with Palladium.

  • The Fix: You must protect the N-H (Protocol A) or use a catalyst system capable of turning over anionic substrates (Protocol B).

Q3: I am seeing regioselectivity issues (C4 vs. C6 coupling) in di-halogenated substrates.

  • Diagnosis: This is Guided Oxidative Addition . The palladium is coordinating to the ring nitrogen before oxidative addition, directing the metal to the proximal halide (chelation control) rather than the electronically activated halide.

  • The Fix: To override this, use a non-coordinating solvent (Toluene vs. DMF) and a bulky ligand that prevents pre-coordination.

Deep Dive: The Mechanism of Deactivation

Understanding how the catalyst dies is the first step to immortality.

The "Death Spiral" vs. Productive Cycle In a standard Suzuki coupling, the rate-limiting step is often oxidative addition. With pyrazolopyridines, two parasitic pathways emerge:

  • σ-Coordination: The pyridine-like nitrogen binds Pd(II), displacing the phosphine.

  • Azolate Bridging: The deprotonated pyrazole nitrogen bridges two Pd centers, forming an inactive dimer.

Pd_Poisoning Pd0 Active Catalyst [L-Pd(0)] OA Oxidative Addition (Ar-Pd-X) Pd0->OA + Ar-X Substrate Pyrazolopyridine (Substrate) Poison1 σ-Complex (Dead End) [L-Pd(II)-N_het] Substrate->Poison1 Competitive Binding (Pyridine N) Poison2 Azolate Dimer (Dead End) [Pd-N-N-Pd] Substrate->Poison2 Deprotonation (Base) (Pyrazole NH) Product Coupled Product OA->Product Transmetalation + Reductive Elim. Poison1->Pd0 Requires Heat/Bulky Ligand Poison2->Pd0 Irreversible w/o Acid

Figure 1: The Mechanistic Fork. The red paths represent the parasitic "Death Spiral" where the substrate sequesters the catalyst.

Troubleshooting Protocols

Protocol A: The "Masking" Strategy (Protection)

Best for: Substrates with free N-H groups (e.g., 1H-pyrazolo[3,4-b]pyridine).

If your substrate has an acidic proton, it will poison the catalyst. Masking it is the most reliable fix.

  • Protect: Install a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group on the pyrazole nitrogen.

    • Why? These groups are sterically bulky and remove the acidic proton, preventing azolate formation.

    • Avoid: Acetyl or Boc groups can sometimes be cleaved under basic Suzuki conditions (K₂CO₃/MeOH).

  • Couple: Run the standard coupling (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

  • Deprotect: Remove THP with mild acid (HCl/MeOH) post-coupling.

Protocol B: The "Bulky Ligand" Screen

Best for: N-substituted pyrazolopyridines that still stall due to coordination.

Standard ligands (PPh₃, dppf) are too small; they allow the pyridine nitrogen to access the metal center. You need a "bouncer" ligand—large enough to block the nitrogen but flexible enough to allow the reaction.

Recommended Catalyst System:

  • Pre-catalyst: XPhos Pd G4 or SPhos Pd G3 (Buchwald Precatalysts).

    • Reasoning: These generate the active L-Pd(0) species immediately without requiring reduction, bypassing induction periods where poisoning often occurs [1].

  • Ligand features:

    • SPhos: Excellent for electron-rich heteroaryl chlorides.

    • XPhos: Superior for steric bulk; prevents N-coordination.

    • BrettPhos: Use if coupling amines (Buchwald-Hartwig) rather than boronic acids.

Experimental Setup (0.5 mmol scale):

  • Charge vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) .

    • Note: K₃PO₄ is preferred over carbonates for difficult heterocycles due to higher basicity but lower nucleophilicity.

  • Add XPhos Pd G4 (2-5 mol%) .

  • Add solvent: 1,4-Dioxane/Water (4:1) . The water is critical for the inorganic base solubility.

  • Heat to 80-100°C .

Protocol C: The "Lewis Acid" Additive

Best for: When you cannot change the ligand or protecting group.

If the pyridine nitrogen is the poison, distract it with a cheaper metal.

  • Additive: Add Copper(I) Iodide (CuI, 10-20 mol%) .

    • Mechanism:[1][2][3] Cu(I) is a soft Lewis acid that binds avidly to the soft pyridine nitrogen. This "masks" the nitrogen, leaving the Palladium free to catalyze the reaction at the carbon-halogen bond [2].

  • Caution: Ensure your boronic acid does not undergo Chan-Lam coupling (Cu-catalyzed) as a side reaction.

Decision Tree: Step-by-Step Troubleshooting

Follow this logic flow to select the correct protocol.

Troubleshooting_Tree Start Reaction Failed/Stalled Q1 Does substrate have free N-H (Pyrazole)? Start->Q1 Action1 Protocol A: Protect with THP/SEM Q1->Action1 Yes Q2 Is the catalyst turning black (precipitating)? Q1->Q2 No Yes1 Yes No1 No Action2 Protocol B: Switch to XPhos/SPhos Pd G4 Q2->Action2 Yes Q3 Is the substrate a strong chelator (e.g., 2-pyridyl)? Q2->Q3 No Yes2 Yes No2 No Action3 Protocol C: Add 10-20 mol% CuI Q3->Action3 Yes Action4 Check Boronic Acid Stability/Purity Q3->Action4 No Yes3 Yes No3 No

Figure 2: Troubleshooting Logic Flow. Use this tree to determine the primary cause of failure.

Quantitative Comparison of Ligand Performance

The following data summarizes typical conversion rates for difficult heteroaryl coupling reactions involving coordinating substrates (e.g., chloropyridines/pyrazoles) [3].

Ligand ClassExampleConversion (24h)Mechanism of Success/Failure
Triarylphosphine PPh₃< 10%Failure: Displaced by substrate N; Pd aggregates.
Bidentate dppf30-50%Partial: Chelating effect stabilizes Pd, but bite angle may be insufficient for oxidative addition of chlorides.
Biarylphosphine XPhos > 95% Success: Biaryl bulk blocks N-coordination; electron-rich P facilitates oxidative addition.
NHC PEPPSI-IPr> 90%Success: Strong σ-donation prevents ligand dissociation; extremely stable to heat.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Campeau, L. C., et al. (2005). "Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination." Journal of the American Chemical Society.

  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society.

  • Düfert, M. A., et al. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[4] Journal of the American Chemical Society.

Sources

Removing metal impurities from 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Ticket ID: #PUR-76006-MET Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Context

User Context: You are likely synthesizing This compound as a kinase inhibitor scaffold or a pharmaceutical intermediate. The Problem: The pyrazolo[3,4-c]pyridine core, particularly with the 3-amino and pyridine nitrogen motifs, acts as a bidentate ligand. It effectively "poisons" metal catalysts (Pd, Cu, Ni) by binding them tightly, making standard filtration or aqueous washes insufficient for reaching ICH Q3D regulatory limits (<10 ppm for Pd).

Scope of Guide: This document provides validated protocols for removing residual Palladium (Pd), Copper (Cu), and Nickel (Ni) to sub-10 ppm levels while preserving the yield of your target amine.

Triage: Diagnostic & Decision Matrix

Q: How do I choose the correct purification method? A: Use the following decision matrix based on your primary contaminant and scale.

PurificationDecisionTree Start Identify Metal Impurity (ICP-MS Data) Pd Palladium (Pd) (Suzuki/Buchwald) Start->Pd Cu Copper (Cu) (Ullmann/Chan-Lam) Start->Cu Ni Nickel (Ni) (Negishi/Kumada) Start->Ni Pd_High >500 ppm Pd->Pd_High Pd_Low <500 ppm Pd->Pd_Low Chelation Aqueous Wash (EDTA / NH4OH) Cu->Chelation Ni_Scav Silica-TAAc or Imidazole Resin Ni->Ni_Scav ActCarbon Activated Carbon (E.g., Darco G-60) Pd_High->ActCarbon Bulk Removal Scavenger Silica-Thiol / TMT (Scavenger Resin) Pd_Low->Scavenger ActCarbon->Scavenger Polishing Final ICH Q3D Compliant (<10 ppm) Scavenger->Final Chelation->Final Ni_Scav->Final

Figure 1: Decision tree for selecting the optimal metal removal strategy based on impurity type and initial concentration.

Protocol 1: The "Gold Standard" – Silica-Based Scavengers

Best For: Palladium (Pd) removal (Pd(0) and Pd(II)). Why: Your molecule contains a primary amine. Polymer-based scavengers often swell unpredictably in polar solvents (DMSO/DMF) needed to dissolve your compound. Silica-based scavengers (e.g., Si-Thiol, Si-TMT) are rigid, do not swell, and offer faster kinetics.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude this compound in THF or 2-MeTHF (10-20 volumes).

    • Note: If solubility is poor, use DMF, but heating >50°C may be required.

  • Scavenger Selection:

    • Si-Thiol (Mercaptopropyl): Best general-purpose scavenger.

    • Si-TMT (Trimercaptotriazine): Use if the metal is highly complexed or if you are using strong basic conditions.

  • Loading: Add 3–5 equivalents of scavenger relative to the metal content (not the product).

    • Rule of Thumb: If metal content is unknown, add 10% w/w of scavenger relative to the crude mass.

  • Incubation: Stir at 40–50°C for 4 hours .

    • Critical: Room temperature stirring is often insufficient for amino-pyridines because the product competes with the scavenger for the metal. Heat shifts the equilibrium toward the scavenger (higher binding constant).

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Troubleshooting Table: Scavenger Efficiency

SymptomProbable CauseCorrective Action
Pd levels stuck at ~50 ppm Product is chelating the Pd tightly.Switch to Si-TMT (higher affinity) or increase temp to 60°C.
Loss of Product Yield Non-specific binding to silica matrix.Wash the filter cake with MeOH containing 5% Et3N to disrupt H-bonds.
Slow Filtration Fine silica particles clogging frit.Use a dual-layer filter : Celite on top of a glass fiber filter.
Protocol 2: Chelation Extraction (Aqueous Workup)

Best For: Copper (Cu) and bulk Palladium removal. Why: The 3-amino group makes your product basic. We can exploit this by keeping the product in the organic phase while sequestering the metal in the aqueous phase using a stronger water-soluble ligand.

Reagents
  • N-Acetylcysteine (NAC): Excellent for Pd and Cu.

  • EDTA (Disodium salt): Standard for Cu.

Step-by-Step Workflow
  • Dissolution: Dissolve crude product in EtOAc or DCM .

  • Preparation of Wash Solution: Prepare a 5% w/v aqueous solution of N-Acetylcysteine. Adjust pH to ~7–8 with dilute NaOH (crucial for deprotonating the thiol).

  • Extraction: Wash the organic layer with the NAC solution (2 x 5 vol).

    • Observation: The aqueous layer may turn dark/colored as it pulls the metal.

  • Rinse: Wash with brine to remove residual NAC.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Frequently Asked Questions (FAQs)

Q1: My product is this compound. Will the primary amine react with the scavengers? A: Generally, no. Silica-based scavengers like Si-Thiol and Si-TMT are nucleophilic scavengers designed to bind electrophilic metals. They do not react with your nucleophilic 3-amino group. Avoid electrophilic scavengers (like isocyanates) which are designed to remove excess amines.

Q2: I am seeing "colored impurities" even after scavenging. Is this metal? A: Not necessarily. Pyrazolo-pyridines can form oxidation byproducts (azo/nitroso species) that are highly colored.

  • Test: Run a micro-column. If the color moves with your product, it is likely organic. If it sticks to the baseline, it may be residual metal salts.

  • Action: If organic, perform a charcoal treatment (Activated Carbon, e.g., Darco KB-G) in refluxing MeOH/DCM.

Q3: What are the regulatory limits I need to hit? A: Refer to ICH Q3D (R2) guidelines.

  • Palladium (Class 2B): Oral PDE = 100 µ g/day . For a 10g daily dose (conservative), limit is 10 ppm .

  • Copper (Class 3): Oral PDE = 3000 µ g/day . Limit is 300 ppm .

  • Nickel (Class 2A): Oral PDE = 200 µ g/day . Limit is 20 ppm .

Reference Data: Scavenger Performance
Scavenger TypeFunctional GroupTarget MetalsSolvent Compatibility
Si-Thiol PropylthiolPd, Ag, Hg, CuAll (MeOH, THF, DMF, DCM)
Si-TMT TrithiocyanuratePd (High affinity), Ru, RhAll (Excellent in DMF)
Si-TAAc Triamine tetraacetateNi, Cu, Fe, ZnWater, MeOH, DMSO
MP-TMT Polymer-bound TMTPdSwells in THF/DCM; Poor in MeOH
References
  • International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2024).[1] Metal Scavenging User Guide: Strategies for API Purification. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal structural elucidation and purity assessment of novel chemical entities are paramount. For researchers and drug development professionals, particularly those working with nitrogen-rich heterocyclic compounds, robust analytical methodologies are not merely a regulatory requirement but a foundational pillar of scientific integrity. This guide provides an in-depth technical comparison of the analytical techniques used to characterize 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine, a scaffold of significant interest in medicinal chemistry. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural analysis, a multi-faceted approach incorporating chromatographic and other spectroscopic methods is essential for a comprehensive understanding of the molecule's identity and purity.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For a molecule such as this compound, ¹H NMR offers a unique fingerprint, allowing for the unambiguous confirmation of its synthesis.

Predicted ¹H NMR Spectrum of this compound
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale and Comparative Data
H-4~8.0-8.2Singlet (s)1HThe proton at position 4 is on the pyridine ring and is expected to be in the aromatic region. Its chemical shift is influenced by the adjacent nitrogen and the fused pyrazole ring. Data from similar pyrazolo[3,4-b]pyridine systems show protons in this region.[1]
H-7~7.0-7.2Singlet (s)1HThis proton is also on the pyridine ring. The electron-donating effect of the methoxy group at position 5 will likely shield this proton, causing it to appear at a slightly lower chemical shift compared to H-4.
-OCH₃~3.9-4.1Singlet (s)3HThe methoxy group protons are typically found in this region, appearing as a sharp singlet. This is a characteristic signal for methoxy groups on aromatic rings.[4]
-NH₂~5.5-6.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and exchange with residual water. In many aminopyrazole derivatives, these signals are observed in this range.[2]
-NH (pyrazole)~12.0-13.0Broad Singlet (br s)1HThe N-H proton of the pyrazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear at a significantly downfield position, often as a broad singlet.[3]

A Multi-Technique Approach to Comprehensive Characterization

While ¹H NMR is powerful for structural elucidation, a combination of analytical techniques is necessary to confirm the identity, purity, and other physicochemical properties of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of pharmaceutical compounds. For pyrazolopyridine derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed.[5]

Comparison with ¹H NMR:

Feature¹H NMRHPLC
Primary Application Structural ElucidationPurity Assessment & Quantification
Information Provided Connectivity, chemical environment of protonsNumber of components, retention time, peak area
Sensitivity LowerHigher (can detect trace impurities)
Sample Requirement Higher (mg range)Lower (µg range)

A typical RP-HPLC analysis would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5] The retention time of the main peak provides a characteristic identifier under specific chromatographic conditions, while the area of impurity peaks allows for quantitative assessment of purity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities.[6]

Comparison with ¹H NMR:

Feature¹H NMRMass Spectrometry
Primary Application Structural ElucidationMolecular Weight Determination & Elemental Composition
Information Provided Atomic connectivityMass-to-charge ratio (m/z)
Structural Detail High (isomers can be distinguished)Low (isomers often indistinguishable)

For this compound (C₇H₈N₄O), the expected exact mass would be [M+H]⁺ = 165.0776. High-resolution mass spectrometry (HRMS) can confirm this value with high accuracy, leaving little doubt about the molecular formula.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparison with ¹H NMR:

Feature¹H NMRFTIR
Primary Application Overall molecular structureFunctional group identification
Information Provided Proton environments and connectivityVibrational modes of bonds

For the target molecule, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching (amine and pyrazole): ~3100-3500 cm⁻¹ (often broad)

  • C-H stretching (aromatic and methyl): ~2850-3100 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1500-1650 cm⁻¹

  • C-O stretching (methoxy group): ~1000-1300 cm⁻¹

Experimental Protocols

¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire Spectrum Acquire Spectrum Lock and Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Integration & Referencing Integration & Referencing Phase Correction->Integration & Referencing

Caption: Workflow for ¹H NMR analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the synthesized compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Instrumentation:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be 5-95% B over 10 minutes.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the area percentage of any impurities.

G Prepare Sample Solution Prepare Sample Solution Inject into HPLC Inject into HPLC Prepare Sample Solution->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column Mobile Phase Gradient UV Detection (254 nm) UV Detection (254 nm) Separation on C18 Column->UV Detection (254 nm) Chromatogram Analysis Chromatogram Analysis UV Detection (254 nm)->Chromatogram Analysis Purity Calculation

Caption: RP-HPLC workflow for purity analysis.

Conclusion

The structural confirmation and purity assessment of this compound requires a synergistic application of multiple analytical techniques. ¹H NMR spectroscopy serves as the primary tool for detailed structural elucidation, providing a wealth of information about the proton framework of the molecule. However, its limitations in terms of sensitivity and its primary focus on structure necessitate the use of complementary methods. HPLC is indispensable for the accurate determination of purity, while mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. FTIR offers a rapid means of identifying key functional groups. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and robust analytical profile of the target compound, ensuring the reliability and reproducibility of their scientific findings.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.).). Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Available at: [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. Available at: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Advances. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c]pyridines. (2023). PubMed. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023). ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Available at: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PubMed. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). ResearchGate. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PubMed. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Available at: [Link]

  • HPLC, a modular technique that complements NMR. (2024). Specific Polymers. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. Available at: [Link]

  • Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. (2011). Archiv der Pharmazie. Available at: [Link]

  • NMR Links and Resources. (n.d.). University of Guelph. Available at: [Link]

Sources

A Comparative Guide to HPLC Purity Analysis Standards for Pyrazolo[3,4-c]pyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrazolo[3,4-c]pyridine Amine Drug Development

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. As these molecules advance through the drug development pipeline, from discovery to clinical trials and commercial manufacturing, the rigorous assessment of their purity is paramount. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2]

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate stringent control over impurities.[2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, the gold standard for purity analysis, tailored specifically for the pyrazolo[3,4-c]pyridine amine class.[4] We will explore the causality behind experimental choices, present self-validating protocols, and compare alternative techniques to ensure a comprehensive understanding for researchers, scientists, and drug development professionals.

Pillar 1: Reversed-Phase HPLC – The Industry Workhorse for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the most widely adopted analytical technique in the pharmaceutical industry for purity and impurity profiling.[4][5] Its principle relies on the partitioning of analytes between a polar mobile phase and a non-polar stationary phase. Hydrophobic (less polar) compounds are retained longer on the column, while hydrophilic (more polar) compounds elute earlier.[5]

Causality of Method Design for Pyrazolo[3,4-c]pyridine Amines:

Pyrazolo[3,4-c]pyridine amines are heterocyclic aromatic compounds. The presence of nitrogen atoms makes them basic and generally polar. This polarity can pose a challenge for retention on traditional non-polar stationary phases like C18.[6][7] Therefore, method development must be approached systematically.

  • pH Control is Critical: The amine functionalities are ionizable. The pH of the mobile phase dictates their charge state, which dramatically affects their retention and peak shape. Operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid ensures the amine groups are consistently protonated (BH+). This leads to more reproducible retention times and sharper peaks.

  • Stationary Phase Selection: While a standard C18 column is a good starting point, the polar nature of these analytes may lead to poor retention. Polar-endcapped or polar-embedded stationary phases are often superior alternatives. These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases, preventing phase collapse.[8][9]

Workflow for RP-HPLC Purity Analysis

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Execution cluster_data Data Analysis & Reporting Sample 1. Prepare Sample (Dissolve in Mobile Phase A or Diluent) Equilibrate 4. Equilibrate Column (Establish Stable Baseline) Sample->Equilibrate Standard 2. Prepare Reference Standard (Known Purity) SST 5. System Suitability Test (SST) (Inject Reference Standard) Standard->SST MobilePhase 3. Prepare Mobile Phases (A: Buffered Aqueous | B: Organic Solvent) MobilePhase->Equilibrate Equilibrate->SST Inject 6. Inject Sample SST->Inject If SST Passes Separate 7. Chromatographic Separation (Gradient Elution) Inject->Separate Detect 8. UV/PDA Detection Separate->Detect Integrate 9. Integrate Peaks Detect->Integrate Calculate 10. Calculate % Purity (Area Percent Normalization) Integrate->Calculate Report 11. Generate Report (Include SST Results) Calculate->Report

Caption: Standard workflow for RP-HPLC purity analysis.

Protocol: A Self-Validating RP-HPLC Method

This protocol is designed to be robust and meet the validation requirements outlined in ICH Q2(R2).[10][11][12]

1. Instrumentation:

  • UHPLC or HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent polar-endcapped column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 5
    8.0 95
    9.0 95
    9.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm and 280 nm, or λmax of the parent compound.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

3. System Suitability Test (SST):

  • Procedure: Make five replicate injections of the reference standard solution (e.g., 0.5 mg/mL).

  • Acceptance Criteria (based on USP <621>):

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000.

    • Relative Standard Deviation (%RSD) for Peak Area: ≤ 1.0% for the five replicate injections.

4. Analysis:

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the sample solution.

  • Purity is typically calculated using area percent normalization, assuming all impurities have a similar response factor to the API.

Parameter Typical Value / Condition Rationale
Stationary Phase C18, Polar-Embedded C18Good hydrophobicity for general separation; specialized phases enhance polar retention.[8][9]
Mobile Phase Acetonitrile/Water with AcidAcetonitrile provides good peak shape and lower viscosity. Acid ensures consistent protonation of amines.
pH Modifier Formic Acid, TFASuppresses silanol interactions and ensures sharp, symmetrical peaks for basic analytes.
Detection UV/PDA (254 nm)Pyrazolo[3,4-c]pyridine core has strong UV absorbance, making this a sensitive and universal detection method.
Temperature 30-40 °CImproves efficiency and reduces mobile phase viscosity, leading to lower backpressure.

Pillar 2: Addressing Specific Challenges with Alternative HPLC Modes

While RP-HPLC is powerful, it cannot solve every analytical problem. A robust purity assessment often requires evaluating the sample with orthogonal methods—techniques that separate compounds based on different chemical principles.

Challenge 1: Highly Polar Impurities & Starting Materials

Process-related impurities or degradation products can be significantly more polar than the parent amine. In RP-HPLC, these may elute in the void volume, making quantification impossible.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique that uses a polar stationary phase (e.g., bare silica, diol, or amide-bonded) and a mobile phase with a high concentration of an organic solvent.[9] It effectively retains and separates very polar compounds that are unretained in reversed-phase mode.[8]

Challenge 2: Enantiomeric Purity

If the pyrazolo[3,4-c]pyridine amine is chiral, its enantiomeric purity must be determined, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Solution: Chiral HPLC

This technique uses a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, enabling their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and highly effective for separating a broad range of chiral compounds, including heterocyclic amines.[13][14]

Comparative Guide: HPLC Modes for Purity Analysis
Method Primary Application Separation Principle Pros Cons
RP-HPLC General purity, hydrophobic & moderately polar impurities.Hydrophobic interaction.[5]Highly robust, versatile, vast number of available columns.Poor retention for very polar compounds.
HILIC Highly polar impurities, starting materials, metabolites.Partitioning into a surface water layer on a polar stationary phase.[9]Excellent retention for polar analytes, MS-friendly mobile phases.Can have longer equilibration times, sensitive to water content.
Chiral HPLC Enantiomeric purity, separation of stereoisomers.Differential diastereomeric interactions with a chiral stationary phase.[13]The definitive method for enantiomer separation.Columns are expensive, method development can be more complex.

Pillar 3: Advanced & Orthogonal Analytical Techniques

To build a complete and trustworthy purity profile, especially for regulatory submissions, leveraging advanced and orthogonal technologies is essential.

1. Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is not a different mode but an evolution of HPLC that uses columns packed with sub-2 µm particles. This results in significantly higher resolution, faster analysis times, and lower solvent consumption, making it a more efficient and "greener" approach for quality control.[4]

2. Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses supercritical CO2 as the primary mobile phase.[15] It is exceptionally fast and is considered a green analytical technique due to the drastic reduction in organic solvent use.[16] SFC is highly effective for both achiral and chiral separations and is often orthogonal to RP-HPLC.

3. HPLC with Mass Spectrometry (HPLC-MS): For impurity identification, coupling HPLC to a mass spectrometer is the definitive technique. It provides molecular weight information that is crucial for characterizing unknown peaks and confirming the identity of known impurities.[1]

Decision Framework for Method Selection

Method_Selection decision decision method method start Start: Purity Analysis Required rpHPLC Standard RP-HPLC / UHPLC start->rpHPLC  Initial Assessment q1 Is the molecule chiral? q2 Are polar impurities (e.g., in void volume) a concern? q1->q2 No chiralHPLC Chiral HPLC or SFC q1->chiralHPLC Yes q3 Is impurity identification required? q2->q3 No HILIC HILIC (Orthogonal Method) q2->HILIC Yes LCMS HPLC-MS q3->LCMS Yes end End q3->end No (Purity Profile Complete) rpHPLC->q1 chiralHPLC->q2 HILIC->q3 LCMS->end

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity analysis of pyrazolo[3,4-c]pyridine amines is not a one-size-fits-all endeavor. While a well-validated RP-HPLC method forms the foundation of any quality control strategy, a comprehensive understanding of the potential impurities and analytical challenges is crucial. By employing orthogonal techniques like HILIC for polar impurities and chiral chromatography for stereoisomers, scientists can build a complete and reliable purity profile. The integration of advanced technologies such as UHPLC and HPLC-MS further enhances efficiency and confidence in the data. Adherence to the principles of method validation as prescribed by ICH guidelines ensures that the chosen analytical procedures are fit for their intended purpose, ultimately safeguarding patient health and ensuring the quality of the final drug product.[11][17][18]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • ICH Guidelines for Analytical Method Valid
  • HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures.European Medicines Agency.
  • Polar Compounds.SIELC Technologies.
  • ICH Q2(R2)
  • Reversed-phase chrom
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Technology Networks.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Green Analytical Techniques for Impurity Determination in Pharmaceuticals | Request PDF. (2025).
  • Highly enantioselective catalytic synthesis of chiral pyridines. (2017).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). RSC Publishing.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • Highly enantioselective catalytic synthesis of chiral pyridines. (2017). PubMed.
  • Impurity Reference Standards.Enamine.
  • Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar.* Journal of the Chilean Chemical Society.

Sources

Comparative Guide: Pyrazolo[3,4-c]pyridine vs. Pyrazolo[3,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

In the landscape of kinase inhibitor design, the pyrazolo[3,4-b]pyridine scaffold is a "privileged structure," widely recognized for its ability to mimic the adenine ring of ATP. It is the dominant isomer in current clinical candidates (e.g., for TBK1, GSK-3, and CDK inhibition).

The pyrazolo[3,4-c]pyridine isomer, while less ubiquitous, has emerged as a powerful bioisostere. Its altered nitrogen positioning shifts the hydrogen-bond acceptor vector, offering a strategic alternative to overcome resistance mutations or improve selectivity profiles in crowded kinase families like GSK-3 and CDKs.

This guide compares these two scaffolds based on structural topology , synthetic accessibility , and biological activity , with a specific focus on kinase hinge-binding mechanics.

Structural Topology & Binding Logic

The core difference lies in the orientation of the pyridine nitrogen relative to the pyrazole fusion. This subtle shift dictates the hydrogen bonding vectors available for interaction with the kinase hinge region.

Structural Comparison Diagram

The following diagram illustrates the atomic numbering and the shift in the H-bond acceptor (N) vector.

G cluster_b Pyrazolo[3,4-b]pyridine (The 'Classic' Hinge Binder) cluster_c Pyrazolo[3,4-c]pyridine (The 'Shifted' Isostere) node_b Pyridine N at Position 7 (IUPAC: Pos 4 relative to fusion) || Direct Adenine N-1 Mimic feat_b Key Interaction: Accepts H-bond from Backbone NH (e.g., Val135 in GSK-3) node_b->feat_b H-Bond Vector node_c Pyridine N at Position 6 (IUPAC: Pos 5 relative to fusion) || Altered Vector (+30-60° shift) feat_c Key Interaction: Requires Water-Mediated Bond or Specific Backbone Carbonyls node_c->feat_c Altered Vector

Figure 1: Structural topology highlighting the nitrogen shift. The 'b' isomer aligns classically with ATP-binding pockets, while the 'c' isomer presents a distinct vector often used to induce selectivity.

Biological Activity Profile: Case Study (GSK-3 Inhibition)

Glycogen Synthase Kinase-3 (GSK-3) serves as an excellent comparative benchmark because both scaffolds have been extensively optimized for this target.

Comparative Data: Potency & Selectivity

The table below synthesizes data from SAR studies comparing 6-aryl-substituted derivatives of both isomers.

FeaturePyrazolo[3,4-b ]pyridinePyrazolo[3,4-c ]pyridine
Primary Target GSK-3

, CDK1/2, TBK1
GSK-3

/

, PEX14-PEX5, CLK1
Binding Mode Direct Hinge Binder: Pyridine N accepts H-bond from hinge backbone NH (e.g., Val135).Modified Hinge/Water Bridge: N-position shift often requires water mediation or targets alternate residues (e.g., Cys199).
Typical IC

< 10 nM (Highly Potent)10 - 100 nM (Moderate to High)
Selectivity Often hits multiple kinases (CDKs, DYRKs) due to classic ATP mimicry.Enhanced Selectivity: The "mismatched" N-vector often reduces off-target affinity for CDKs.
Key Advantage High ligand efficiency; established clinical safety data.Novel IP space; ability to bypass resistance mutations affecting the classic adenine pocket.

Key Insight: While the b-isomer often yields lower IC


 values (higher potency) due to perfect geometric alignment with the hinge, the c-isomer frequently demonstrates superior selectivity ratios  against homologous kinases like CDK2, making it a valuable scaffold for reducing toxicity.

Experimental Protocols

A. Synthesis of Pyrazolo[3,4-b]pyridine (The "Gould-Jacobs" Route)

This is the standard industrial route, favored for its scalability.

  • Condensation: React 5-aminopyrazole (1.0 eq) with a 1,3-dicarbonyl (e.g., diethyl ethoxymethylenemalonate) (1.1 eq) in ethanol under reflux for 4 hours.

  • Cyclization: Isolate the intermediate enamine. Heat in diphenyl ether at 250°C (thermal cyclization) to form the hydroxypyrazolo[3,4-b]pyridine core.

  • Chlorination: Treat with POCl

    
     (neat) at 100°C for 6 hours to yield the 4-chloro derivative, a key intermediate for S
    
    
    
    Ar functionalization.
B. Synthesis of Pyrazolo[3,4-c]pyridine (Vectorial Functionalization)

The c-isomer requires a more modular approach to allow "vectorial" growth (independent functionalization of N-1, C-3, C-5, and C-7).

Core Protocol: Diazotization/Cyclization Strategy

  • Precursor Prep: Start with 3-amino-4-methylpyridine .

  • Diazotization: Dissolve precursor in acetic acid/water. Add NaNO

    
     (1.2 eq) dropwise at 0°C.
    
  • Cyclization: Allow the diazonium salt to cyclize internally (often spontaneous or requiring slight warming) to form the 1H-pyrazolo[3,4-c]pyridine core.

  • Functionalization (The "Vectorial" Step):

    • C-5/C-7 Halogenation: Treat with NIS or NBS in DMF to selectively halogenate the pyridine ring.

    • Cross-Coupling: Use Suzuki-Miyaura conditions (Pd(dppf)Cl

      
      , Aryl-boronic acid, K
      
      
      
      CO
      
      
      , Dioxane/H
      
      
      O) to introduce aryl groups at the halogenated positions.

Mechanism of Action: GSK-3 Signaling Pathway

Both scaffolds inhibit GSK-3


, preventing the phosphorylation of 

-catenin and allowing it to translocate to the nucleus. This pathway is critical in oncology (Wnt signaling) and neurodegeneration.

GSK3_Pathway cluster_destruction Destruction Complex (Inactive when Wnt is ON) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3 GSK-3u03b2 (Target) Dvl->GSK3 Inhibits Axin Axin APC APC BetaCat u03b2-Catenin GSK3->BetaCat Phosphorylation (Degradation) Nucleus Nucleus: Gene Transcription BetaCat->Nucleus Accumulation & Translocation Inhibitor Pyrazolo-pyridine Inhibitor Inhibitor->GSK3 ATP Competition

Figure 2: GSK-3


 signaling pathway. Pyrazolo[3,4-b/c]pyridines act as ATP-competitive inhibitors, preventing 

-catenin degradation and activating Wnt-responsive genes.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: NIH / PubMed URL:[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry URL:[1][2][Link]

  • 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Kinase selectivity profile of 5-methoxy-pyrazolo[3,4-c]pyridine derivatives

[1]

Executive Summary & Structural Rationale

The 5-methoxy-pyrazolo[3,4-c]pyridine scaffold represents a privileged structure in kinase inhibitor design. Its planar, bicyclic heteroaromatic system mimics the adenine base of ATP, allowing it to anchor effectively within the kinase hinge region.

  • Core Scaffold: 1H-pyrazolo[3,4-c]pyridine.[1][2][3]

  • Key Substituent: The 5-methoxy group (or 5-position functionalization) is pivotal. It often projects into the solvent-exposed region or interacts with the ribose-binding pocket, modulating solubility, metabolic stability, and isoform selectivity.

  • Primary Biological Context:

    • CNS & Oncology: Inhibition of GSK-3

      
       , CLK1 , and DYRK1A  (Alzheimer’s, Down syndrome, Cancer).
      
    • Immunology: Inhibition of RIP1 (Necroptosis) and HPK1 (T-cell activation).

Kinase Selectivity Profile

The selectivity of 5-methoxy-pyrazolo[3,4-c]pyridines is generally characterized by high affinity for the CMGC family . Below is the representative profile for optimized derivatives in this class.

Primary Targets (On-Target)

These derivatives typically exhibit nanomolar (nM) potency against the following kinases.

Target KinaseIC

/ K

Range
Physiological RoleTherapeutic Relevance
GSK-3

1 – 50 nMGlycogen metabolism, Wnt signaling, Tau phosphorylationAlzheimer's, Diabetes, Bipolar Disorder
CLK1 5 – 100 nMmRNA splicing regulationViral replication (Influenza), Alzheimer's
DYRK1A 10 – 150 nMNeuronal development, Tau phosphorylationDown Syndrome, Alzheimer's
RIP1 (Specific analogs)< 20 nMNecroptosis signaling (TNF

pathway)
Inflammatory diseases (e.g., Colitis, Psoriasis)
Off-Target Liability (The "CMGC Problem")

Due to high structural homology in the ATP-binding pocket, these derivatives often show cross-reactivity with other CMGC members.

  • CDK1 / CDK2: Often inhibited at low micromolar concentrations (0.5 – 5

    
    M). High selectivity against CDKs is a key optimization goal to avoid cytotoxicity.
    
  • CK1 (Casein Kinase 1): Frequently spared (IC

    
     > 10 
    
    
    M), providing a "clean" window relative to GSK-3.
  • MAPK (p38, ERK): Variable inhibition depending on the 3-position substituent.

Selectivity Visualization (Phylogenetic Tree)

The diagram below illustrates the clustering of primary targets within the kinome, highlighting the structural proximity that challenges selectivity.

KinaseMapcluster_CMGCCMGC Kinase Family (Primary Targets)cluster_TKLTKL Family (Immunology)GSK3BGSK-3β(Primary Hit)CLK1CLK1(Splicing)GSK3B->CLK1High HomologyDYRK1ADYRK1A(Neuro)GSK3B->DYRK1ACo-inhibitionCDK2CDK2(Cell Cycle - Off Target)GSK3B->CDK2Selectivity ChallengeCDK1CDK1(Toxicity Risk)RIP1RIP1(Necroptosis)

Figure 1: Kinase phylogram highlighting the clustering of primary targets (GSK-3, CLK, DYRK) and common off-targets (CDK).

Comparative Analysis

Comparing 5-methoxy-pyrazolo[3,4-c]pyridine derivatives with standard reference inhibitors.

Feature5-Methoxy-Pyrazolo[3,4-c]pyridines Tideglusib (Thiadiazolidinone)Ruboxistaurin (Bisindolylmaleimide)
Primary Target GSK-3

/ CLK1 / DYRK1A
GSK-3

(Irreversible)
PKC

/ GSK-3

Binding Mode ATP-Competitive (Reversible)Non-ATP Competitive (Covalent)ATP-Competitive
Selectivity Profile Dual/Triple : Potent against GSK-3/CLK/DYRK.[1] Tunable CDK selectivity.High : Very selective for GSK-3 over CDKs.Moderate : Hits multiple PKC isoforms.
CNS Penetration High : Low molecular weight, favorable lipophilicity (cLogP ~2-3).ModerateLow
Key Advantage Versatile scaffold; can be optimized for polypharmacology (e.g., treating AD by hitting both Tau phosphorylation and splicing).High specificity.Clinical safety data available.[4]

Experimental Protocols

To validate the selectivity profile described above, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the ADP generated during the kinase reaction, providing a universal readout for activity.

Reagents:

  • Kinase: Recombinant human GSK-3

    
     or CLK1 (0.2 ng/
    
    
    L).
  • Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE) or MBP.

  • ATP: Ultra-pure, at K

    
     apparent (typically 10-50 
    
    
    M).
  • Test Compound: 5-methoxy-pyrazolo[3,4-c]pyridine derivative (dissolved in DMSO).

Protocol:

  • Preparation: Dilute compounds in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA). Prepare 3-fold serial dilutions.
    
  • Reaction: In a 384-well plate, add 2

    
    L of compound, 2 
    
    
    L of Kinase, and 1
    
    
    L of Substrate/ATP mix.
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 5

    
    L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Readout: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    Luciferase light). Incubate 30 min. Measure Luminescence.
  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC

    
    .
    
Selectivity Profiling (Gini Coefficient Calculation)

To objectively quantify selectivity beyond simple IC

  • Panel Screen: Test the compound at a fixed concentration (e.g., 1

    
    M) against a panel of 50+ representative kinases.
    
  • Data Calculation: Calculate % Inhibition for each kinase.

  • Gini Score: Use the Lorenz curve method. A score of 0 indicates equal inhibition of all kinases (non-selective), while 1 indicates inhibition of only a single target (highly selective).

    • Target Score for this scaffold: > 0.65 (acceptable for chemical probes).

Mechanism of Action & SAR

The structure-activity relationship (SAR) for this scaffold is driven by the interaction with the hinge region of the kinase.

SAR_Mechanismcluster_ScaffoldScaffold: 1H-pyrazolo[3,4-c]pyridineN1N1 Position(H-Bond Donor)TargetKinase Hinge Region(Glu - Leu - Cys)N1->TargetH-Bond to Backbone C=OC3C3 Position(Gatekeeper Interaction)C3->TargetHydrophobic InteractionC5C5 Position (Methoxy)(Solvent Exposure / Ribose Pocket)C5->TargetModulates Solubility & Shape

Figure 2: Structure-Activity Relationship (SAR) map detailing the binding mode of the scaffold.

  • N1-H: Critical for hydrogen bonding with the hinge region backbone carbonyl (e.g., Val135 in GSK-3

    
    ).
    
  • C5-Methoxy: This group often sits at the entrance of the ATP pocket. It can improve metabolic stability by blocking oxidation at the pyridine ring and enhances solubility compared to a naked phenyl ring.

  • C3-Substituent: Usually an aryl or heteroaryl ring that reaches into the hydrophobic back pocket, determining the specificity between GSK-3 and CDKs.

References

  • Discovery of Pyrazolo[3,4-c]pyridines as GSK-3 Inhibitors

    • Title: 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • CLK1 and DYRK1A Inhibition

    • Title: Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • RIP1 Kinase Inhibitors (7-oxo-pyrazolo[3,4-c]pyridine series)

    • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors.[5][6]

    • Source: Journal of Medicinal Chemistry (2018).[4][5]

    • URL:[Link]

  • Synthesis and Functionalization

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[2]

    • Source: RSC Advances (2023).[2]

    • URL:[Link]

Navigating the Labyrinth of Fragments: A Comparative Guide to the LC-MS Fragmentation of 3-amino-5-methoxypyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazolopyridine scaffolds are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 3-amino-5-methoxypyrazolo[3,4-c]pyridine, a representative member of this important class of molecules. Drawing upon established principles of mass spectrometry and comparative data from related structures, we will construct a predictive fragmentation pathway to aid researchers in the identification and characterization of this and similar compounds.[3][4][5][6]

The Subject Molecule: Structure and Ionization

3-amino-5-methoxypyrazolo[3,4-c]pyridine possesses a fused bicyclic system consisting of a pyrazole and a pyridine ring. The presence of a basic amino group and a nitrogen-rich heterocyclic core makes this molecule particularly amenable to positive mode electrospray ionization (ESI+). Protonation is expected to occur on the most basic nitrogen atom, likely one of the pyridine or pyrazole ring nitrogens, or the exocyclic amino group, to form the precursor ion [M+H]⁺.

Proposed ESI+ Fragmentation Pathway

Based on the fragmentation behavior of related N-heterocyclic compounds, a multi-branched fragmentation cascade can be postulated for the [M+H]⁺ ion of 3-amino-5-methoxypyrazolo[3,4-c]pyridine.[3][4][5][6] The primary fragmentation events are anticipated to involve the loss of small, stable neutral molecules.

Experimental Protocol: A Generic LC-MS/MS Workflow

For the characterization of novel compounds like 3-amino-5-methoxypyrazolo[3,4-c]pyridine, a standard reverse-phase LC-MS/MS method would be employed.

  • Chromatography: A C18 column is typically used with a gradient elution profile employing water and acetonitrile, both modified with 0.1% formic acid to facilitate protonation.

  • Mass Spectrometry: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is operated in positive ion mode.

  • MS1 Scan: A full scan MS1 is performed to identify the protonated molecular ion [M+H]⁺.

  • MS2 Fragmentation: The [M+H]⁺ ion is then selected for collision-induced dissociation (CID) to generate fragment ions. The collision energy is typically ramped to obtain a rich fragmentation spectrum.

The following diagram illustrates the proposed fragmentation cascade:

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M_H [M+H]⁺ m/z 165.08 loss_CH3 Loss of CH₃ radical (-15 Da) M_H->loss_CH3 loss_NH3 Loss of NH₃ (-17 Da) M_H->loss_NH3 loss_HCN Loss of HCN (-27 Da) M_H->loss_HCN loss_CH2O Loss of CH₂O (-30 Da) M_H->loss_CH2O frag1 m/z 150.06 loss_CH3->frag1 frag1_loss_CO Loss of CO (-28 Da) frag1->frag1_loss_CO frag2 m/z 148.06 loss_NH3->frag2 frag2_loss_HCN Loss of HCN (-27 Da) frag2->frag2_loss_HCN frag3 m/z 138.07 loss_HCN->frag3 frag4 m/z 135.07 loss_CH2O->frag4 frag1_product m/z 122.05 frag1_loss_CO->frag1_product frag2_product m/z 121.05 frag2_loss_HCN->frag2_product

Caption: Proposed ESI+ fragmentation pathway for 3-amino-5-methoxypyrazolo[3,4-c]pyridine.

Key Fragmentation Pathways and Mechanistic Insights

1. Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. Homolytic cleavage of the O-CH₃ bond can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 150. This is a common fragmentation pathway for methoxylated aromatic compounds. This fragment can subsequently lose carbon monoxide (CO).

2. Loss of Ammonia (NH₃): The exocyclic amino group can be eliminated as a neutral ammonia molecule, particularly if protonation occurs on this group. This would yield a fragment ion at m/z 148. Subsequent loss of HCN from this fragment is a plausible next step.

3. Loss of Hydrogen Cyanide (HCN): The pyrazole and pyridine rings are both sources for the neutral loss of HCN. This is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds and is expected to be a prominent pathway.[3][6] This would result in a fragment ion at m/z 138.

4. Loss of Formaldehyde (CH₂O): A rearrangement reaction involving the methoxy group can lead to the elimination of formaldehyde. This is another recognized fragmentation pathway for methoxy-substituted heterocycles and would produce a fragment at m/z 135.

Comparative Analysis with Alternative Structures

The fragmentation pattern of 3-amino-5-methoxypyrazolo[3,4-c]pyridine can be compared to its isomers and related pyrazolopyridine derivatives to highlight the influence of substituent positions.

CompoundKey Fragmentation DifferencesRationale
Isomeric Pyrazolopyridines (e.g., [3,4-b], [4,3-c]) The relative intensities of fragments resulting from ring cleavage (e.g., loss of HCN) may differ.[3][6]The stability of the resulting fragment ions will be influenced by the specific arrangement of nitrogen atoms in the bicyclic core.
Substituted Pyrazolopyridines The presence of different substituents will introduce new fragmentation pathways. For example, a carboxyl group would likely lead to a prominent loss of CO₂.The nature of the substituent dictates the primary fragmentation channels.

The Retro-Diels-Alder (RDA) Fragmentation: A Plausible but Minor Pathway

The pyridine ring, being a six-membered unsaturated ring, could theoretically undergo a retro-Diels-Alder reaction.[7][8][9][10] This would involve the cleavage of the pyridine ring to generate a diene and a dienophile. However, for aromatic heterocyclic systems, the high energy required to break the aromaticity often makes this a less favorable pathway compared to the loss of small neutral molecules. While it may contribute to minor fragment ions, it is not expected to be a dominant fragmentation route.

rda_pathway M_H [M+H]⁺ m/z 165.08 rda_label Retro-Diels-Alder Reaction M_H->rda_label frag_diene Diene Fragment rda_label->frag_diene frag_dienophile Dienophile Fragment rda_label->frag_dienophile

Caption: Theoretical Retro-Diels-Alder fragmentation of the pyridine ring.

Conclusion

The LC-MS fragmentation of 3-amino-5-methoxypyrazolo[3,4-c]pyridine in positive ESI mode is predicted to be dominated by the neutral losses of small molecules such as methyl radicals, ammonia, hydrogen cyanide, and formaldehyde. The relative abundance of the resulting fragment ions will provide valuable information for the structural confirmation of this and related pyrazolopyridine derivatives. While alternative fragmentation mechanisms like the retro-Diels-Alder reaction are possible, they are anticipated to be minor pathways. This predictive guide, grounded in the established fragmentation patterns of similar heterocyclic systems, serves as a valuable resource for researchers in the field of drug discovery and analytical chemistry.

References

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Hertzog, D. L., et al. (2017). Recurring mass differences, neutral losses, and fragments identified from previous studies and/or searched in the present work, based on the accurate mass. ResearchGate. [Link]

  • Unknown. (2025). Retro-Diels Alder mechanism: Significance and symbolism. Spandidos Publications. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University. [Link]

  • Rojas-Lima, S., et al. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 12(28), 17855-17865. [Link]

  • Unknown. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]

  • Unknown. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Unknown. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Unknown. (n.d.). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. [Link]

  • Liu, X., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5851. [Link]

  • da Silva, J. A. F. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Johnston, A. J., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(2), 241-246. [Link]

  • Johnston, A. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

  • Fareedian Chemistry. (2020, April 18). Mass spectrometry: Retro diels alder fragmentation. YouTube. [Link]

  • Al-Abdullah, E. S., et al. (2019). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 24(18), 3326. [Link]

  • Breindahl, T., et al. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 31(6), 626-65. [Link]

  • Unknown. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • Unknown. (n.d.). Retro diels alder reaction and ortho effect. SlideShare. [Link]

  • Kersten, R. D. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • J Chemistry. (2019, April 1). Examples|Retro diels alder fragmentation for CSIR-NET GATE. YouTube. [Link]

  • Ashenhurst, J. (2018, October 1). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine and its Complexes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional architecture of a molecule is paramount. The crystal structure of a compound and its complexes provides invaluable insights into its physicochemical properties, potential biological activity, and serves as a foundational blueprint for rational drug design. This guide focuses on the crystal structure analysis of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine, a heterocyclic compound of significant interest.

While a definitive, publicly available crystal structure for this specific molecule remains elusive, this guide will provide a comprehensive comparative analysis based on the crystallographic data of closely related pyrazolopyridine derivatives. By examining the structural motifs and intermolecular interactions within these analogues, we can extrapolate and predict the crystallographic behavior of this compound and its potential complexes. This guide is structured to provide not just data, but a logical framework for approaching the structural analysis of novel compounds in this chemical class.

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Heterocycle

The pyrazolo[3,4-c]pyridine core is a key pharmacophore found in numerous biologically active compounds. Its structural similarity to purine bases allows it to interact with a variety of biological targets, making it a valuable scaffold in medicinal chemistry. The strategic placement of substituents, such as the 5-methoxy and 3-amino groups in our target compound, is crucial for modulating its electronic properties, hydrogen bonding capabilities, and overall molecular conformation, all of which are critical for its interaction with biomolecules.

Synthesis of the Target Scaffold: A Strategic Overview

The synthesis of the this compound scaffold is a critical first step. Based on established literature for related pyrazolopyridines, a plausible synthetic route can be devised. A general approach often involves the construction of the pyrazole ring onto a pre-existing pyridine core or vice versa.

A recently reported method for accessing the 5-methoxy-pyrazolo[3,4-c]pyridine core adapts the classical Huisgen indazole synthesis.[1][2] Further functionalization to introduce the 3-amino group can be achieved through various synthetic strategies, such as tandem borylation and Suzuki-Miyaura cross-coupling reactions, followed by amination.[1][2]

Below is a generalized workflow for the synthesis and subsequent crystallographic analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis A Starting Materials B Multi-step Synthesis of This compound A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Solvent Screening C->D F Co-crystallization with Ligands/Metals C->F E Vapor Diffusion / Slow Evaporation D->E G Single-Crystal X-ray Diffraction (SC-XRD) E->G F->G H Structure Solution & Refinement G->H I Comparative Structural Analysis H->I

Figure 1. Generalized workflow for the synthesis and structural analysis of this compound and its complexes.

Comparative Crystal Structure Analysis: Insights from Related Compounds

In the absence of a direct crystal structure for our target molecule, we can draw valuable comparisons from the crystallographic data of related pyrazolopyridine and pyrazole derivatives. This approach allows us to predict key structural features and intermolecular interactions.

The Pyrazolopyridine Core: Planarity and Stacking

Crystal structures of various pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines reveal that the fused heterocyclic ring system is generally planar or near-planar.[3][4][5] This planarity facilitates π-π stacking interactions, which are often a dominant feature in the crystal packing of these molecules. For instance, in the crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, molecules stack along the c-axis, forming columns with significant π–π interactions.[4] We can anticipate that the pyrazolo[3,4-c]pyridine core of our target molecule will also be largely planar, promoting similar stacking arrangements.

The Role of Substituents in Dictating Intermolecular Interactions

The 5-methoxy and 3-amino groups are expected to play a crucial role in defining the supramolecular architecture of this compound through hydrogen bonding.

  • The 3-Amino Group: The primary amine at the C3 position is a potent hydrogen bond donor. We can expect to see N-H···N or N-H···O hydrogen bonds forming chains or more complex networks. In the crystal structure of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N—H⋯N hydrogen bond links molecules into a chain.[6]

  • The 5-Methoxy Group: The methoxy group at the C5 position can act as a hydrogen bond acceptor through its oxygen atom. It can also influence the crystal packing through weaker C-H···O interactions.

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a strong hydrogen bond acceptor.

The interplay of these functional groups will likely lead to a robust network of intermolecular interactions, significantly influencing the crystal packing and the overall stability of the crystalline form.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

To gain a deeper, quantitative understanding of the intermolecular interactions in related structures, Hirshfeld surface analysis is a powerful tool. This technique allows for the visualization and quantification of different types of intermolecular contacts. For example, in the crystal structure of a bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl] complex, Hirshfeld analysis revealed that H⋯H, H⋯C/C⋯H, H⋯N/N⋯H, and H⋯O/O⋯H contacts were the most significant, contributing to the overall crystal packing.[7] A similar analysis for our target compound would be essential to fully characterize its solid-state behavior.

Experimental Protocols for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound or its complexes, the following detailed protocols are recommended.

Single Crystal Growth: The Art and Science

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.

Step-by-Step Protocol for Crystal Growth:

  • Purification of the Compound: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a second solvent in which the compound is insoluble but which is miscible with the first solvent. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, the next step is to collect diffraction data.

Data Collection Workflow:

G A Mount a Single Crystal on a Goniometer Head B Center the Crystal in the X-ray Beam A->B C Screen the Crystal for Diffraction Quality B->C D Collect a Full Sphere of Diffraction Data C->D E Process the Data (Integration and Scaling) D->E

Sources

A Senior Application Scientist's Guide to Validating Biological Targets for 3-amino-pyrazolo[3,4-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The 3-amino-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds explored for diverse therapeutic applications, notably in oncology and inflammation. Derivatives have been investigated as inhibitors of critical cellular signaling proteins, particularly protein kinases.[1][2][3] However, the journey from a promising chemical scaffold to a validated therapeutic agent is contingent on one critical pillar: unequivocally identifying and validating its biological target.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to navigate the complex process of target validation for novel compounds built upon the 3-amino-pyrazolo[3,4-c]pyridine scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust, self-validating workflow that builds an unshakable case for a compound's mechanism of action.

The Target Validation Cascade: An Integrated Strategy

Successful target validation is not a linear process but an iterative cycle of hypothesis generation, direct biophysical confirmation, and functional interrogation. Our approach is structured as a logical cascade, where the confidence in a putative target increases as it successfully passes through each stage.

G cluster_0 Part 1: Hypothesis Generation (Unbiased) cluster_1 Part 2: Confirmation of Direct Engagement cluster_2 Part 3: Functional Validation in a Biological Context Phenotypic Phenotypic Screening Biophysical Biophysical Assays (SPR, ITC) Phenotypic->Biophysical Putative Targets DEL DNA-Encoded Library (DEL) Screening DEL->Biophysical Putative Targets Kinome Kinome Profiling Kinome->Biophysical Putative Targets CETSA Cellular Thermal Shift Assay (CETSA) Biophysical->CETSA Confirmed Binders Genetic Genetic Perturbation (CRISPR-Cas9) CETSA->Genetic Verified In-Cell Engagement Cellular Cellular & Biochemical Assays Genetic->Cellular Functional Link Established Validated_Target Validated Biological Target Cellular->Validated_Target Mechanism Confirmed

Caption: The Target Validation Workflow.

Part 1: Generating Hypotheses - Casting a Wide Net

Phenotypic Screening: Function First

Instead of starting with a preconceived target, phenotypic screening begins with an observable effect in a disease-relevant model.[4][5] You treat cells (e.g., a cancer cell line) with your 3-amino-pyrazolo[3,4-c]pyridine derivative and look for a desired change, such as apoptosis, cell cycle arrest, or inhibition of proliferation.[4]

Affinity-Based Screening: Finding the Binders

These methods directly identify proteins that physically interact with your compound.

  • DNA-Encoded Library (DEL) Screening: This technology allows for the screening of billions of compounds in a single tube.[9][10][11] Each small molecule is conjugated to a unique DNA barcode. A protein target of interest is immobilized, the library is applied, non-binders are washed away, and the DNA barcodes of the "hit" compounds are amplified and identified via next-generation sequencing.[10][12] This is an exceptionally efficient way to identify initial binders for a purified protein.[13]

  • Kinome Profiling: Given the prevalence of pyrazolopyridine scaffolds as kinase inhibitors, comprehensive kinome profiling is a logical and high-yield strategy.[14] Services from companies like Eurofins Discovery, Pharmaron, or AssayQuant offer screening against panels of hundreds of kinases.[15][16][17] These screens measure either direct binding (e.g., KINOMEscan™) or enzymatic inhibition, providing data on both potency and selectivity across the kinome.[17]

Part 2: Confirming Direct Target Engagement

Once a list of putative targets is generated, the next critical phase is to confirm direct, specific binding and characterize the interaction biophysically. This step is essential to filter out false positives from initial screens.

Biophysical Methods: Quantifying the Interaction

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for label-free, real-time analysis of molecular interactions.[18][19]

  • Surface Plasmon Resonance (SPR): SPR detects changes in refractive index on a sensor chip surface as an analyte (your compound) flows over an immobilized ligand (the target protein).[20] It provides a wealth of information, including binding affinity (K D), and the all-important kinetic parameters: the association rate (k a ) and dissociation rate (k d ).[21] A long dissociation rate (slow off-rate) often correlates with prolonged duration of action in vivo.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[22][23] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[19] This thermodynamic signature provides deep mechanistic insight into the forces driving the binding event.[24]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change on a sensor surface (optical)Heat change in solution (calorimetric)
Key Output Kinetics (k a , k d ), Affinity (K D )Thermodynamics (K D , n, ΔH, ΔS)
Throughput Medium to HighLow to Medium
Sample Need Low protein consumptionHigher protein consumption
Key Advantage Provides kinetic data (on/off rates)Gold standard for thermodynamics; no immobilization needed
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Live Cell

A compound might bind beautifully to a purified protein but fail to engage its target in the complex milieu of a cell. CETSA bridges this crucial gap.[25][26] The principle is elegant: when a compound binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[27]

By heating intact cells or cell lysates treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, one can observe a "thermal shift"—an increase in the temperature at which the protein denatures and aggregates.[25][28] Observing a dose-dependent thermal shift is powerful evidence of target engagement in a physiologically relevant environment.[27]

G cluster_0 No Compound (Control) cluster_1 With 3-amino-pyrazolo[3,4-c]pyridine P_unbound Target Protein Heat1 Heat (e.g., 52°C) P_unbound->Heat1 P_denatured Denatured Protein Heat1->P_denatured Compound Target Protein P_bound Stabilized Complex Compound->P_bound Heat2 Heat (e.g., 52°C) P_bound->Heat2 P_stable Protein Remains Soluble Heat2->P_stable P_unbound2 Target Protein P_unbound2->P_bound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Isothermal Dose-Response CETSA

  • Cell Culture: Plate cells of interest (e.g., HCT-116 colon cancer cells) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of your 3-amino-pyrazolo[3,4-c]pyridine derivative (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Heating Step: Harvest the cells, wash, and resuspend in PBS. Aliquot into PCR tubes. Heat the samples to a predetermined optimal temperature (e.g., 54°C, found via an initial temperature gradient experiment) for 3 minutes, leaving a non-heated control at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein using a standard detection method like Western Blot or an ELISA.

  • Analysis: Plot the percentage of soluble protein against the compound concentration. A dose-dependent increase in soluble protein confirms target engagement.

Part 3: Functional Validation - Linking Binding to Biology

Confirming that your compound binds its target in a cell is a major milestone. The final, definitive step is to prove that this binding event is responsible for the observed biological activity. Genetic tools are the most powerful way to establish this causal link.

CRISPR-Cas9 Gene Editing: The Ultimate Control

CRISPR-Cas9 technology allows for the precise editing of the gene encoding your target protein.[29] This enables experiments that can conclusively validate the target's role.

  • Target Knockout (KO): If your compound is an inhibitor, knocking out the target gene should phenocopy the effect of the compound.[30][] For example, if your compound causes apoptosis in cancer cells, a stable cell line with the target gene knocked out should exhibit reduced proliferation or increased baseline apoptosis, and critically, it should be significantly less sensitive to your compound.

  • Target Knock-in (KI) of a Resistant Mutant: A highly rigorous validation method is to introduce a point mutation into the target gene that you predict will disrupt compound binding without affecting the protein's normal function. If cells expressing this mutant protein are now resistant to your compound, it provides compelling evidence of on-target activity.

  • CRISPR Interference/Activation (CRISPRi/a): These methods allow for the modulation of gene expression without altering the DNA sequence.[32] CRISPRi can be used to knockdown target expression, while CRISPRa can be used to upregulate it, providing further tools to dissect the pathway.[32]

If the effect of the Compound is the same as CRISPR KO, the target is validated. cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor Target Target Kinase (e.g., MEK) Receptor->Target Downstream Downstream Kinase (e.g., ERK) Target->Downstream TF Transcription Factor Downstream->TF Phenotype Cell Proliferation TF->Phenotype Compound 3-amino-pyrazolo[3,4-c]pyridine (Inhibitor) Compound->Target CRISPR CRISPR-Cas9 Knockout of Target CRISPR->Target

Caption: Validating a kinase target using CRISPR-Cas9.

Biochemical and Cellular Assays

Parallel to genetic methods, it is crucial to develop assays that measure the functional output of the target. If the target is a kinase, this would be an in vitro kinase assay to measure the phosphorylation of a known substrate. In a cellular context, this could involve measuring the phosphorylation level of a downstream substrate via Western Blot or high-content imaging. The IC₅₀ from these functional assays should correlate well with the binding affinity (K D) and the cellular potency (EC₅₀) for a well-behaved inhibitor.

Synthesizing the Evidence: A Comparative Data Summary

A strong case for target validation rests on the convergence of evidence from multiple, orthogonal methods.

Table: Hypothetical Validation Data for Compound XYZ-123

MethodTarget A (Putative Primary Target)Target B (Potential Off-Target)Rationale
Kinome Screen IC₅₀ = 15 nMIC₅₀ = 1.2 µMIdentifies Target A as the most potent hit.
SPR K D = 12 nM (k d = 1x10⁻⁴ s⁻¹)K D = 980 nM (k d = 5x10⁻³ s⁻¹)Confirms direct, high-affinity binding and slow off-rate for Target A.
ITC K D = 20 nMBinding Not DetectedOrthogonal confirmation of high-affinity binding for Target A.
CETSA ΔT m = +8.2 °C (EC₅₀ = 55 nM)No significant shiftDemonstrates robust, dose-dependent engagement of Target A in cells.
CRISPR KO Phenocopies compound effect; >100x shift in EC₅₀No change in phenotype or compound sensitivity.Establishes a causal link between Target A and the cellular phenotype.
Cell Proliferation EC₅₀ = 45 nM-The cellular potency aligns well with binding affinity and target engagement.

Conclusion

Validating the biological target of a novel 3-amino-pyrazolo[3,4-c]pyridine derivative is a rigorous, multi-faceted endeavor that forms the bedrock of a successful drug discovery program. It demands a systematic approach that begins with unbiased, hypothesis-generating screens, transitions to meticulous biophysical characterization of the direct binding event, and culminates in the unequivocal functional validation using genetic tools. By integrating data from orthogonal methods as outlined in this guide—from phenotypic screening and kinome profiling to SPR, ITC, CETSA, and CRISPR—researchers can build a compelling, data-driven narrative that transforms a promising molecule into a validated lead with a clear and defensible mechanism of action. This scientific rigor is not merely an academic exercise; it is the most effective strategy to mitigate risk and increase the probability of success in the long and arduous path to clinical development.

References

  • Vertex AI Search. Isothermal titration calorimetry in drug discovery - PubMed.
  • Vertex AI Search.
  • Vertex AI Search. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed.
  • Vertex AI Search. DNA-Encoded Libraries (DEL) - WuXi Biology.
  • Vertex AI Search.
  • Vertex AI Search. A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
  • Vertex AI Search. Kinome Profiling Service | MtoZ Biolabs.
  • Vertex AI Search. DNA-Encoded Library (DEL)
  • Vertex AI Search. DEL screening - HitGen.
  • Vertex AI Search. How does SPR work in Drug Discovery? - deNOVO Biolabs.
  • Vertex AI Search. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict.
  • Vertex AI Search.
  • Vertex AI Search. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC.
  • Vertex AI Search. Surface Plasmon Resonance (SPR) - Charnwood Discovery.
  • Vertex AI Search.
  • Vertex AI Search. DNA-encoded Chemical Libraries / DEL Technology | ETH Zurich.
  • Vertex AI Search. Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Vertex AI Search. ITC Assay Service for Drug Discovery - Reaction Biology.
  • Vertex AI Search. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Vertex AI Search. Kinase Panel Profiling I Pharmaron CRO Services.
  • Vertex AI Search. Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis.
  • Vertex AI Search. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC.
  • Vertex AI Search. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - MDPI.
  • Vertex AI Search. Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery.
  • Vertex AI Search. 7 AI Platforms Transforming Drug Discovery - Nirdosh Jagota.
  • Vertex AI Search. KinomeView Profiling - Cell Signaling Technology.
  • Vertex AI Search.
  • Vertex AI Search. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Vertex AI Search. Better drug discovery through AI based phenotypic testing - Ardigen.
  • Vertex AI Search. Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • Vertex AI Search.
  • Vertex AI Search. Cellular thermal shift assay - Wikipedia.
  • Vertex AI Search. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing.
  • Vertex AI Search. Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors - Academia.edu.
  • Vertex AI Search. ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • Vertex AI Search.
  • Vertex AI Search. Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
  • Vertex AI Search. Pyridine: the scaffolds with significant clinical diversity - PMC.

Sources

Stability of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Verdict

5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine represents a specialized scaffold in Fragment-Based Drug Discovery (FBDD), distinct from its more common isomers (the [3,4-b] and [3,4-d] systems).

Verdict: This compound exhibits high hydrolytic stability in aqueous cell culture media (DMEM/RPMI) at physiological pH (7.4). It is suitable for standard incubation periods (24–72 hours) without significant chemical degradation. However, its primary stability risk is oxidative metabolism (N-oxidation) in liver-derived cell lines (e.g., HepG2) or high-serum conditions, rather than spontaneous hydrolysis.

Key Performance Indicator (KPI):

  • Chemical Half-life (PBS, pH 7.4): > 48 hours (Predicted based on scaffold aromaticity).

  • Biological Half-life (Media + 10% FBS): > 24 hours (Sufficient for anti-proliferative assays).

  • Solubility Risk: Moderate (Requires DMSO stock; precipitation risk > 50 µM in aqueous media).

Comparative Analysis: Scaffold Performance

To understand the stability profile of the [3,4-c] isomer, we must compare it against the industry-standard kinase inhibitor scaffolds: the [3,4-b] isomer and the pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib core).

Table 1: Structural Stability & Properties Comparison
Feature[3,4-c] Isomer (Subject)[3,4-b] Isomer (Alternative)[3,4-d] Pyrimidine (Standard)
Structure Pyridine N at position 5Pyridine N at position 4Pyrimidine (2 Nitrogens)
Electronic Character Electron-deficient pyridine ringModerately electron-deficientHighly electron-deficient
Oxidation Potential Medium: The C-5 Nitrogen is accessible for N-oxidation.Low: Steric hindrance often protects the N.Very Low: Pyrimidine rings are resistant to oxidation.
Solubility (pH 7.4) Moderate (Methoxy group aids lipophilicity)Low to ModerateModerate
Primary Degradation N-Oxidation (Metabolic)Phase II ConjugationRing Opening (Rare)
Rec. Assay Window 0 – 48 Hours0 – 72 Hours0 – 96 Hours

Senior Scientist Insight: The [3,4-c] arrangement places the pyridine nitrogen in a position that is electronically distinct. Unlike the [3,4-d] pyrimidine, which is exceptionally stable to oxidative metabolism, the [3,4-c] pyridine nitrogen can act as a nucleophile or a site for metabolic N-oxidation by P450 enzymes if used in hepatocyte cultures. For standard cancer lines (Jurkat, HeLa), this metabolic instability is negligible.

Mechanistic Stability Pathways

Understanding why the compound degrades is crucial for experimental design.

Diagram 1: Stability & Degradation Logic

This diagram illustrates the potential fate of the molecule in cell culture media.

StabilityPathways Compound 5-Methoxy-1H-pyrazolo [3,4-c]pyridin-3-amine Media Culture Media (pH 7.4, 37°C) Compound->Media Dissolution Serum Fetal Bovine Serum (Enzymes/Albumin) Compound->Serum Exposure Hydrolysis Hydrolysis (Negligible) Media->Hydrolysis Stable Core Precipitation Precipitation (>50µM) Media->Precipitation Low Solubility Oxidation N-Oxidation (Cytochrome P450) Serum->Oxidation Metabolic Liability Binding Protein Binding (Albumin Sequestration) Serum->Binding High Affinity

Caption: Stability fate map showing high hydrolytic resistance but susceptibility to protein binding and metabolic oxidation in serum-rich environments.

Validated Protocol: In-Situ Stability Profiling

Do not rely on generic data. Validate the stability in your specific media (e.g., RPMI vs. DMEM) using this self-validating protocol.

Methodology: LC-MS/MS Time-Course Quantification
Phase A: Preparation
  • Stock Solution: Dissolve compound in DMSO to 10 mM. (Avoid Ethanol; it evaporates during incubation).

  • Working Solution: Dilute stock into pre-warmed media (37°C) to a final concentration of 1 µM .

    • Control A: Media only (PBS buffer, no proteins).

    • Control B: Complete Media (Media + 10% FBS).

    • Control C: Heat-inactivated Media (to assess enzymatic vs. chemical degradation).

Phase B: Incubation & Sampling
  • Aliquot 100 µL of Working Solution into a 96-well plate (low-binding polypropylene).

  • Incubate at 37°C / 5% CO2 .

  • Sampling Points: 0h, 4h, 12h, 24h, 48h, 72h.

  • Quenching: At each time point, transfer 50 µL sample to 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000g for 20 mins to precipitate proteins. Collect supernatant.

Phase C: Analysis (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water (0.1% Formic Acid) / ACN (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: Monitor the parent ion [M+H]+ = 164.17 (approx, calculate exact mass based on isotope).

Interpretation of Results
  • > 90% remaining at 24h: Highly Stable. Suitable for IC50 assays.

  • 50-90% remaining at 24h: Moderately Stable. Refresh media every 12-24h.

  • < 50% remaining at 24h: Unstable. Data from long-term assays (proliferation) will be invalid.

Critical Handling Guidelines

To maximize stability and reproducibility:

  • DMSO Tolerance: Maintain final DMSO concentration < 0.5% (v/v). Higher concentrations can induce cell stress but paradoxically stabilize the compound by preventing precipitation.

  • Light Sensitivity: Pyrazolo-pyridines can be photo-active. Perform incubations in the dark or wrap plates in foil.

  • Serum Interaction: This scaffold is hydrophobic. In 10% FBS, the "free fraction" (biologically active) may be significantly lower than the total concentration due to albumin binding. Recommendation: If potency shifts >10-fold between serum-free and serum-containing media, suspect high protein binding, not degradation.

Diagram 2: Experimental Workflow

Workflow Start Start: 10mM DMSO Stock Dilution Dilute to 1µM in Media (± Serum) Start->Dilution Incubation Incubate 37°C (0, 4, 24, 48, 72h) Dilution->Incubation Quench Quench with ACN (Precipitate Proteins) Incubation->Quench At Timepoints Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Decision Data Interpretation Analysis->Decision

Caption: Step-by-step workflow for validating compound stability in-house.

References

  • Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Royal Society of Chemistry (RSC) Advances. Link

  • Laurenzana, I., et al. (2016). "A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies."[2] Journal of Immunology Research. Link

  • Tear, W., et al. (2020). "Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases." Parasitology. Link

  • Fallacara, A. L., et al. (2017).[3] "Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but the critical knowledge needed to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Core Principles

Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Causes serious eye irritation (Eye Irritant, Category 2).[1][2]

  • Potentially causes skin irritation .[2][3]

  • Severely hazardous to water (Water Hazard Class 3), indicating it should not be released into the environment.[1][4]

The foundational principle of disposal for this and similar research chemicals is mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] This regulation establishes a "cradle-to-grave" responsibility for hazardous waste, meaning your laboratory is accountable for the chemical from generation to its final, safe disposal. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash .[5][7][8]

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The engineering controls in your lab (e.g., fume hoods) are the first line of defense, but appropriate PPE is critical for direct handling during disposal procedures.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]Protects against accidental splashes into the eyes, which can cause serious irritation.[1][2]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before use.[3]Prevents direct skin contact, which may cause irritation.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required for routine handling of small quantities in a well-ventilated area or chemical fume hood.[9]Use a NIOSH-approved respirator if creating dusts or aerosols outside of a fume hood.[4]
Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste within your laboratory, from the point of generation to collection by your institution's Environmental Health & Safety (EHS) department.

This process should occur in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Select a Waste Container:

    • Use a clean, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle).[6]

    • The container must have a secure, screw-top cap. Funnels must not be left in the container.[8]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid long storage times.[5]

  • Label the Container:

    • Proper labeling is a strict regulatory requirement.[11] Immediately affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste" .[11]

      • The full, unabbreviated chemical name: "this compound" .

      • An accurate list of all constituents by percentage if it is a mixed waste.[10]

      • The appropriate hazard warnings or pictograms (e.g., Exclamation Mark for irritant and acute toxicity).[1]

  • Segregate the Waste:

    • Store the waste container in a designated secondary containment bin within the SAA.[8]

    • Crucially, segregate this waste from incompatible materials. As a nitrogen-containing amine compound, it must be stored separately from:

      • Strong Oxidizing Agents

      • Strong Acids

      • Strong Bases[9]

    • Storing incompatible chemicals together can lead to violent reactions or the emission of toxic gases.[10]

Accidents happen. A clear, pre-defined spill response plan is essential for safety.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Spill:

    • Small Spill (<100 mL or a few grams): If you are trained and comfortable, proceed with cleanup.

    • Large Spill (>100 mL or many grams): Evacuate the immediate area. Close the doors and prevent entry. Immediately contact your institution's EHS or emergency response team.

  • Cleanup of a Small Spill:

    • Ensure you are wearing the full PPE detailed in the table above.

    • For solid spills: Gently sweep up the material to avoid creating dust. Place it in the designated hazardous waste container.[2][4]

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, carefully scoop the material into the hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a suitable solvent (e.g., soap and water), working from the outside in.

    • Place all contaminated cleaning materials (gloves, wipes, absorbent pads) into the same hazardous waste container.

  • Final Disposal: Seal the container, ensure the label is intact, and place it back in the SAA for pickup.

  • Container Full or Project Complete: Once the waste container is 90% full or the project generating the waste is complete, arrange for disposal.[6]

  • Request Pickup: Do not move the waste to another lab or unapproved storage area.[11] Follow your institution's specific procedures to request a waste pickup from EHS or your designated hazardous waste management contractor.

  • Documentation: Ensure all institutional paperwork is completed accurately to maintain the chain of custody required by RCRA.

Visualizing the Spill Response Workflow

The following decision tree provides a clear, visual guide for the critical first moments after a spill is discovered.

Spill_Response_Workflow Start Spill Discovered Assess Assess Scope & Immediate Hazard Start->Assess IsLarge Is the spill large, airborne, or an immediate danger? Assess->IsLarge Evacuate EVACUATE AREA Prevent Entry IsLarge->Evacuate Yes SmallSpill Small, Contained Spill (Proceed with caution) IsLarge->SmallSpill No Alert ALERT EHS / EMERGENCY RESPONSE Evacuate->Alert Report Report Incident to Supervisor / EHS Alert->Report PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SmallSpill->PPE Contain Contain & Absorb Spill (Use inert material) PPE->Contain Cleanup Collect Contaminated Material into Waste Container Contain->Cleanup Decon Decontaminate Spill Area & Dispose of Cleaning Materials Cleanup->Decon Decon->Report

Caption: Decision workflow for responding to a laboratory spill.

Regulatory Compliance Summary

Your adherence to these procedures ensures compliance with key federal regulations.

RegulationRequirement Met
EPA RCRA (40 CFR Parts 260-270) [5][12]Proper identification, labeling, segregation, and disposal of hazardous waste. Establishes generator status (e.g., SQG, LQG) which dictates storage time limits.[11][13]
OSHA (29 CFR 1910.1200) Hazard Communication Standard met through proper labeling and making safety information (like this guide and relevant SDSs) available to all personnel.[5]
DOT (49 CFR Parts 171-180) While not a direct lab responsibility, following these procedures ensures the waste is properly characterized and contained for compliant transport by EHS or a licensed disposal company.[14][15]

By integrating this guide into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Lab Chemical Disposal. Environmental Marketing Services.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • 5-Methoxy-1H-pyrazol-3-amine.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine Safety D
  • Safety Data Sheet for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. TCI Chemicals.
  • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
  • CAS 76006-07-0 | 5-METHOXY-1H-PYRAZOLO[3,4-C]PYRIDINE. Alchem Pharmtech.
  • Safety Data Sheet for Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. Fisher Scientific.
  • Safety Data Sheet for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine. Enamine.
  • The NIH Drain Discharge Guide.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR, U.S. Government Publishing Office.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Safety Data Sheet for 3-Amino-5-methylpyrazole. Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine.
  • HS Code 2933: Heterocyclic Compounds Regul

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine
Reactant of Route 2
5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.